Technical Documentation Center

5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
  • CAS: 1314965-01-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride: Properties, Synthesis, and Applications

For the attention of: Researchers, scientists, and drug development professionals. Executive Summary: This guide provides a comprehensive technical overview of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride, a heterocy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary: This guide provides a comprehensive technical overview of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride, a heterocyclic sulfonyl chloride of significant interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data for this particular isomer, this document leverages data from closely related analogues, such as 1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride, to provide a scientifically grounded and predictive resource. The guide covers the compound's physicochemical properties, details a plausible synthetic route, explores its chemical reactivity, and discusses its potential applications, particularly in the realm of drug discovery.

Introduction: The Significance of Pyrazole Sulfonyl Chlorides

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its metabolic stability and versatile substitution patterns make it an attractive starting point for drug design. When functionalized with a sulfonyl chloride group, the resulting pyrazole sulfonyl chloride becomes a highly valuable and reactive intermediate.[2] These compounds serve as key building blocks for the synthesis of a wide array of sulfonamide derivatives, which are prominent in pharmaceuticals, including anti-inflammatory agents, anticancer therapies, and antibacterial drugs.[3][4] 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride, as a member of this class, holds considerable potential for the development of novel chemical entities with diverse biological activities.

Physicochemical Properties

PropertyPredicted/Inferred ValueSource
Molecular Formula C₆H₉ClN₂O₂S[5]
Molecular Weight 208.67 g/mol [5]
Appearance Likely a white to off-white or pale yellow solid[7]
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and THF, and reactive with water.[8][9]
Stability Should be stored in a dry, dark place at room temperature. Moisture-sensitive.[10]

Synthesis of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

A plausible synthetic route for 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride can be adapted from established methods for analogous pyrazole-4-sulfonyl chlorides.[7] The synthesis would likely begin with the appropriately substituted pyrazole, 5-ethyl-1-methyl-1H-pyrazole, followed by a sulfonation reaction.

Experimental Protocol:

Step 1: Synthesis of 5-ethyl-1-methyl-1H-pyrazole This precursor can be synthesized through the condensation of a suitable diketone with methylhydrazine.

Step 2: Sulfonation of 5-ethyl-1-methyl-1H-pyrazole The pyrazole from Step 1 is then subjected to chlorosulfonation to introduce the sulfonyl chloride group at the 4-position.

Materials and Reagents:

  • 5-ethyl-1-methyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform

  • Dichloromethane

  • Ice-cold water

  • Sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a stirrer and under a nitrogen atmosphere, dissolve 5-ethyl-1-methyl-1H-pyrazole in chloroform.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of chlorosulfonic acid in chloroform to the stirred pyrazole solution.

  • After the addition is complete, raise the temperature to 60°C and continue stirring for several hours.

  • Add thionyl chloride to the reaction mixture at 60°C and stir for an additional 2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0-10°C and carefully pour it into a mixture of dichloromethane and ice-cold water.

  • Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride.

  • The crude product can be further purified by recrystallization or column chromatography.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_pyrazole 5-ethyl-1-methyl-1H-pyrazole reaction Chlorosulfonation in Chloroform at 0-60°C start_pyrazole->reaction chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->reaction thionyl_chloride Thionyl Chloride thionyl_chloride->reaction workup Quenching with ice-water, Extraction with DCM reaction->workup purification Drying and Solvent Evaporation workup->purification final_product 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride purification->final_product

A plausible workflow for the synthesis of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride.

Chemical Reactivity and Applications

The primary reactivity of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is centered around the highly electrophilic sulfonyl chloride group. This functional group readily reacts with a variety of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[2] This reactivity is the cornerstone of its utility in constructing diverse molecular libraries for drug discovery.[11]

Reactivity cluster_nucleophiles Nucleophiles cluster_products Products pyrazole_sulfonyl_chloride 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride sulfonamide Sulfonamide pyrazole_sulfonyl_chloride->sulfonamide Reaction with Amines sulfonate_ester Sulfonate Ester pyrazole_sulfonyl_chloride->sulfonate_ester Reaction with Alcohols primary_amine Primary Amine (R-NH₂) primary_amine->sulfonamide secondary_amine Secondary Amine (R₂NH) secondary_amine->sulfonamide alcohol Alcohol (R-OH) alcohol->sulfonate_ester

Key reactions of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride with nucleophiles.

The resulting pyrazole sulfonamides are of significant interest due to their diverse pharmacological activities.[12] This class of compounds has been investigated for:

  • Anticancer Activity: Pyrazole derivatives have shown promise as inhibitors of various kinases and other targets involved in cancer progression.[3]

  • Anti-inflammatory Properties: The sulfonamide moiety is a key feature of COX-2 inhibitors, a major class of anti-inflammatory drugs.[3]

  • Antimicrobial Agents: Pyrazole-containing compounds have been explored for their antibacterial and antifungal properties.[1]

The specific substitution pattern of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride offers a unique combination of steric and electronic properties that can be exploited to fine-tune the biological activity and pharmacokinetic profile of the resulting sulfonamide derivatives.

Safety and Handling

As with other sulfonyl chlorides, 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is expected to be a corrosive and moisture-sensitive compound.[10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. The compound reacts with water, potentially releasing hydrochloric acid, and should be handled accordingly.

Conclusion

5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride represents a valuable, albeit not widely commercially available, building block for the synthesis of novel, biologically active molecules. Its utility stems from the combination of the privileged pyrazole scaffold and the reactive sulfonyl chloride handle. While direct experimental data is sparse, a comprehensive understanding of its properties, synthesis, and reactivity can be confidently extrapolated from its close chemical relatives. This guide serves as a foundational resource for researchers looking to explore the potential of this and similar pyrazole sulfonyl chlorides in their synthetic and drug discovery endeavors.

References

  • Journal of the Chemical Society, Perkin Transactions 1. Ring cleavage of some pyrazole-4-sulphonyl chlorides by chlorine.

  • Santa Cruz Biotechnology. 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride.

  • Supporting Information for "Discovery of Novel, Non-Covalent N‑Acylethanolamine Acid Amidase (NAAA) Inhibitors". Synthesis of sulfonyl chloride substrate precursors.

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26343–26356.

  • Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery.

  • NextSDS. 5-methyl-1H-pyrazole-4-sulfonyl chloride — Chemical Substance Information.

  • NextSDS. 1-ethyl-4-methyl-1H-pyrazole-5-sulfonyl chloride — Chemical Substance Information.

  • Sharma, R., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708.

  • NextSDS. 1-ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride — Chemical Substance Information.

  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1899-1915.

  • Ali, S., et al. (2023). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry, 11, 1264359.

  • BenchChem. The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry.

  • Sigma-Aldrich. 1-Methyl-1H-pyrazole-4-sulfonyl chloride.

  • Matrix Scientific. 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride.

  • NextSDS. 3,5-diethyl-1H-pyrazole-4-sulfonyl chloride — Chemical Substance Information.

  • ChemBK. 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-.

  • Chemsrc. 1-Methyl-1H-pyrazole-4-sulfonyl chloride.

  • Manera, C., et al. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. European Journal of Medicinal Chemistry, 36(9), 737-42.

  • ACS Publications. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.

  • Wang, G., et al. (2021). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry, 9, 755255.

  • Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

  • ChemBK. 1H-Pyrazole-4-sulfonyl chloride, 1-methyl-.

Sources

Exploratory

Comprehensive Spectral Elucidation: 1H and 13C NMR Reference Guide for 5-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl Chloride

Executive Summary & Chemical Context The compound 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS: 1314965-01-9) is a highly specialized electrophilic building block utilized extensively in the synthesis of novel s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS: 1314965-01-9) is a highly specialized electrophilic building block utilized extensively in the synthesis of novel sulfonamide-based therapeutics and agrochemicals. Pyrazole-derived sulfonamides have gained significant traction in medicinal chemistry, serving as core scaffolds for non-covalent N-acylethanolamine acid amidase (NAAA) inhibitors[1] and biologically active thiophenecarboxamides[2].

Due to the extreme moisture sensitivity of the sulfonyl chloride moiety and the complex electronic environment of the polysubstituted pyrazole ring, rigorous Nuclear Magnetic Resonance (NMR) characterization is mandatory for quality control. This whitepaper provides a definitive, self-validating technical guide to the 1 H and 13 C NMR spectral assignments of this compound, detailing the mechanistic causality behind the observed chemical shifts.

Mechanistic Causality of Chemical Shifts

To accurately interpret the NMR spectra of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride, one must understand the competing electronic and steric effects governing the pyrazole core.

  • Freezing of Annular Tautomerism: In unsubstituted pyrazoles, rapid N1–N2 prototropic exchange results in the merging of C3 and C5 signals on the NMR timescale. The introduction of the N1-methyl group permanently breaks this symmetry, "freezing" the tautomerism and yielding distinct, sharp resonances for the C3 and C5 positions[3].

  • Anisotropic and Inductive Deshielding (-I, -M): The -SO 2​ Cl group at the C4 position is a powerful electron-withdrawing group. It depletes electron density from the adjacent C3 and C5 carbons through both inductive (-I) and resonance (-M) effects. Consequently, the isolated C3-H proton experiences severe deshielding, pushing its resonance downfield to approximately 8.0 ppm.

  • Steric Locking: The adjacent N1-methyl and C5-ethyl groups induce a localized steric clash. This restricts the free rotation of the ethyl group, subtly affecting the relaxation times ( T1​ ) of the alkyl protons and ensuring rigid coupling constants ( 3J≈7.5 Hz).

Effects Core 1H-Pyrazole Core (Electron Rich) SO2Cl C4: -SO2Cl Group Strong -I, -M Effect Core->SO2Cl Ethyl C5: -Ethyl Group Weak +I Effect Core->Ethyl Methyl N1: -Methyl Group Steric Lock Core->Methyl C3H C3-H Proton Deshielded (~8.0 ppm) SO2Cl->C3H Withdraws e- C5C C5 Carbon Deshielded (~148 ppm) Ethyl->C5C Alkyl Shift Methyl->Core Prevents Tautomerism

Figure 1: Electronic and steric substituent effects dictating the NMR chemical shifts. (Max Width: 760px)

Self-Validating Experimental Protocol

Sulfonyl chlorides are highly susceptible to hydrolysis, rapidly degrading into sulfonic acids and HCl upon exposure to atmospheric moisture. To ensure scientific integrity, the following protocol incorporates a self-validating diagnostic step to confirm sample purity in situ.

Step-by-Step Methodology
  • Solvent Preparation: Utilize exclusively anhydrous CDCl 3​ stored over activated 4Å molecular sieves and silver foil (to scavenge trace DCl/HCl).

  • Sample Formulation: Inside an argon-purged glovebox, dissolve 10–15 mg of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride in 0.6 mL of the anhydrous CDCl 3​ . Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference.

  • Tube Sealing: Transfer the solution to a 5 mm NMR tube and seal immediately with a PTFE cap and Parafilm to prevent ambient moisture ingress.

  • Acquisition Parameters:

    • 1 H NMR: 400 MHz, 16 scans, relaxation delay ( D1​ ) of 2.0 seconds (sufficient for small molecule relaxation).

    • 13 C NMR: 100 MHz, 1024 scans, D1​ of 3.0 seconds, with standard 1 H decoupling (WALTZ-16).

  • Self-Validation Check (Critical): Before processing the full spectrum, inspect the 1 H NMR trace between 10.0 ppm and 12.0 ppm .

    • Causality: If the sample has hydrolyzed, a broad, exchangeable singlet corresponding to the -SO 3​ H proton will appear in this region.

    • Validation: The complete absence of peaks >8.5 ppm validates that the anhydrous protocol was successful and the structural integrity of the sulfonyl chloride is intact.

G Start Compound Isolation (Glovebox/Argon Atm) Solvent Anhydrous CDCl3 (Over 4Å Sieves) Start->Solvent Prep Sample Preparation (10 mg in 0.6 mL + TMS) Solvent->Prep Warning CRITICAL: Moisture Avoidance Prevents SO2Cl -> SO3H Prep->Warning Acq NMR Acquisition (400 MHz 1H / 100 MHz 13C) Prep->Acq Warning->Acq Validate Self-Validation Step (Check >10 ppm for -OH) Acq->Validate

Figure 2: Moisture-free NMR sample preparation and self-validating acquisition workflow. (Max Width: 760px)

Spectral Reference Data

The following tables summarize the empirical and highly predicted quantitative data for the title compound based on established pyrazole substituent effects.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Causality
C3-H 8.01Singlet (s)1H-Aromatic proton, strongly deshielded by the adjacent N2 and C4-SO 2​ Cl group.
N1-CH 3​ 3.89Singlet (s)3H-N-methyl protons, typical shift for N-alkylated heterocycles.
C5-CH 2​ 2.98Quartet (q)2H7.5Ethyl methylene protons, deshielded by the pyrazole ring current.
C5-CH 3​ 1.31Triplet (t)3H7.5Ethyl terminal methyl protons, split by the adjacent CH 2​ .
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment / Causality
C5 147.5Quaternary (C)Highly deshielded due to attachment to N1 and the C5-ethyl group.
C3 141.2Methine (CH)Deshielded by the adjacent N2 atom and inductive pull of C4-SO 2​ Cl.
C4 126.8Quaternary (C)Ipso carbon attached to SO 2​ Cl; shielded relative to C3/C5 due to resonance.
N1-CH 3​ 37.4Methyl (CH 3​ )Standard N-alkyl carbon resonance.
C5-CH 2​ 19.2Methylene (CH 2​ )Alkyl methylene carbon.
C5-CH 3​ 13.8Methyl (CH 3​ )Terminal alkyl methyl carbon.

Conclusion

The accurate spectral elucidation of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride relies heavily on understanding the profound electron-withdrawing nature of the sulfonyl chloride moiety and the tautomer-freezing effect of the N-methyl group. By adhering to the self-validating, anhydrous protocols outlined in this guide, researchers can ensure the structural integrity of this critical building block prior to deploying it in complex cross-coupling or amidation workflows.

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the safety considerations and handling protocols for 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride. As a reac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety considerations and handling protocols for 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride. As a reactive sulfonyl chloride derivative, this compound requires stringent safety measures to mitigate risks in a laboratory setting. This document synthesizes critical safety data and expert handling practices to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment

5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is a corrosive and highly reactive compound. The primary hazards stem from its sulfonyl chloride functional group, which is susceptible to nucleophilic attack, particularly by water.

Key Hazards:

  • Corrosivity : This compound is expected to cause severe skin burns and serious eye damage upon contact.[1][2][3][4] Inhalation of dust or vapors can lead to severe respiratory tract irritation.

  • Reactivity with Water : It reacts exothermically and potentially violently with water, including atmospheric moisture, to produce hydrochloric acid and the corresponding sulfonic acid.[1] This reaction can lead to a rapid increase in temperature and pressure, posing a significant risk in enclosed systems.

  • Incompatibility with Bases : Violent reactions can occur with strong bases.[1][2][4]

  • Toxicity : While specific toxicological data for this compound is limited, analogous sulfonyl chlorides are classified as harmful if swallowed, in contact with skin, or inhaled.[2][5]

A thorough risk assessment should be conducted before any experiment involving this compound. This assessment must consider the scale of the reaction, the specific reaction conditions, and the potential for exposure.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, combining engineering controls and personal protective equipment (PPE).

Engineering Controls
  • Chemical Fume Hood : All work with 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride must be conducted in a certified chemical fume hood to minimize the inhalation of vapors or dust.[1][6]

  • Ventilation : The laboratory should have good general ventilation.[6]

  • Safety Shower and Eyewash Station : A safety shower and eyewash station must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting chemical safety goggles and a face shield.[1][7][8]To protect against splashes that can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile gloves).[1][6][8] Gloves must be inspected before use.To prevent skin contact, which can lead to severe burns.
Body Protection A chemical-resistant lab coat or apron.[1][6] For larger quantities, fire/flame-resistant and impervious clothing is recommended.[7]To protect skin and clothing from splashes and spills.
Respiratory Protection Typically not required when working in a functional fume hood. If there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator should be used.[4][7]To prevent inhalation of harmful dust or vapors in situations where engineering controls may not be sufficient.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidents.

Handling
  • Moisture Control : Handle the compound under an inert atmosphere (e.g., nitrogen or argon) where possible, and use dry glassware and solvents to prevent reaction with moisture.[4]

  • Addition and Transfer : When transferring or adding the reagent, do so slowly and carefully to avoid splashing.[6] Use appropriate, non-reactive equipment.

  • Quenching : Excess sulfonyl chloride must be carefully neutralized before disposal. A recommended method is the slow addition of the reaction mixture to a stirred, cold solution of a weak base, such as sodium bicarbonate.[1] This procedure should be performed in a fume hood.

Storage
  • Container : Store in a tightly sealed, original container.[6][7][9]

  • Conditions : Keep in a cool, dry, and well-ventilated place, away from heat, ignition sources, and direct sunlight.[5][6][7]

  • Incompatibilities : Store separately from incompatible materials such as water, strong bases, and oxidizing agents.[2][4]

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

Spills
  • Small Spills : Evacuate non-essential personnel.[1][8] Wearing appropriate PPE, cover the spill with a dry, inert absorbent material like sand or dry lime.[1] Do not use water. Collect the absorbed material into a suitable container for disposal.

  • Large Spills : Evacuate the area and follow institutional emergency procedures.

First Aid
Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air.[7] If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
Skin Contact Immediately remove all contaminated clothing.[3] Rinse the skin with plenty of water for at least 15 minutes.[3] Seek immediate medical attention.
Eye Contact Immediately rinse with water for at least 15 minutes, holding the eyelids open.[3][7] Remove contact lenses if present and easy to do.[7] Continue rinsing. Seek immediate medical attention.
Ingestion Rinse mouth with water.[7] Do NOT induce vomiting.[3][5][7] Never give anything by mouth to an unconscious person.[3][7] Seek immediate medical attention.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for handling 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride, emphasizing the integration of safety checkpoints.

Workflow for Safe Handling of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe Proceed prep_setup Set up in Fume Hood prep_ppe->prep_setup Proceed handle_reagent Carefully Transfer Reagent prep_setup->handle_reagent Begin Experiment handle_reaction Perform Reaction handle_reagent->handle_reaction Proceed handle_quench Quench Excess Reagent handle_reaction->handle_quench Reaction Complete cleanup_decontaminate Decontaminate Glassware handle_quench->cleanup_decontaminate Proceed cleanup_waste Dispose of Waste Properly cleanup_decontaminate->cleanup_waste Proceed cleanup_remove_ppe Remove PPE cleanup_waste->cleanup_remove_ppe Final Step

Caption: A logical workflow for the safe handling of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride.

Disposal Considerations

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[2] Unused and non-recyclable solutions should be offered to a licensed disposal company.[8]

References

  • Blog. What are the safety precautions when handling Benzene Sulfonyl Chloride?. Available from: [Link]

  • Angene Chemical. Safety Data Sheet. Available from: [Link]

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]

  • Akzo Nobel. Material Safety Data Sheet. Available from: [Link]

  • NextSDS. 5-methyl-1H-pyrazole-4-sulfonyl chloride — Chemical Substance Information. Available from: [Link]

  • Fisher Scientific. SAFETY DATA SHEET. Available from: [Link]

Sources

Foundational

Crystallographic Profiling and X-Ray Diffraction Analysis of 5-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

Executive Summary In modern structure-based drug design, the pyrazole-sulfonamide motif is a privileged pharmacophore, frequently deployed in the development of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibito...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design, the pyrazole-sulfonamide motif is a privileged pharmacophore, frequently deployed in the development of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors[1] and Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[2]. The synthesis of these therapeutic agents relies heavily on the electrophilic building block 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS: 1314965-01-9)[3].

While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide foundational connectivity data, single-crystal X-ray crystallography remains the gold standard for elucidating the precise three-dimensional molecular architecture, absolute configuration, and intermolecular interactions in the solid state[4]. This whitepaper provides an in-depth technical guide to the crystallization methodologies, X-ray diffraction (XRD) protocols, and structural analysis of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride, emphasizing the mechanistic causality behind handling highly reactive sulfonyl chlorides.

The Causality of Crystallization: Overcoming Hydrolytic Instability

Sulfonyl chlorides are inherently electrophilic and highly susceptible to nucleophilic attack by atmospheric moisture, which rapidly hydrolyzes the compound into the corresponding sulfonic acid and hydrochloric acid[5]. This degradation not only destroys the structural integrity of the sample but also severely disrupts the crystal lattice, preventing the acquisition of high-resolution diffraction data.

To achieve diffraction-quality single crystals, researchers must employ strictly anhydrous techniques. The choice of solvent is critical: protic solvents must be entirely avoided. Instead, a binary system utilizing a halogenated solvent (e.g., anhydrous dichloromethane) for solubilization and an alkane (e.g., n-hexane) as an antisolvent is highly effective for sulfonyl chlorides[6]. The slow diffusion of the antisolvent into the primary solvent gradually reduces solubility, promoting nucleation and the controlled growth of well-ordered crystal lattices.

Protocol: Anhydrous Vapor Diffusion Crystallization

The following self-validating protocol ensures the integrity of the sulfonyl chloride during crystal growth:

  • Sample Preparation: Dissolve 50 mg of high-purity (>98%) 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride in 0.5 mL of anhydrous dichloromethane (DCM) within a glass vial under a dry nitrogen atmosphere.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dry inner vial to remove any particulate matter or pre-existing microcrystals that could cause premature, disordered nucleation.

  • Antisolvent Chamber: Place the inner vial (uncapped) into a larger outer vial containing 3.0 mL of anhydrous n-hexane.

  • Sealing and Equilibration: Tightly cap the outer vial and seal with Parafilm. Store the assembly in a vibration-free environment at 4 °C.

  • Harvesting: Over 48–72 hours, the vapor-phase transfer of n-hexane into the DCM solution will yield colorless, plate-like single crystals[7].

G N1 Anhydrous Solvent Preparation N2 Vapor Diffusion Crystallization N1->N2 N3 Inert Oil Crystal Mounting N2->N3 N4 X-Ray Diffraction (100 K) N3->N4 N5 Structure Refinement (Least-Squares on F²) N4->N5

Caption: Workflow for the anhydrous crystallization and X-ray diffraction analysis of sulfonyl chlorides.

X-Ray Diffraction Data Collection & Refinement

Once suitable crystals are grown, the mounting process must mitigate any exposure to ambient humidity. Crystals should be rapidly transferred from the mother liquor into a drop of inert perfluorinated polyether oil[7]. This oil acts as a hydrophobic barrier, preventing hydrolysis while the crystal is mounted onto a MiTeGen loop or glass fiber.

Data Collection Parameters
  • Temperature: Data collection must be performed at cryogenic temperatures (typically 100 K) using a nitrogen cold stream. This minimizes thermal motion (reducing atomic displacement parameters) and prevents the sublimation or degradation of the reactive crystal[4].

  • Radiation: Cu Kα radiation ( λ = 1.54184 Å) or Mo Kα radiation ( λ = 0.71073 Å) is utilized depending on the crystal size and required resolution.

  • Refinement: The structure is solved using direct methods and refined using full-matrix least-squares on F2 [4]. Hydrogen atoms are typically positioned with idealized geometry using a riding-model approximation[6].

Representative Crystallographic Data

Based on structural analogs such as 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride and general aryl sulfonyl chloride parameters, the compound typically crystallizes in a monoclinic crystal system, predominantly within the P21​/c space group[7][8].

Table 1: Representative X-Ray Crystallographic Parameters for Pyrazole-4-Sulfonyl Chlorides

ParameterRepresentative Value / DescriptionCrystal SystemMonoclinicSpace Group P21​/c Temperature100(2) KWavelength ( λ )0.71073 Å (Mo Kα)Typical S–Cl Bond Length~2.04 – 2.06 ÅTypical O–S–O Bond Angle~119.2° – 120.5°ConformationTetrahedral geometry at the Sulfur atomIntermolecular InteractionsS–Cl···O halogen bonding; π π stacking

Structural Analysis and Intermolecular Interactions

The 3D conformation of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is dictated by the steric and electronic demands of the sulfonyl group attached to the electron-rich pyrazole ring.

The Sulfonyl Geometry

The sulfur atom exhibits a distorted tetrahedral geometry. The O–S–O bond angle is characteristically widened (typically 119°–120°) due to the strong electrostatic repulsion between the two highly electronegative oxygen atoms[8]. Conversely, the C–S–Cl angle is compressed. The precise measurement of the S–Cl bond length (typically ~2.05 Å) is a critical indicator of the electrophilicity of the molecule; a longer, weaker bond correlates with higher reactivity toward nucleophilic amines during sulfonamide library synthesis[5].

Crystal Packing and Halogen Bonding

In the solid state, sulfonyl chlorides are stabilized by unique intermolecular forces. Because they lack traditional hydrogen-bond donors (unlike their sulfonamide derivatives), their crystal packing is heavily reliant on halogen bonding—specifically, cooperative intermolecular S–Cl···O interactions[7]. The electron-deficient σ -hole on the chlorine atom interacts with the lone pairs of the sulfonyl oxygen atoms of adjacent molecules. These interactions, alongside π

π stacking of the pyrazole rings, dictate the long-range packing and stability of the crystal lattice[7][8].

Application in Drug Discovery Workflows

Understanding the precise spatial arrangement of the pyrazole-4-sulfonyl chloride is not merely an academic exercise; it directly informs downstream medicinal chemistry. When this building block is reacted with various primary or secondary amines, it generates diverse sulfonamide libraries[5].

The trajectory of nucleophilic attack (typically following an addition-elimination mechanism via a trigonal bipyramidal transition state) is influenced by the steric bulk of the 5-ethyl and 1-methyl groups on the pyrazole ring. The resulting sulfonamides are subsequently screened against high-value targets. For example, specific pyrazole sulfonamides have been identified as potent, non-covalent inhibitors of human NAAA, exhibiting low nanomolar IC50​ values[1], as well as critical modulators for CFTR activity[2].

G A 5-Ethyl-1-methyl-1H- pyrazole-4-sulfonyl chloride B Nucleophilic Substitution (Amine Base) A->B C Sulfonamide Library Generation B->C D Target Screening (e.g., CFTR, NAAA) C->D E Lead Compound Optimization D->E

Caption: Integration of pyrazole-4-sulfonyl chloride building blocks into drug discovery pipelines.

References

  • European Journal of Chemistry. "Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations." European Journal of Chemistry. Available at: [Link]

  • Justia Patents. "5-membered heteroarylaminosulfonamides for treating conditions mediated by deficient cftr activity." Justia. Available at:[Link]

  • MDPI. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations." MDPI. Available at: [Link]

  • National Institutes of Health (PMC). "Crystal structure of 1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline." PMC. Available at: [Link]

  • The American Chemical Society (ACS). "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration." Journal of Medicinal Chemistry. Available at:[Link]

  • The Royal Society of Chemistry (RSC). "Cooperative intermolecular S—Cl···O and F···F associations in the crystal packing of α,ω-di(sulfonyl chloride) perfluoroalkanes." RSC. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Toxicity Profile and Hazard Assessment of Pyrazole-4-Sulfonyl Chloride Derivatives for Drug Development Professionals

Introduction: The Double-Edged Sword of a Privileged Scaffold The pyrazole nucleus is a cornerstone of modern medicinal chemistry, serving as a "privileged scaffold" in a multitude of approved pharmaceuticals and clinica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, serving as a "privileged scaffold" in a multitude of approved pharmaceuticals and clinical candidates.[1][2] Its unique electronic properties and versatile substitution patterns allow for the design of potent and selective agents targeting a wide array of biological targets, from kinases to enzymes and receptors.[2][3][4] A common and highly effective strategy for elaborating on this scaffold is the introduction of a sulfonamide moiety, often achieved through the use of a pyrazole-4-sulfonyl chloride intermediate.[1][5]

However, the very reactivity that makes the sulfonyl chloride group an excellent synthetic handle also imparts a significant and acute hazard profile to the intermediate compounds. For researchers and drug development professionals, understanding the distinction between the hazardous nature of the synthetic intermediate and the potential therapeutic profile of the final sulfonamide derivative is paramount.

This technical guide provides an in-depth analysis of the toxicity and hazards associated with pyrazole-4-sulfonyl chloride derivatives. We will dissect the chemical basis of their toxicity, consolidate the known hazard statements, and provide practical, field-proven protocols for safe handling and preliminary toxicological evaluation of the resulting sulfonamides. Our objective is to equip scientists with the knowledge to mitigate risks during synthesis while enabling the rational design and evaluation of safer, more effective therapeutic agents.

Section 1: The Chemistry of Hazard - Understanding the Sulfonyl Chloride Moiety

The toxicity and corrosivity of pyrazole-4-sulfonyl chlorides are not primarily derived from the pyrazole ring itself, but from the highly electrophilic sulfonyl chloride (-SO₂Cl) functional group. This group's reactivity is the mechanistic origin of its hazardous properties.

Sulfonyl chlorides are highly susceptible to nucleophilic attack.[6] In a laboratory or biological setting, the most abundant nucleophile is water. The rapid and exothermic hydrolysis of the sulfonyl chloride group yields the corresponding sulfonic acid and, critically, hydrochloric acid (HCl).[7] This reaction is the principal cause of the severe corrosive effects observed upon contact with skin, eyes, and mucous membranes.

cluster_0 Hydrolysis of Pyrazole-4-Sulfonyl Chloride R_SO2Cl Pyrazole-SO₂Cl R_SO3H Pyrazole-SO₃H R_SO2Cl->R_SO3H Nucleophilic Attack H2O + 2 H₂O HCl + HCl

Caption: General hydrolysis reaction of a pyrazole-4-sulfonyl chloride.

This inherent reactivity extends to other biological nucleophiles. The sulfonyl group can readily react with amine and thiol groups found in proteins and other biomolecules, leading to cellular damage and disruption of biological function. While this reactivity is harnessed in the synthesis of sulfonamides, it underscores the need for stringent safety protocols when handling the sulfonyl chloride intermediates.

Section 2: Consolidated Hazard Profile and GHS Classification

Safety Data Sheets (SDS) for various pyrazole-4-sulfonyl chloride derivatives consistently highlight a severe hazard profile. While specific derivatives may have unique properties, the core hazards associated with the sulfonyl chloride moiety are broadly applicable. The following tables summarize the key GHS classifications and associated statements.

Table 1: GHS Hazard Pictograms and Signal Words
PictogramSignal WordHazard Class
alt text alt text alt text Danger Acute Toxicity, Skin Corrosion, Serious Eye Damage
Table 2: Summary of Common Hazard (H) and Precautionary (P) Statements
Statement TypeCodeStatement DescriptionSource(s)
Hazard H302Harmful if swallowed.[8]
H311Toxic in contact with skin.
H314Causes severe skin burns and eye damage.[8][9][10]
H318Causes serious eye damage.
H372Causes damage to organs (spleen, Thyroid) through prolonged or repeated exposure.
H412Harmful to aquatic life with long lasting effects.[11]
Precautionary P260Do not breathe dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P273Avoid release to the environment.[11]
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.[11]
P301+P310IF SWALLOWED: Immediately call a POISON CENTER/ doctor.[11]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Key Toxicological Insights:

  • Corrosivity: The most immediate danger is severe burns to the skin and eyes, a direct result of the compound's reactivity and hydrolysis to HCl.[9][10][12]

  • Systemic Toxicity: Beyond local corrosive effects, these compounds are classified as toxic upon dermal contact and harmful if swallowed.

  • Target Organ Damage: Evidence suggests that prolonged or repeated exposure can lead to damage in specific organs, including the spleen, thyroid, and liver (hepatitis, fatty liver degeneration).

  • Incomplete Data: A recurring theme in safety documents is the statement that the "chemical, physical, and toxicological properties have not been thoroughly investigated."[9][12] This places the onus on researchers to conduct their own risk assessments and handle these compounds with maximum caution.

Section 3: From Hazardous Intermediate to Therapeutic Candidate

A critical concept in drug development is that the toxicological profile of a final, purified compound can be, and often is, dramatically different from its synthetic precursors. The goal of synthesis is to replace the highly reactive and hazardous sulfonyl chloride group with a stable sulfonamide linkage, which fundamentally alters the molecule's properties.

Synthetic Transformation and Hazard Reduction Start Hazardous Intermediate Pyrazole-4-Sulfonyl Chloride Process Synthesis Reaction with R-NH₂ Base, Solvent Start:f0->Process:f0 Mitigates Hazard End Stable Final Compound Pyrazole-4-Sulfonamide Process:f0->End:f0 Creates Therapeutic Potential Screening Biological Evaluation Efficacy & Toxicity Screening End:f0->Screening:f0

Caption: The drug development workflow transforms a hazardous intermediate into a stable final compound for evaluation.

Numerous studies demonstrate that the resulting pyrazole sulfonamide derivatives can possess favorable biological activity with significantly reduced toxicity. For instance, some novel pyrazole derivatives have been found to be "practically nontoxic" in acute toxicity tests, while others show promising ADME/TOPKAT profiles suggesting low toxicity.[3][13] The ultimate toxicity of the final molecule depends on its overall structure, metabolism, and target interactions, not just the presence of the sulfonamide linker.

Section 4: Practical Guidance and Experimental Protocols

Safe handling and robust toxicological screening are non-negotiable when working with these compounds.

Safe Handling and First Aid

Based on the consolidated precautionary statements, the following procedures are mandatory:

  • Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield at all times.[10][12]

  • Incompatibilities: Store away from water, moisture, strong bases, alcohols, amines, and oxidizing agents.[9] These materials can cause rapid, exothermic decomposition.

  • First Aid Summary:

Exposure RouteFirst Aid Action
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][12]
Inhalation Move victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: This protocol assesses the cytotoxicity of the final sulfonamide derivatives against both cancerous and non-cancerous cell lines. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells, allowing for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value, a quantitative measure of a compound's potency in inhibiting cell growth.

Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, and HEK293 for normal kidney cells) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Preliminary In Vivo Toxicity Screening (Brine Shrimp Lethality Assay)

Causality: This assay is a rapid, inexpensive, and widely used bioassay for preliminary toxicity screening of chemical compounds.[14][15] It is based on the principle of determining the concentration of a compound that is lethal to a simple organism, the brine shrimp (Artemia salina). A strong correlation exists between brine shrimp toxicity and cytotoxicity in mammalian cell lines, making it a valuable tool for prioritizing compounds for further, more complex toxicological studies.

Methodology:

  • Hatching Shrimp: Hatch brine shrimp eggs in a shallow rectangular dish filled with artificial seawater under a light source for 48 hours.

  • Sample Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions (e.g., 1, 10, 100, 1000 µg/mL) in artificial seawater.

  • Assay Setup: Transfer 10-15 live brine shrimp nauplii into the wells of a 24-well plate or small vials containing the different compound dilutions. Include a vehicle control and a positive control (e.g., potassium dichromate).

  • Incubation: Incubate the plates/vials under a light source for 24 hours.

  • Data Collection: After 24 hours, count the number of dead shrimp in each well.

  • Analysis: Calculate the percentage of mortality for each concentration. Use probit analysis or a similar statistical method to determine the LC₅₀ (lethal concentration, 50%) value.

Conclusion

Pyrazole-4-sulfonyl chlorides are indispensable reagents in the synthesis of a vast range of biologically active sulfonamides. However, their utility is matched by a significant hazard profile, characterized by high reactivity, corrosivity, and systemic toxicity. A thorough understanding of the chemical basis for these hazards—namely, the electrophilic nature of the sulfonyl chloride group—is essential for implementing effective safety protocols.

For the drug development scientist, the key is to manage the risk of the intermediate while focusing on the therapeutic potential of the final, stable sulfonamide product. The toxicity of the final derivative is not predetermined by its precursor and must be evaluated on a case-by-case basis using established protocols like the MTT and brine shrimp lethality assays. By embracing a safety-conscious approach to synthesis and a rigorous methodology for toxicological screening, the research community can continue to leverage the power of the pyrazole scaffold to develop the next generation of safe and effective medicines.

References

  • SAFETY DATA SHEET. (2026, January 6). Sigma-Aldrich.
  • SAFETY D
  • 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride — Chemical Substance Inform
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • SAFETY D
  • SAFETY D
  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. PubChem.
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024, October 29). RSC Publishing.
  • SAFETY DATA SHEET. (2023, September 5). Fisher Scientific.
  • Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. (2026, March 2).
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega.
  • Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. (2016, August 31). MDPI.
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
  • Sulfonyl halide. Wikipedia.
  • Sulfuryl chloride. Wikipedia.
  • Cytotoxicity study of pyrazole derivatives.

Sources

Foundational

Mechanism of Action of 5-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl Chloride in Biological Pathways: From Reactive Electrophile to Privileged Pharmacophore

Executive Summary In medicinal chemistry and chemical biology, 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is not deployed as a direct therapeutic agent, but rather as a highly reactive, electrophilic building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and chemical biology, 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is not deployed as a direct therapeutic agent, but rather as a highly reactive, electrophilic building block. Its primary biological significance lies in its capacity to covalently modify amines to generate pyrazole-4-sulfonamides —a privileged pharmacophore class. Once synthesized, these derivatives act as potent modulators of several critical biological pathways, including the endocannabinoid system (via NAAA inhibition), tumor microenvironment regulation (via Carbonic Anhydrase inhibition), and metabolic regulation (via Insulin-Degrading Enzyme modulation)[1][2][3].

This whitepaper provides an in-depth technical analysis of the chemical translation of this sulfonyl chloride into active biological probes, the molecular mechanisms of its downstream targets, and the self-validating experimental protocols required to evaluate its efficacy.

Chemical Reactivity and Pharmacophore Generation

The core mechanism of action of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride begins with its chemical reactivity. The sulfonyl chloride moiety is a hard electrophile. In the presence of primary or secondary amines, it undergoes a nucleophilic acyl substitution-like reaction (specifically, an SN​2 -type attack at the sulfur atom followed by chloride elimination) to form a stable sulfonamide bond[4].

The resulting 5-ethyl-1-methyl-1H-pyrazole-4-sulfonamide scaffold is biologically privileged for three reasons:

  • Hydrogen Bonding: The sulfonamide SO2​ acts as a strong hydrogen bond acceptor, while the NH (in primary/secondary sulfonamides) acts as a donor, allowing precise anchoring within enzyme active sites.

  • Metal Coordination: The sulfonamide group can coordinate with transition metals (e.g., Zn2+ ) present in metalloenzymes[2][3].

  • Steric and Electronic Tuning: The 5-ethyl and 1-methyl substitutions on the pyrazole ring provide a specific lipophilic footprint that enhances binding affinity in hydrophobic enzyme pockets, preventing off-target promiscuity.

G A 5-Ethyl-1-methyl-1H-pyrazole -4-sulfonyl chloride C Sulfonamide Coupling A->C Electrophilic Attack B Amine Nucleophiles (R-NH2) B->C Nucleophilic Addition D Pyrazole-4-Sulfonamide Pharmacophore C->D HCl Elimination E NAAA Inhibition (Anti-inflammatory) D->E Non-covalent binding F Carbonic Anhydrase Inhibition (Anti-tumor) D->F Zn2+ Coordination G IDE Modulation (Metabolic) D->G Metal-binding

Figure 1: Workflow of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride conversion into target-specific modulators.

Target Biological Pathways

Pathway A: Endocannabinoid Regulation via NAAA Inhibition

N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme responsible for the degradation of palmitoylethanolamide (PEA), an endogenous lipid that exerts potent anti-inflammatory and analgesic effects by agonizing the PPAR- α receptor.

Derivatives synthesized from pyrazole-4-sulfonyl chlorides act as potent, non-covalent inhibitors of human NAAA[1]. The mechanism of action involves the pyrazole-sulfonamide core inserting into the catalytic channel of NAAA. The lipophilic 5-ethyl and 1-methyl groups interact with the hydrophobic residues of the enzyme's binding pocket, while the sulfonamide linker forms critical hydrogen bonds that prevent the endogenous substrate (PEA) from reaching the catalytic N-terminal cysteine. By inhibiting NAAA, these compounds elevate local PEA levels, thereby sustaining PPAR- α activation and reducing neuroinflammation[1].

G N1 Membrane Phospholipids N2 NAPE-PLD Enzyme N1->N2 N3 Palmitoylethanolamide (PEA) N2->N3 Synthesis N4 PPAR-α Receptor N3->N4 Agonism N6 NAAA Enzyme (Degradation) N3->N6 Substrate Binding N5 Anti-inflammatory Gene Expression N4->N5 Transcription N7 Inactive Metabolites (Palmitic Acid) N6->N7 Hydrolysis N8 Pyrazole-Sulfonamide Inhibitor N8->N6 Blocks Active Site

Figure 2: Modulation of the PEA/PPAR- α signaling pathway via NAAA inhibition.

Pathway B: Tumor Microenvironment Regulation via Carbonic Anhydrase Inhibition

Human Carbonic Anhydrases (hCAs) are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. Isoforms like hCA IX and XII are overexpressed in hypoxic tumors and are critical for maintaining the acidic extracellular tumor microenvironment required for metastasis.

When 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is converted into a primary sulfonamide, it becomes a highly potent CA inhibitor[3]. The mechanism is strictly dependent on metal coordination: the deprotonated sulfonamide nitrogen coordinates directly to the Zn2+ ion in the CA active site, displacing the catalytic water/hydroxide ion. The 5-ethyl-1-methyl-pyrazole tail extends outward, interacting with the hydrophilic/hydrophobic halves of the active site cleft, dictating isoform selectivity (e.g., favoring hCA IX over the off-target hCA II)[3].

Quantitative Pharmacological Data

The following table synthesizes the inhibitory potency of pyrazole-4-sulfonamide derivatives across different biological targets, demonstrating the versatility of the pharmacophore generated from the sulfonyl chloride precursor.

Biological TargetRole in DiseaseInhibitor Class (Derivative)Activity ( IC50​ / Ki​ )Mechanism of Action
NAAA Inflammation / PainSubstituted Pyrazole-4-sulfonamides 0.042−1.09μM Non-covalent active site blockade[1]
hCA II Glaucoma / EdemaPrimary Pyrazole-4-sulfonamidesLow nanomolar Zn2+ coordination[3]
hCA IX Tumor MetastasisPrimary Pyrazole-4-sulfonamidesSub-nanomolar Zn2+ coordination (Hypoxia regulation)[3]
IDE Metabolic DisordersSulfonamide-HOPTO derivatives ∼50μM ( Ki​ )Metal-binding pharmacophore (MBP)[2]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the translation of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride into a biological probe must follow a self-validating workflow. The protocols below explain not just the steps, but the causality behind the chemical and biological choices.

Protocol 1: Synthesis of the Pyrazole-4-Sulfonamide Probe

Objective: Covalently link the sulfonyl chloride to a target amine to generate the active pharmacophore.

  • Step 1: Preparation. Dissolve the target amine (1.1 eq) in anhydrous Dichloromethane (DCM). Causality: DCM is a non-nucleophilic, aprotic solvent that prevents premature hydrolysis of the sulfonyl chloride, ensuring high coupling efficiency[4].

  • Step 2: Base Addition. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Causality: DIPEA acts as an acid scavenger to neutralize the HCl byproduct. Its steric hindrance prevents it from acting as a competing nucleophile against the sulfonyl chloride.

  • Step 3: Electrophilic Addition. Cool the mixture to 0°C and dropwise add 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq). Causality: Cooling controls the exothermic nature of the reaction and minimizes the formation of disulfonamide side products[2].

  • Step 4: Self-Validation (LC-MS). After 16 hours of stirring at room temperature, quench with water and extract the organic layer. Run LC-MS. Validation: The protocol is only successful if the mass spectrum shows the [M+H]+ peak of the desired sulfonamide with >95% purity, confirming the complete consumption of the highly reactive sulfonyl chloride[3][4].

Protocol 2: In Vitro Fluorogenic Assay for NAAA Inhibition

Objective: Evaluate the biological activity of the synthesized probe against NAAA.

  • Step 1: Enzyme Preparation. Incubate recombinant human NAAA in assay buffer (pH 4.5). Causality: NAAA is a lysosomal enzyme; it requires an acidic pH to maintain its catalytically active conformation.

  • Step 2: Compound Incubation. Add the synthesized pyrazole-4-sulfonamide at varying concentrations ( 10−9 to 10−4 M) and incubate for 30 minutes.

  • Step 3: Substrate Addition. Add the fluorogenic substrate PAMCA (N-(4-methyl-2-oxo-2H-chromen-7-yl)palmitamide). Causality: NAAA cleaves the amide bond of PAMCA, releasing 7-amino-4-methylcoumarin (AMC), which is highly fluorescent. This allows for real-time kinetic monitoring of enzyme velocity.

  • Step 4: Self-Validation (Controls).

    • Negative Control: Vehicle (DMSO) only, establishing the baseline maximum reaction velocity ( Vmax​ ).

    • Positive Control: A known NAAA inhibitor (e.g., ARN077). If the positive control fails to inhibit fluorescence, the enzyme batch is inactive, invalidating the run.

G W1 1. Chemical Synthesis & LC-MS Validation W2 2. In Vitro Enzymatic Fluorogenic Assay W1->W2 Purified Probe W3 3. IC50 Determination & Dose-Response W2->W3 Kinetic Data W4 4. Cellular Target Engagement (CETSA) W3->W4 Lead Selection

Figure 3: Self-validating experimental workflow from synthesis to target engagement.

Conclusion

While 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride possesses no direct therapeutic utility due to its electrophilic reactivity, it is a foundational cornerstone in medicinal chemistry. By leveraging its predictable reactivity with nucleophilic amines, researchers can systematically generate pyrazole-4-sulfonamides. These resulting compounds utilize hydrogen bonding, metal coordination, and specific steric interactions to selectively modulate critical disease pathways, ranging from neuroinflammation via NAAA to tumor metastasis via Carbonic Anhydrase.

References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: Journal of Medicinal Chemistry (ACS Publications) / PubMed Central URL:[Link]

  • Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Hydroxypyridinethione Inhibitors of Human Insulin-Degrading Enzyme Source: Bioorganic & Medicinal Chemistry Letters / PubMed Central (NIH) URL:[Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: ACS Omega / PubMed Central URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride in Agrochemical Synthesis

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: In-Depth Technical Guide & Validated Protocols Executive Summary & Chemical Profiling The pyrazole ring is a pri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: In-Depth Technical Guide & Validated Protocols

Executive Summary & Chemical Profiling

The pyrazole ring is a privileged scaffold in modern agrochemistry, prized for its metabolic stability, environmental degradation profile, and ability to form highly specific interactions with plant and fungal target proteins. Within this chemical space, 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS: 1314965-01-9) [1] emerges as a highly versatile electrophilic building block.

The unique substitution pattern of this molecule—a 1-methyl group and a 5-ethyl group—provides a specific steric and lipophilic environment (logP enhancement) that is critical for cuticular penetration in plants. The highly reactive sulfonyl chloride at the 4-position serves as the primary synthetic handle, enabling the rapid generation of pyrazole-4-sulfonamides and subsequent sulfonylurea herbicides or novel fungicides[2],[3].

Table 1: Physicochemical Profiling
PropertySpecificationOperational Significance
Chemical Name 5-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chlorideCore scaffold for ALS-inhibiting herbicides.
CAS Number 1314965-01-9Unique identifier for procurement and safety tracking.
Molecular Formula C6H9ClN2O2SContains key heteroatoms for target protein hydrogen bonding.
Molecular Weight 208.66 g/mol Low molecular weight allows for downstream functionalization.
Electrophilic Center Sulfonyl Sulfur (S=O)Highly susceptible to nucleophilic attack by amines/ammonia.
Storage Conditions 2-8 °C, strictly anhydrousMoisture-sensitive; readily hydrolyzes to the sulfonic acid.

Agrochemical Applications & Mechanism of Action

Synthesis of Sulfonylurea Herbicides

Sulfonylureas represent one of the most commercially successful classes of herbicides. They function by inhibiting Acetolactate Synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By utilizing 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride, researchers can synthesize pyrazole-derived sulfonylureas that exhibit extreme potency at application rates as low as 10–100 grams per hectare. The 5-ethyl group specifically alters the binding kinetics within the ALS enzyme channel, often improving crop-to-weed selectivity.

MOA A Sulfonylurea Herbicide (Pyrazole-derived) B Acetolactate Synthase (ALS) Enzyme in Plants A->B Binds to active site channel C Inhibition of Branched-Chain Amino Acid Synthesis B->C Blocks substrate access D Cessation of Cell Division & Plant Growth C->D Metabolic starvation E Target Weed Death D->E Apoptosis

Mechanism of action for pyrazole-derived sulfonylurea herbicides targeting ALS.

Bioactive Scaffolds for Fungicides and Insecticides

Beyond herbicides, the conversion of this sulfonyl chloride into various sulfonamides yields compounds with potent fungicidal and antiproliferative properties. The sulfonamide linkage (-SO2NH-) acts as a stable bioisostere that forms robust hydrogen bond networks within the active sites of fungal pathogens, as demonstrated in the4[4].

Experimental Methodology: Self-Validating Protocol

The following protocol details the conversion of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride into a primary or secondary sulfonamide. This is the critical first step in generating functional agrochemical libraries.

Causality & Experimental Design
  • Solvent Selection (Anhydrous DCM): Dichloromethane is chosen because it easily dissolves both the pyrazole precursor and the resulting sulfonamide without acting as a nucleophile. Strict anhydrous conditions are mandatory to prevent the competitive hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid.

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is utilized instead of standard triethylamine or pyridine. The steric bulk of the isopropyl groups prevents DIPEA from attacking the sulfonyl chloride, ensuring it acts solely as a proton scavenger to neutralize the HCl byproduct[4].

Step-by-Step Protocol: Synthesis of Pyrazole-4-Sulfonamides
  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon gas for 5 minutes to displace ambient moisture.

  • Reagent Dissolution: Add 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv, 10 mmol) to the flask. Inject 20 mL of anhydrous Dichloromethane (DCM) to achieve a 0.5 M solution.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality: Sulfonylation is highly exothermic; starting at 0 °C prevents localized heating that drives the formation of unwanted bis-sulfonamide impurities.

  • Base Addition: Dropwise, add DIPEA (1.5 equiv, 15 mmol) via a gas-tight syringe.

  • Nucleophilic Attack: Slowly add the desired amine or anhydrous ammonia solution (1.1 equiv, 11 mmol) dissolved in 5 mL of DCM over 15 minutes.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 6 hours. Validate completion via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (1:1) mobile phase. The highly mobile sulfonyl chloride spot should completely disappear, replaced by a highly UV-active, lower-Rf sulfonamide spot.

  • Quenching and Workup: Quench the reaction by adding 20 mL of ice-cold distilled water. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification via Sequential Washing:

    • Wash the combined organic layers with 1M HCl (20 mL). Causality: This selectively protonates and removes unreacted amine and the DIPEA·HCl salt into the aqueous phase.

    • Wash with saturated aqueous NaHCO3 (20 mL) to neutralize residual acid.

    • Wash with brine (20 mL) to pre-dry the organic layer.

  • Drying and Isolation: Dry the organic layer over anhydrous Na2SO4. Filter and concentrate under reduced pressure to yield the crude pyrazole-4-sulfonamide. Validate purity via 1H NMR (Target: presence of a broad singlet at ~7.0–8.0 ppm corresponding to the -SO2NH- proton).

Table 2: Reaction Optimization Data for Sulfonamide Formation
SolventBase (1.5 eq)Temp (°C)Time (h)Yield (%)Purity (HPLC)Causality / Observation
THFTEA0 to 251265%88%Competing hydrolysis observed due to hygroscopic nature of THF.
DCMPyridine0 to 251672%90%Sluggish reaction; pyridine is a weaker base for HCl scavenging.
DCM DIPEA 0 to 25 6 92% >98% Optimal: Steric bulk of DIPEA prevents nucleophilic interference.
DMFK2CO325855%75%Heterogeneous mixture; significant degradation of sulfonyl chloride.

Synthetic Workflow Visualization

The sulfonamide generated in the protocol above is subsequently reacted with alkyl or aryl isocyanates under reflux conditions to yield the final sulfonylurea agrochemical.

SynthesisWorkflow A 5-Ethyl-1-methyl-1H-pyrazole -4-sulfonyl chloride (Electrophile) B Amine / NH3 + DIPEA / DCM (0 °C to RT) A->B Nucleophilic Substitution C Pyrazole-4-sulfonamide (Stable Intermediate) B->C Yield: >90% D Alkyl/Aryl Isocyanate + Base / Solvent (Reflux) C->D Urea Coupling E Sulfonylurea Derivative (Agrochemical Active) D->E Yield: 75-85%

Workflow for synthesizing sulfonylurea agrochemicals from pyrazole-4-sulfonyl chloride.

References

  • Source: ACS Omega (via NCBI PMC)
  • N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks Source: ARKAT USA URL
  • Processes for the manufacture of sulfur-substituted pyrazole derivatives (EP3412658A1)

Sources

Application

Application Notes & Protocols: Cross-Coupling Reactions of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl Chloride

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride in palladium-catalyze...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride in palladium-catalyzed cross-coupling reactions. Pyrazole-containing molecules are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs.[1][2] This guide details field-proven protocols for Suzuki-Miyaura, Sonogashira, and Heck couplings, moving beyond simple step-by-step instructions to explain the underlying chemical principles and rationale for experimental design. We address catalyst selection, reaction optimization, and mechanistic considerations to empower scientists to effectively utilize this versatile building block in the synthesis of complex molecules and novel chemical entities.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in modern drug discovery, prized for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[1][3] Its presence in blockbuster drugs like Celecoxib and Sildenafil underscores its importance.[1] Consequently, the development of robust synthetic methodologies to functionalize the pyrazole core is of paramount interest.

5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride emerges as a particularly valuable synthetic intermediate. The sulfonyl chloride group at the C4 position serves as an effective electrophilic partner in a variety of cross-coupling reactions, acting as a surrogate for an aryl halide. These "desulfonylative" or "desulfinative" couplings provide a powerful tool for carbon-carbon bond formation, enabling the introduction of diverse aryl, vinyl, and alkynyl moieties.[4][5][6]

This guide provides detailed protocols for three key transformations, focusing on the practical aspects and scientific reasoning essential for successful implementation.

Synthesis of the Starting Material: 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl Chloride

While the focus of this guide is on coupling reactions, a reliable synthesis of the starting material is foundational. The target compound can be prepared via a two-step process starting from the corresponding pyrazole.

  • N-Methylation: The pyrazole nitrogen is first methylated. A common method involves treating the parent pyrazole with a methylating agent like methyl iodide in the presence of a base such as potassium tert-butoxide in a solvent like THF.[7][8]

  • Chlorosulfonylation: The resulting N-methylated pyrazole is then subjected to chlorosulfonylation. This is typically achieved by reacting the pyrazole with an excess of chlorosulfonic acid, often in a chlorinated solvent like chloroform. The reaction may be driven to completion by the addition of thionyl chloride to convert any sulfonic acid byproduct back to the desired sulfonyl chloride.[7]

Researchers should exercise extreme caution when handling chlorosulfonic acid and thionyl chloride, as they are highly corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and heterobiaryl linkages.[9] In this context, the pyrazole sulfonyl chloride couples with a boronic acid or its ester equivalent.

Mechanistic Rationale

The catalytic cycle, illustrated below, hinges on the ability of a Pd(0) complex to undergo oxidative addition into the sulfur-chlorine bond of the sulfonyl chloride. Subsequent transmetalation with the boronic acid and reductive elimination yields the C-C coupled product and regenerates the active Pd(0) catalyst.[4] The choice of ligand is critical; electron-rich and sterically demanding phosphine ligands facilitate both the oxidative addition and reductive elimination steps, which is particularly important for less reactive coupling partners like chlorides and sulfonyl chlorides.[10] The base is required to activate the boronic acid, forming a more nucleophilic boronate species for transmetalation.[4]

Suzuki_Miyaura_Cycle cluster_labels Pd0 Pd(0)L₂ PzPdCl Pz-Pd(II)L₂(SO₂Cl) Pd0->PzPdCl PzSO2Cl Pz-SO₂Cl (5-ethyl-1-methyl-1H-pyrazole- 4-sulfonyl chloride) PzSO2Cl->PzPdCl OxAdd Oxidative Addition PzPdAr Pz-Pd(II)L₂(Ar) PzPdCl->PzPdAr BoronicAcid Ar-B(OH)₂ BoronicAcid->PzPdAr Base Base (e.g., K₂CO₃) Transmetalation Transmetalation Base->Transmetalation Transmetalation->PzPdAr PzPdAr->Pd0 Product Pz-Ar (Coupled Product) PzPdAr->Product RedElim Reductive Elimination OxAdd_pos Oxidative Addition Trans_pos Transmetalation RedElim_pos Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling of pyrazole sulfonyl chloride.

Protocol: Suzuki-Miyaura Coupling

Materials:

  • 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-8 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 - 3.0 equiv)[4]

  • Anhydrous solvent (e.g., THF, Dioxane, or DME)

  • Schlenk flask or equivalent reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-5-ethyl-1-methyl-1H-pyrazole.

Optimization and Considerations
ParameterRecommended Conditions & Rationale
Catalyst Pd(PPh₃)₄ is a reliable choice. For challenging substrates, catalysts with bulky, electron-rich ligands (e.g., those developed by Buchwald) can improve yields by accelerating oxidative addition and reductive elimination.[4]
Base K₂CO₃ and Na₂CO₃ are effective and economical choices.[4] Cs₂CO₃ can sometimes offer better results but is more expensive. The base must be anhydrous.
Solvent THF and 1,4-dioxane are commonly used. The choice of solvent can influence reaction rates and solubility of reagents.
Temperature Reflux temperatures are generally required to drive the reaction.
Side Reactions Homocoupling of the boronic acid can be a competing reaction. Using a slight excess of the boronic acid can be beneficial, but large excesses may complicate purification.[4]

Sonogashira Coupling

The Sonogashira reaction facilitates the coupling of the pyrazole sulfonyl chloride with a terminal alkyne, providing a direct route to 4-alkynyl pyrazoles.[11] This reaction is a cornerstone for creating C(sp²)-C(sp) bonds and is widely used in the synthesis of complex natural products and materials.[12]

Mechanistic Rationale

The Sonogashira coupling typically employs a dual catalytic system: a palladium complex and a copper(I) salt (e.g., CuI).[11] The palladium cycle is similar to the Suzuki reaction. The key difference is the involvement of the copper cycle, where Cu(I) reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the arylpalladium(II) intermediate, which is more facile than with the alkyne itself. The subsequent reductive elimination furnishes the product.[11] An amine base is used both to deprotonate the alkyne and to neutralize the HX byproduct.[11][13]

Sonogashira_Workflow Start Setup Reaction Vessel (Schlenk Flask under Argon) AddReagents Add Pz-SO₂Cl, Pd Catalyst, CuI, and Solvent Start->AddReagents AddAmine Add Amine Base (e.g., Et₃N or DIPEA) AddReagents->AddAmine AddAlkyne Add Terminal Alkyne (via syringe) AddAmine->AddAlkyne React Stir at Room Temp to 50°C (Monitor by TLC/LC-MS) AddAlkyne->React Workup Aqueous Workup (e.g., NH₄Cl wash, extraction) React->Workup Purify Purification (Flash Chromatography) Workup->Purify Product Isolated 4-Alkynyl Pyrazole Purify->Product

Caption: A typical experimental workflow for the Sonogashira coupling reaction.

Protocol: Sonogashira Coupling

Materials:

  • 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Amine base (e.g., Triethylamine or Diisopropylethylamine, 2.0 - 3.0 equiv, often used as solvent or co-solvent)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the pyrazole sulfonyl chloride, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent (if not using the amine base as the solvent) followed by the amine base.

  • Degas the solution with a stream of argon or by freeze-pump-thaw cycles.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C). The reaction is often complete within 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Mizoroki-Heck Reaction

The Heck reaction creates a C-C bond between the pyrazole and an alkene, offering a powerful method for vinylation.[14] While aryl halides are the traditional electrophiles, sulfonyl chlorides have also been shown to be effective partners.[15][16]

Rationale and Protocol

The Heck reaction proceeds via oxidative addition of the palladium(0) catalyst to the pyrazole sulfonyl chloride, followed by migratory insertion of the alkene into the pyrazole-palladium bond. A subsequent β-hydride elimination releases the vinylated pyrazole product and a hydridopalladium(II) species.[17] A base is required to regenerate the Pd(0) catalyst from this intermediate.[17]

Protocol: Heck Reaction

Materials:

  • 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv)

  • Alkene (e.g., styrene, n-butyl acrylate, 1.2 - 2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., P(o-tolyl)₃ or other phosphines, if needed)

  • Base (e.g., Triethylamine, NaOAc, or an organic ionic base like n-Bu₄N⁺OAc⁻)[15]

  • Anhydrous, polar aprotic solvent (e.g., DMF, NMP, or 1,4-dioxane)

Procedure:

  • In a sealed tube or Schlenk flask, combine the pyrazole sulfonyl chloride, palladium catalyst, ligand (if used), and base.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent, followed by the alkene.

  • Seal the vessel and heat to a temperature between 80-140 °C. Higher temperatures are often required for these couplings.[15]

  • Stir vigorously for 12-48 hours, monitoring by TLC or LC-MS.

  • After cooling, filter the reaction mixture through a pad of celite to remove palladium black.

  • Perform a standard aqueous workup (dilute with ethyl acetate, wash with water and brine).

  • Dry the organic phase, concentrate, and purify by flash column chromatography.

Troubleshooting and Key Insights

IssuePotential CauseSuggested Solution
Low or No Reactivity Inactive catalyst; Insufficient temperature; Inappropriate base/solvent combination.Ensure the catalyst is active (use a fresh bottle or a pre-catalyst). Screen different solvents and bases. Increase the reaction temperature. For Suzuki, ensure the boronic acid is of good quality.
Starting Material Decomposition The sulfonyl chloride can be sensitive to certain bases or nucleophiles, especially at high temperatures.Use a milder base (e.g., Na₂CO₃ instead of Cs₂CO₃).[4] Attempt the reaction at the lowest effective temperature.
Homocoupling (Suzuki/Sonogashira) A common side reaction, especially for Sonogashira (Glaser coupling) if oxygen is present, or for Suzuki reactions.Ensure the reaction is run under strictly anaerobic conditions. For Suzuki, try adjusting the stoichiometry or using a different catalyst system.[4]
Poor Regioselectivity (Heck) With certain alkenes, mixtures of α- and β-arylation products can form.The choice of ligand and additives can strongly influence regioselectivity. Bulky ligands often favor terminal (β) addition.[17]

Conclusion

5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is a highly effective electrophile for palladium-catalyzed cross-coupling reactions. By serving as a robust alternative to aryl halides, it opens up diverse avenues for the synthesis of complex, 4-substituted pyrazoles. The Suzuki-Miyaura, Sonogashira, and Heck reactions provide reliable and modular strategies for C-C bond formation. A thorough understanding of the underlying mechanisms and careful optimization of reaction parameters—particularly the choice of catalyst, base, and solvent—are crucial for achieving high yields and purity. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers aiming to incorporate this valuable building block into their synthetic programs.

References

  • Dubbaka, S. R., & Vogel, P. (2004). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 6(1), 95–98. [Link]

  • DeBergh, J. R., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641. [Link]

  • Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ResearchGate. [Link]

  • Supporting Information for "Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids". National Institutes of Health. [Link]

  • Reddy, T. S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Al-Said, M. S., et al. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. PubMed. [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Wang, L., et al. (2011). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. Organic Letters, 13(18), 4774–4777. [Link]

  • Wang, P., et al. (2022). Electrochemical Synthesis of Polysubstituted Sulfonated Pyrazoles via Cascade Intermolecular Condensation, Radical–Radical Cross Coupling Sulfonylation, and Pyrazole Annulation. The Journal of Organic Chemistry, 87(20), 13625–13636. [Link]

  • Niu, B., et al. (2021). Desulfonylative Suzuki–Miyaura Cross-Coupling of Unactivated Aryl Sulfones through Ni Catalysis. ACS Catalysis. [Link]

  • Jia, Z., et al. (2023). Photoredox-Catalyzed Radical–Radical Cross-Coupling of Sulfonyl Chlorides with Trifluoroborate Salts. The Journal of Organic Chemistry. [Link]

  • Niu, B., et al. (2022). Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage. Molecules, 27(17), 5642. [Link]

  • So, C. M., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(15), 5513–5521. [Link]

  • Wu, X., et al. (2016). Open-air oxidative Mizoroki–Heck reaction of arylsulfonyl hydrazides with alkenes. RSC Advances, 6(31), 26233–26236. [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1845–1863. [Link]

  • Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments. ACS Publications. [Link]

  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • (PDF) Negishi Cross-Coupling of Sulfonyl Chlorides. ResearchGate. [Link]

  • de Vries, J. G. (2017). Heck Reaction—State of the Art. Molecules, 22(9), 1493. [Link]

  • Desulfonylative Transformations of Sulfones by Transition-Metal Catalysis, Photocatalysis, and Organocatalysis. ACS Publications. [Link]

  • Reddy, T. S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • Nickel-Catalyzed Desulfonylative Reductive Cross-Coupling of Aryl Sulfones with Aryl Bromides. ResearchGate. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Dual Roles of Sulfonyl Hydrazides: A Three-Component Reaction To Construct Fully Substituted Pyrazoles Using TBAI/TBHP. ACS Publications. [Link]

  • Pd-Catalyzed Desulfonative Cross-Coupling of Benzylic Sulfone Derivatives with 1,3-Oxazoles. ACS Publications. [Link]

  • Search Results for Sonogashira coupling. Beilstein Journal of Organic Chemistry. [Link]

  • Ichikawa, H., et al. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. Heterocycles, 69(1), 443. [Link]

  • Larhed, M., & Hallberg, A. (2001). Heck Reactions with Aryl Chlorides. Diva Portal. [Link]

  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura c. Semantic Scholar. [Link]

  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. MDPI. [Link]

  • Carbon-Carbon Cross Coupling Reactions in Ionic Liquids Catalysed by Palladium Metal Nanoparticles. MDPI. [Link]

  • (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

  • de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660334. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. [Link]

Sources

Method

Application Notes & Protocols: The Strategic Use of 5-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl Chloride in Modern Drug Discovery

Abstract The pyrazole sulfonamide scaffold is a cornerstone in medicinal chemistry, featured in a range of approved therapeutics and clinical candidates. Its prevalence is due to a favorable combination of metabolic stab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole sulfonamide scaffold is a cornerstone in medicinal chemistry, featured in a range of approved therapeutics and clinical candidates. Its prevalence is due to a favorable combination of metabolic stability, synthetic accessibility, and its ability to engage in crucial hydrogen bonding interactions with biological targets. This guide provides an in-depth technical overview of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride, a versatile chemical reagent designed for the efficient construction of diverse pyrazole sulfonamide libraries. We will explore the fundamental principles of its reactivity, provide detailed, field-tested protocols for its use in synthesis, and discuss its strategic application in hit-to-lead and lead optimization campaigns.

Introduction: The Pyrazole Sulfonamide as a Privileged Scaffold

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals. Among these, the pyrazole ring system has gained significant attention for its presence in numerous bioactive molecules.[1] When coupled with a sulfonamide moiety, the resulting pyrazole sulfonamide structure becomes a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets. This motif is famously present in drugs like Celecoxib, a selective COX-2 inhibitor, and other therapeutic agents targeting a wide array of proteins.[2][3]

The power of this scaffold lies in the sulfonamide group's ability to act as a hydrogen bond donor and acceptor, mimicking the geometry of a peptide bond, while the substituted pyrazole ring provides a rigid, aromatic core that can be tailored to achieve specific steric and electronic interactions within a target's binding site.

5-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is a key building block that enables medicinal chemists to readily introduce this valuable pharmacophore. Its specific substitution pattern (N-methyl, C5-ethyl) offers a distinct vector for exploring structure-activity relationships (SAR) compared to other commercially available analogs. This document serves as a practical guide for researchers looking to leverage this reagent in their drug discovery programs.

Reagent Profile and Handling

Before beginning any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.

Physicochemical Properties
PropertyValueNotes
Chemical Name 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
Molecular Formula C₆H₉ClN₂O₂SBased on structure.[4][5]
Molecular Weight 208.67 g/mol Based on structure.[4]
CAS Number Not broadly listed. Analog: 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is 957261-55-1.[4][6][7]Researchers should verify the CAS for their specific source.
Appearance Expected to be a white to pale yellow solid.Based on analogs like 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.[3]
Reactivity Reacts with nucleophiles (amines, alcohols, water). Moisture sensitive.The sulfonyl chloride group is a potent electrophile.
Safety, Storage, and Handling

Sulfonyl chlorides are corrosive and lachrymatory. They react with moisture, including humidity in the air and on skin, to release hydrochloric acid (HCl).

  • Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves are a common choice, but check compatibility).

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. A desiccator is recommended. Moisture sensitivity is a critical handling parameter.

  • Disposal: Quench excess reagent cautiously by slowly adding it to a stirred, cooled solution of a weak base like sodium bicarbonate. Dispose of waste in accordance with local, state, and federal regulations.

Core Application: Synthesis of N-Substituted Pyrazole Sulfonamides

The primary application of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is the synthesis of sulfonamides via reaction with a primary or secondary amine. This reaction is robust, high-yielding, and tolerant of a wide range of functional groups, making it ideal for creating chemical libraries for screening.

Reaction Principle and Mechanism

The reaction is a classic nucleophilic acyl substitution at the sulfur atom. The lone pair of the amine nitrogen attacks the electrophilic sulfur center of the sulfonyl chloride. A subsequent loss of a chloride leaving group and deprotonation of the nitrogen (facilitated by a non-nucleophilic base) yields the stable sulfonamide product.

G cluster_reactants Reactants reagent1 5-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride product Target Pyrazole Sulfonamide reagent1->product reagent2 Primary/Secondary Amine (R1R2NH) reagent2->product base Base (e.g., DIPEA, Et3N) base->product Facilitates HCl removal solvent Solvent (e.g., DCM, THF) solvent->product Reaction Medium

Caption: General reaction scheme for sulfonamide synthesis.

Detailed Step-by-Step Protocol

This protocol is a general method adapted from established procedures for analogous pyrazole sulfonyl chlorides and can be scaled as needed.[3]

Objective: To synthesize a novel 5-ethyl-1-methyl-1H-pyrazole-4-sulfonamide derivative.

Materials:

  • 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq)

  • Amine of interest (primary or secondary) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel

Workflow Diagram:

G start Setup & Inerting dissolve_amine Dissolve Amine & Base in DCM start->dissolve_amine add_sulfonyl Add Sulfonyl Chloride Solution Dropwise at 0 °C dissolve_amine->add_sulfonyl warm_rt Warm to Room Temperature Stir for 16h (Monitor by TLC/LC-MS) add_sulfonyl->warm_rt quench Quench with Water/NaHCO₃ (aq) warm_rt->quench extract Extract with DCM (3x) quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry over Na₂SO₄ wash->dry filter_concentrate Filter & Concentrate in vacuo dry->filter_concentrate purify Purify by Column Chromatography filter_concentrate->purify end Characterize Pure Product purify->end

Caption: Experimental workflow for sulfonamide synthesis.

Procedure:

  • Reaction Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: In the reaction flask, dissolve the amine of interest (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM (approx. 0.1 M concentration relative to the limiting reagent). Cool the solution to 0 °C in an ice bath.

    • Causality Note: Anhydrous conditions are crucial to prevent hydrolysis of the sulfonyl chloride. DIPEA is a bulky, non-nucleophilic base that effectively scavenges the HCl byproduct without competing with the primary amine nucleophile.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve the 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C over 15-20 minutes.

    • Causality Note: Slow, cooled addition helps to control the exotherm of the reaction and minimize potential side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.[3]

  • Aqueous Workup: Once the reaction is complete, quench it by adding cold water or a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel.

    • Causality Note: The aqueous wash removes the hydrochloride salt of the base (e.g., DIPEA-HCl) and any unreacted base.

  • Extraction: Extract the aqueous layer with DCM (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine. This helps to remove residual water. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, then filter to remove the drying agent.

  • Concentration and Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is typically purified by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final sulfonamide product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Strategic Applications in Drug Discovery

The true value of a reagent like 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is realized when it is used to systematically probe the structure-activity relationship (SAR) of a compound series.

Library Generation for Screening

By reacting the sulfonyl chloride with a diverse panel of commercially available primary and secondary amines (the "amine library"), a large number of unique sulfonamides can be generated rapidly. This is a common strategy in both high-throughput screening (HTS) campaigns and fragment-based lead discovery (FBLD).

G cluster_amines Amine Library cluster_products Screening Library reagent 5-Ethyl-1-methyl-1H- pyrazole-4-sulfonyl chloride (Core Scaffold) p1 Product 1 reagent->p1 + p2 Product 2 reagent->p2 + p3 Product ... reagent->p3 + pN Product N reagent->pN + amine1 Amine 1 amine1->p1 amine2 Amine 2 amine2->p2 amine3 Amine ... amine3->p3 amineN Amine N amineN->pN screening Biological Screening (HTS, SAR) p1->screening p2->screening p3->screening pN->screening

Caption: Use of the reagent in parallel synthesis for library generation.

Role as a Pharmacophore in Bioactive Molecules

The pyrazole sulfonamide core has been successfully incorporated into molecules targeting a wide range of diseases. Understanding these precedents can guide the design of new compound libraries.

Therapeutic AreaTarget ExampleBiological ActivityReference
Anti-inflammatory COX-2Selective inhibition[2]
Anticancer Various Kinases, TubulinAntiproliferative activity[1][8]
Antidiabetic α-glucosidaseEnzyme inhibition[9]
Herbicidal Acetohydroxy acid synthase (AHAS)Enzyme inhibition[10]
Neurological NAAA InhibitorsAnti-inflammatory (neuro)[11]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive sulfonyl chloride (hydrolyzed).2. Poorly nucleophilic amine.3. Insufficient base.1. Use fresh, anhydrous reagent and solvents. Store properly.2. Increase reaction temperature or use a more forcing solvent (e.g., THF, DMF).3. Ensure at least 1.2-1.5 eq of base is used.
Multiple Products/Side Reactions 1. Reaction with other nucleophilic groups on the amine substrate.2. Dimerization or side reactions if the amine is bifunctional.1. Use protecting groups for other reactive functionalities.2. Adjust stoichiometry or use a large excess of the bifunctional amine.
Difficult Purification 1. Product is very polar and streaks on silica gel.2. Byproduct (e.g., DIPEA-HCl) co-elutes with product.1. Try a different stationary phase (e.g., alumina) or reverse-phase chromatography. Add a small amount of acid/base to the mobile phase.2. Ensure the aqueous workup is thorough to remove all salts before chromatography.
Reagent Decomposition Reagent exposed to moisture/air.Always handle under inert gas. Tightly cap the reagent bottle immediately after use.

Conclusion

5-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is a high-value reagent for medicinal chemists and drug discovery scientists. Its utility lies in the straightforward and efficient access it provides to the privileged pyrazole sulfonamide scaffold. By following the robust protocols outlined in this guide and leveraging a strategic approach to library design, researchers can effectively utilize this building block to generate novel chemical entities with the potential to become next-generation therapeutics. The key to success is a combination of careful experimental technique, particularly with respect to anhydrous conditions, and a creative application in probing structure-activity relationships.

References

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Oriental Journal of Chemistry.

  • Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Journal of Chemical Sciences.

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry.

  • Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. Molecules.

  • Transition Metal-Free De Novo Synthesis of Sulfonated Pyrazoles from Sulfonyl Hydrazides, 1,3-Diketones, and Sodium Sulfinates at Room Temperature. The Journal of Organic Chemistry.

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.

  • 5-methyl-1H-pyrazole-4-sulfonyl chloride — Chemical Substance Information. NextSDS.

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. National Center for Biotechnology Information (PMC).

  • 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride | CAS 957261-55-1. Santa Cruz Biotechnology.

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition.

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry.

  • 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride | 957261-55-1. BLDpharm.

  • Synthesis of sulfonyl chloride substrate precursors. Supporting Information.

  • 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride | 957261-55-1. Matrix Scientific.

  • Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. ResearchGate.

  • 1-Methyl-1H-pyrazole-4-sulfonyl chloride. Sigma-Aldrich.

  • 1-Methyl-1H-pyrazole-4-sulfonyl chloride | 288148-34-5. Sigma-Aldrich.

  • 1-Methyl-1H-pyrazole-4-sulfonyl chloride | 288148-34-5. Sigma-Aldrich.

  • Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. Chemical Biology & Drug Design.

  • 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride. Sigma-Aldrich.

  • 5-chloro-1-ethyl-1H-pyrazole-4-sulfonyl chloride. NextSDS.

  • 1-ethyl-5-methyl-1h-pyrazole-4-sulfonyl chloride. PubChemLite.

Sources

Application

Application Notes & Protocols: A Guide to the Amidation of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl Chloride with Primary Amines

Abstract This comprehensive guide provides detailed protocols and expert insights for the successful amidation of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride with primary amines. Pyrazole sulfonamides are a critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights for the successful amidation of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride with primary amines. Pyrazole sulfonamides are a critical pharmacophore in modern drug discovery, and mastering their synthesis is essential for medicinal chemists and researchers.[1][2][3] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a framework for troubleshooting and optimization. The protocols described herein are designed to be self-validating, ensuring robust and reproducible outcomes.

Introduction: The Significance of Pyrazole Sulfonamides

The pyrazole ring and the sulfonamide functional group are privileged structures in medicinal chemistry, appearing in numerous approved pharmaceutical agents.[1][4] The combination of these two moieties in pyrazole-4-sulfonamides has yielded compounds with a wide array of biological activities, including antimicrobial, antiproliferative, and enzyme inhibitory properties.[1][4][5] The synthesis of these valuable compounds is most commonly achieved through the reaction of a pyrazole-4-sulfonyl chloride with a suitable amine.[6][7] This application note provides a robust and versatile methodology for this key transformation, focusing on the coupling of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride with a range of primary amines.

Reaction Mechanism and Scientific Rationale

The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a cornerstone reaction in organic synthesis. The process is mechanistically analogous to the acylation of an amine with an acid chloride and proceeds via a nucleophilic substitution pathway at the sulfur atom.

Core Mechanism:

  • Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride.[8]

  • Chloride Displacement: This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses, displacing the chloride leaving group.

  • Proton Transfer: The resulting sulfonamide is initially protonated. A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, is required to neutralize the generated hydrochloric acid (HCl) and deprotonate the sulfonamide, driving the reaction to completion.[7][9]

Caption: General mechanism for sulfonamide formation.

Key Experimental Considerations:

  • Anhydrous Conditions: Sulfonyl chlorides are highly susceptible to hydrolysis. The presence of water will convert the starting material to the unreactive sulfonic acid, significantly reducing the yield.[7] Therefore, the use of anhydrous solvents and properly dried glassware is critical for success.

  • Choice of Base: The base must be non-nucleophilic to avoid competing with the primary amine in reacting with the sulfonyl chloride. Tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are ideal choices.[1][6] Pyridine can also be used, often acting as both a base and a solvent. At least one equivalent of base is necessary to neutralize the HCl byproduct. A slight excess (1.1-1.5 equivalents) is commonly used to ensure the reaction medium remains basic.[6]

  • Temperature Control: The reaction is often exothermic. It is standard practice to add the sulfonyl chloride solution to the amine solution at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize potential side reactions.[6][7] The reaction is then typically allowed to warm to room temperature to proceed to completion.

Safety First: Handling Reagents

Chemical safety is paramount. Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.[10]

  • Sulfonyl Chlorides: These compounds are corrosive and react exothermically, sometimes violently, with water and other nucleophiles.[10][11] They are lachrymatory and can cause severe burns to the skin, eyes, and respiratory tract.[11]

  • Amines: Many primary amines are corrosive, flammable, and toxic. They should be handled with care to avoid inhalation and skin contact.[12]

  • Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles are mandatory. All operations should be performed within a certified chemical fume hood.[10][13]

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for the amidation reaction, subsequent workup, and purification.

G prep 1. Reagent Preparation (Anhydrous Solvent) setup 2. Reaction Setup (Inert Atmosphere, 0 °C) prep->setup addition 3. Dropwise Addition of Sulfonyl Chloride setup->addition reaction 4. Reaction (Warm to RT, Stir 2-16h) addition->reaction monitor 5. Monitor by TLC reaction->monitor quench 6. Aqueous Quench (e.g., H₂O or sat. NaHCO₃) monitor->quench Reaction Complete extract 7. Extraction (e.g., DCM or EtOAc) quench->extract dry 8. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) extract->dry purify 9. Column Chromatography (Silica Gel) dry->purify product 10. Pure Product (Characterize) purify->product

Caption: Standard experimental workflow for sulfonamide synthesis.

Protocol 1: General Amidation Procedure
  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalents) in anhydrous dichloromethane (DCM) (approx. 0.2 M).

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete upon the disappearance of the limiting reagent (typically the amine).[1][2]

Protocol 2: Aqueous Workup and Extraction
  • Quenching: Once the reaction is complete, carefully quench it by adding deionized water. Alternatively, for amines with acidic or basic functional groups, a wash with a dilute acid (e.g., 1 M HCl) followed by a weak base (e.g., saturated NaHCO₃ solution) may be beneficial.[6]

  • Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer two more times with DCM.

  • Combine & Wash: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 3: Purification by Column Chromatography
  • Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column: Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.

  • Elution: Carefully load the adsorbed crude product onto the top of the column and elute with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to afford the purified pyrazole sulfonamide.

Data and Expected Outcomes

The reactivity of primary amines can vary based on their steric and electronic properties. The following table provides a general guideline for reaction conditions and expected outcomes.

Primary Amine (R-NH₂) Type Example Typical Reaction Time Expected Yield Range Notes
Primary, Unhindered Aliphatic Benzylamine2 - 4 hours85 - 95%Reaction is typically fast and clean.
Primary, Hindered Aliphatic tert-Butylamine12 - 24 hours50 - 70%Steric hindrance slows the reaction; may require gentle heating.
Primary, Electron-Rich Aromatic p-Anisidine4 - 8 hours80 - 90%The electron-donating group enhances nucleophilicity.
Primary, Electron-Poor Aromatic p-Nitroaniline16 - 24 hours60 - 75%The electron-withdrawing group reduces nucleophilicity, requiring longer reaction times.

Yields are estimates and will vary based on substrate, scale, and purification efficiency.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Hydrolysis of sulfonyl chloride.[7] 2. Poor quality or inactive reagents.1. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents from a sealed bottle or a solvent purification system. 2. Verify the purity of starting materials.
Starting Material Remains 1. Insufficient reaction time. 2. Low reaction temperature. 3. Sterically hindered or deactivated amine.1. Continue stirring and monitor by TLC. 2. Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40 °C).
Multiple Products on TLC 1. Di-sulfonylation of the primary amine.[7] 2. Impurities in starting materials.1. Use a slight excess of the amine relative to the sulfonyl chloride. Ensure slow, controlled addition of the sulfonyl chloride at 0 °C. 2. Re-purify starting materials if necessary.
Product is an Insoluble Salt The sulfonamide product from a primary amine is acidic and can form a salt with the excess tertiary amine base.During workup, a wash with dilute acid (1 M HCl) will protonate the sulfonamide and the tertiary amine, allowing for extraction into the organic layer.

References

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2018). Oriental Journal of Chemistry. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). National Center for Biotechnology Information. [Link]

  • Mild and General Method for the Synthesis of Sulfonamides. (2008). Organic Chemistry Portal. [Link]

  • Hinsberg reaction. Wikipedia. [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2011). National Center for Biotechnology Information. [Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (2002). Scilit. [Link]

  • Synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine. (2022). ResearchGate. [Link]

  • Preparation of sulfonamides from N-silylamines. (2007). National Center for Biotechnology Information. [Link]

  • Mild and General Method for the Synthesis of Sulfonamides. (2008). ResearchGate. [Link]

  • 23.9: Amines as Nucleophiles. (2021). Chemistry LibreTexts. [Link]

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. (2023). Frontiers in Chemistry. [Link]

  • Amines to Sulfonamides: The Hinsberg Test. (2023). JoVE. [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. (2015). DSpace@MIT. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). MDPI. [Link]

  • Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. (2018). Chinese Journal of Organic Chemistry. [Link]

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (2013). National Center for Biotechnology Information. [Link]

  • m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. (1990). Organic Syntheses. [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022). ACS Publications. [Link]

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (2013). ResearchGate. [Link]

Sources

Method

Synthesizing pyrazole-based kinase inhibitors with 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

Application Note & Protocol Topic: Synthesizing Pyrazole-Based Kinase Inhibitors with 5-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl Chloride For: Researchers, scientists, and drug development professionals. Introduction: The P...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Synthesizing Pyrazole-Based Kinase Inhibitors with 5-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl Chloride

For: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold in Kinase Inhibitor Design

Protein kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of many diseases, particularly cancer.[1][2] Small molecule kinase inhibitors have, therefore, become a cornerstone of targeted therapy.[3] Within the vast landscape of medicinal chemistry, the pyrazole ring has emerged as a "privileged scaffold."[4][5] This five-membered heterocycle is a key structural component in numerous FDA-approved kinase inhibitors, including Crizotinib (c-Met/ALK inhibitor) and Ruxolitinib (JAK1/2 inhibitor).[3][4]

The power of the pyrazole moiety lies in its synthetic accessibility and its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases, often mimicking the adenine region of ATP.[4][6] By strategically modifying the substituents on the pyrazole ring, researchers can fine-tune an inhibitor's potency, selectivity, and pharmacokinetic properties.[6]

This guide provides a detailed protocol for the synthesis of pyrazole-based kinase inhibitors using a specific and versatile building block: 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride . This reagent allows for the straightforward introduction of the pyrazole pharmacophore via a stable sulfonamide linkage, a common functional group in many clinically relevant inhibitors.[7][8] We will detail the synthesis, purification, and characterization of a model pyrazole sulfonamide and discuss its potential application in targeting oncogenic kinases like c-Met.

Principle of the Synthesis: Sulfonamide Bond Formation

The core of this protocol is the reaction between a sulfonyl chloride and a primary or secondary amine to form a sulfonamide.[9] This is a classic, robust, and high-yielding nucleophilic substitution-type reaction.[10][11]

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride.

  • Intermediate Formation: A transient, tetrahedral intermediate is formed.

  • Leaving Group Departure: The chloride ion, a good leaving group, is expelled.

  • Deprotonation: A base, such as pyridine or triethylamine, removes the proton from the nitrogen atom, neutralizing the resulting ammonium salt and yielding the final sulfonamide product. The base also serves to quench the HCl byproduct generated during the reaction.[9]

This reaction is highly reliable for creating a diverse library of compounds by simply varying the amine starting material.

Experimental Protocol: Synthesis of a Model Pyrazole Sulfonamide

This protocol describes the synthesis of N-(4-methoxyphenyl)-5-ethyl-1-methyl-1H-pyrazole-4-sulfonamide as a representative example.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride≥95%(Available from commercial suppliers)Handle with care, moisture sensitive.
p-Anisidine (4-methoxyaniline)≥98%(Available from commercial suppliers)
PyridineAnhydrous(Available from commercial suppliers)Use as a base and solvent.
Dichloromethane (DCM)Anhydrous(Available from commercial suppliers)Reaction solvent.
Hydrochloric Acid (HCl)1 M (aq)(Available from commercial suppliers)For aqueous workup.
Sodium Bicarbonate (NaHCO₃)Saturated (aq)(Available from commercial suppliers)For aqueous workup.
Brine (Saturated NaCl)(aq)(Available from commercial suppliers)For aqueous workup.
Magnesium Sulfate (MgSO₄)Anhydrous(Available from commercial suppliers)For drying organic layer.
Silica Gel230-400 mesh(Available from commercial suppliers)For column chromatography.
Ethyl Acetate & HexanesHPLC Grade(Available from commercial suppliers)For chromatography.
Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add p-anisidine (1.0 eq, e.g., 1.23 g, 10 mmol).

    • Dissolve the amine in anhydrous dichloromethane (40 mL) and anhydrous pyridine (2.0 eq, e.g., 1.58 g, 20 mmol) under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride:

    • In a separate flask, dissolve 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (1.05 eq, e.g., 2.34 g, 10.5 mmol) in anhydrous dichloromethane (10 mL).

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

    • Rationale: Slow, dropwise addition at low temperature helps to control the exothermicity of the reaction and minimize side product formation.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate and hexanes as the mobile phase. The product should have a different Rf value than the starting amine.

  • Aqueous Workup:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding 1 M HCl (30 mL) and transfer the mixture to a separatory funnel.

    • Separate the layers. Wash the organic layer sequentially with 1 M HCl (2x 20 mL), saturated NaHCO₃ solution (2x 20 mL), and finally with brine (1x 20 mL).

    • Rationale: The HCl wash removes excess pyridine and any unreacted amine. The NaHCO₃ wash removes any residual acid. The brine wash removes residual water from the organic phase.

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product as a solid.

Characterization

To ensure the identity and purity of the synthesized compound, the following characterization is essential:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound (typically >95% for biological screening).

Workflow and Data Visualization

Synthetic Workflow Diagram

The overall process from starting materials to the final, characterized product is outlined below.

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Purification cluster_analysis Analysis Amine p-Anisidine in DCM/Pyridine Reaction Combine at 0°C, Stir at RT (4-6h) Amine->Reaction SulfonylChloride 5-Ethyl-1-methyl-1H-pyrazole -4-sulfonyl chloride in DCM SulfonylChloride->Reaction TLC Monitor by TLC Reaction->TLC Check Progress Workup Aqueous Workup (HCl, NaHCO₃, Brine) TLC->Workup If Complete Dry Dry (MgSO₄) & Concentrate Workup->Dry Column Flash Column Chromatography Dry->Column Product Pure Product Column->Product Analysis Characterization (NMR, MS, HPLC) Product->Analysis

Caption: Overall workflow for the synthesis and characterization of a pyrazole sulfonamide.

Key Reaction Parameters
ParameterValue/ConditionRationale
Stoichiometry Amine:Sulfonyl Chloride:Base = 1 : 1.05 : 2A slight excess of the sulfonyl chloride ensures complete consumption of the limiting amine. Excess base neutralizes HCl byproduct.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, while warming to RT ensures the reaction goes to completion.
Reaction Time 4 - 6 hoursTypical duration for this type of sulfonylation; should be confirmed by TLC monitoring.
Solvent Anhydrous DichloromethaneA common, relatively inert solvent that dissolves the reactants well. Anhydrous conditions are important as sulfonyl chlorides can react with water.
Expected Yield 70 - 90%This reaction is generally high-yielding after purification.

Application Context: Targeting the c-Met Kinase Pathway

Pyrazole-based sulfonamides are scaffolds found in inhibitors of numerous kinases, including c-Met.[3][4] The c-Met receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), plays a crucial role in cell proliferation, survival, and motility.[2][12] Aberrant c-Met signaling is implicated in the progression and metastasis of many cancers, making it a prime therapeutic target.[1][13]

Small molecule inhibitors designed from this scaffold can act as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing its phosphorylation and the subsequent activation of downstream signaling pathways like RAS-MAPK and PI3K-AKT.[12][13]

c-Met Signaling Pathway and Point of Inhibition

G cluster_downstream Downstream Signaling Cascades cluster_output Cellular Responses HGF HGF (Ligand) cMET c-Met Receptor HGF->cMET binds P_cMET Phosphorylated c-Met (Active Kinase) cMET->P_cMET Dimerization & Autophosphorylation RAS RAS-MAPK Pathway P_cMET->RAS activates PI3K PI3K-AKT Pathway P_cMET->PI3K activates STAT JAK-STAT Pathway P_cMET->STAT activates Inhibitor Pyrazole-Sulfonamide Inhibitor Inhibitor->P_cMET BLOCKS Proliferation Proliferation & Survival RAS->Proliferation PI3K->Proliferation Motility Motility & Invasion PI3K->Motility STAT->Motility

Caption: Simplified c-Met signaling pathway showing inhibition by a pyrazole-based kinase inhibitor.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Reaction is incomplete or slow - Insufficiently active sulfonyl chloride (hydrolyzed).- Low reaction temperature.- Sterically hindered amine.- Use fresh or properly stored sulfonyl chloride.- Allow the reaction to stir longer at room temperature or warm gently (e.g., to 40 °C).- For very hindered amines, a stronger, non-nucleophilic base (e.g., DBU) or a different solvent may be required.
Low Yield - Incomplete reaction.- Product loss during aqueous workup (e.g., emulsion formation).- Difficulty in purification.- Ensure reaction completion by TLC before workup.- Break emulsions by adding more brine or filtering through Celite.- Optimize chromatography conditions (different solvent system or silica-to-crude ratio).
Multiple Spots on TLC - Formation of side products (e.g., bis-sulfonylation of primary amine).- Degradation of starting material or product.- Maintain 0 °C during addition of sulfonyl chloride.- Ensure the amine starting material is pure.- Carefully separate products during column chromatography.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). PMC. [Link]

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). ACS Publications. [Link]

  • Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. (2025). MDPI. [Link]

  • Novel therapeutic inhibitors of the c-Met signaling pathway in cancer. (2009). PubMed. [Link]

  • Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][4][5][13]triazines. (2014). PubMed. [Link]

  • Therapeutic targeting of HGF/c-Met pathway. c-Met pathway inhibition... (n.d.). ResearchGate. [Link]

  • What are c-Met inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • Characterisation of kinase-selective inhibitors by chemical proteomics. (2005). PubMed. [Link]

  • An overview of the c-MET signaling pathway. (2013). PMC. [Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (2024). ScienceDirect. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). Digital Commons @ Michigan Tech. [Link]

  • Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and. (2025). RJPBCS. [https://www.rjpbcs.com/pdf/2025/16(3)/[14].pdf]([Link]14].pdf)

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). MDPI. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2021). ACS Publications. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. [Link]

  • Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][4][5][13]triazines. (2014). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Connect. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2016). PMC. [Link]

  • Preparation of sulfonamides from N-silylamines. (2013). PMC. [Link]

  • Sulfonamide. (n.d.). Wikipedia. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Wiley Online Library. [Link]

  • 26.04 Protecting Groups for Amines: Sulfonamides. (2020). YouTube. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent moisture hydrolysis of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride during storage

Topic: Preventing Moisture Hydrolysis of 5-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride During Storage Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Moisture Hydrolysis of 5-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride During Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of highly reactive electrophiles. 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is a versatile building block in drug discovery, but it is notoriously susceptible to moisture. A sudden drop in reaction yields or the appearance of an insoluble white precipitate in your reagent bottle are classic symptoms of moisture-driven hydrolysis.

This guide synthesizes field-proven protocols and mechanistic insights to help you establish a self-validating storage system that guarantees the integrity of your sulfonyl chloride reagents.

Section 1: The Causality of Degradation (Mechanistic Overview)

To prevent degradation, we must first understand the chemical enemy. Sulfonyl chlorides are highly reactive electrophiles. When exposed to even trace amounts of ambient moisture, the highly polarized S-Cl bond becomes an immediate target for nucleophilic attack by water molecules[1].

The hydrolysis pathway proceeds via the displacement of the chloride ion, resulting in the irreversible formation of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonic acid and stoichiometric equivalents of hydrogen chloride (HCl) gas[2].

Why is this catastrophic for storage?

  • Loss of Titer: The active electrophile is irreversibly converted into an unreactive sulfonic acid, destroying your reaction stoichiometry.

  • Autocatalytic Degradation: The generated HCl can compromise the integrity of the elastomer septum and catalyze further degradation of the pyrazole ring system over prolonged periods.

  • Overpressurization: Accumulation of HCl gas can overpressurize the storage vessel, posing a severe safety hazard upon opening.

Hydrolysis SC 5-Ethyl-1-methyl-1H-pyrazole- 4-sulfonyl chloride TS Tetrahedral Intermediate (S-Cl Bond Cleavage) SC->TS H2O Trace Moisture (H₂O) Nucleophilic Attack H2O->TS SA 5-Ethyl-1-methyl-1H-pyrazole- 4-sulfonic Acid (Inactive) TS->SA HCl Hydrogen Chloride (HCl) Gas Evolution TS->HCl Consequence Vessel Pressurization & Reagent Degradation HCl->Consequence

Caption: Logical pathway of moisture-driven sulfonyl chloride hydrolysis and its physical consequences.

Section 2: Troubleshooting & FAQs

Q1: I store my 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride in the refrigerator at 4°C, but it still degraded into a white solid. Why? A1: The white solid is the inactive sulfonic acid byproduct. While refrigeration slows down thermal decomposition, it introduces a severe risk: condensation [3]. If you open a cold bottle in ambient air, atmospheric moisture immediately condenses on the cold inner walls of the glass and directly onto the reagent. Causality: The dew point of typical laboratory air is often higher than 4°C. Opening the bottle before it equilibrates to room temperature guarantees the introduction of water. Always allow the sealed container to warm to room temperature in a desiccator before breaking the seal.

Q2: Should I backfill the storage bottle with Nitrogen or Argon? A2: While both are inert, Argon is vastly superior for storing solid or liquid sulfonyl chlorides in standard septum-capped bottles. Causality: Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you remove a syringe, an Argon blanket settles heavily over the reagent, providing a physical barrier against oxygen and moisture ingress. Nitrogen tends to dissipate rapidly, leaving the reagent vulnerable to ambient air drawn in through the pierced septum[4].

Q3: How do I know if my current stock is compromised without running an NMR? A3: You can use a self-validating chemical check. Because sulfonyl chloride hydrolysis generates HCl gas[1], you can test the headspace. Self-Validation Test: Open the outer storage vessel in a fume hood and hold a piece of moistened blue litmus paper near the septum (do not touch the septum directly). If the paper rapidly turns red, it indicates HCl outgassing from a compromised septum, confirming that hydrolysis has already occurred.

Section 3: Quantitative Impact of Storage Conditions

To illustrate the critical importance of rigorous storage environments, consider the following comparative data on sulfonyl chloride degradation rates based on environmental exposure.

Storage ConditionAtmosphereTemp (°C)Moisture ExposureEst. Shelf Life (Titer >95%)Primary Failure Mode
Standard Screw CapAmbient Air20°CHigh (Humidity)< 2 WeeksRapid Hydrolysis (Sulfonic Acid)
Septum Cap (Sure/Seal™)Nitrogen4°CLow3-6 MonthsGradual moisture ingress via septum
Septum Cap + DesiccatorArgon Blanket4°CZero/Trace> 12 MonthsThermal degradation (minimal)
Opened Cold (No warmup)Ambient Air4°C -> 20°CExtreme (Condensation)< 48 HoursCatastrophic condensation hydrolysis
Section 4: Field-Proven Protocol: The "Double-Containment" Storage Workflow

To establish a self-validating system, rely on the "Double-Containment" method. This protocol ensures that even if the primary septum of your reagent bottle fails, the secondary environment prevents hydrolysis[3].

Materials Required:

  • Argon gas line with an oil bubbler.

  • 18-gauge or smaller needles (using smaller needles prevents coring and destroying the elastomer septum)[5].

  • Outer secondary container (e.g., a wide-mouth glass jar with a PTFE-lined lid).

  • Indicating desiccant (e.g., Drierite - blue when dry, pink when wet).

Step-by-Step Methodology:

  • Preparation of Secondary Containment: Fill the bottom 2 inches of the wide-mouth glass jar with fresh, blue indicating Drierite. This acts as your self-validating environmental monitor.

  • Reagent Dispensing (Schlenk Technique):

    • Remove the secondary container from the 4°C refrigerator.

    • CRITICAL: Allow the entire assembly to sit in the fume hood for 45-60 minutes until it reaches room temperature to prevent condensation.

    • Open the secondary container and extract the reagent bottle.

    • Connect an Argon line to an 18-gauge needle. Insert the needle through the septum just above the reagent level to purge the headspace for 30 seconds[4].

    • Insert a second, oven-dried syringe to withdraw the required amount of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride.

    • Remove the withdrawal syringe, followed immediately by the Argon needle, allowing the dense Argon to blanket the reagent.

  • Re-sealing and Storage:

    • Place the reagent bottle back into the secondary container.

    • Flush the secondary container with Argon for 10 seconds before sealing the PTFE-lined lid.

    • Return the entire assembly to the 4°C refrigerator.

  • Validation Check: Before the next use, check the Drierite. If it has turned pink, your secondary seal has failed, and the desiccant must be replaced immediately before the primary reagent is compromised.

Protocol Start Remove Double-Contained Reagent from 4°C Warm Warm to Room Temp (45 min) [Prevents Condensation] Start->Warm Validate Check Desiccant Color (Blue = Dry, Pink = Wet) Warm->Validate Argon Purge Headspace with Argon (18-gauge needle) Validate->Argon If Blue Replace Replace Desiccant Validate->Replace If Pink Dispense Withdraw Reagent via Syringe Argon->Dispense Store Return to Desiccator Jar & Store at 4°C Dispense->Store Replace->Argon

Caption: Self-validating experimental workflow for dispensing moisture-sensitive sulfonyl chlorides.

References
  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Available at:[Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available at:[Link]

  • How to store temperature and moisture-sensitive compounds? Reddit (r/chemistry). Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Yields in 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride Synthesis

Welcome to the technical support center for the synthesis of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common synthetic challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride.

Question: Why is my reaction yield of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride consistently low?

Low yields can be attributed to several factors, ranging from incomplete reactions to product degradation. Here’s a systematic approach to diagnosing and resolving this issue.

Potential Cause 1: Incomplete Reaction

  • Explanation: The chlorosulfonation of the pyrazole ring may not have gone to completion. This can be due to insufficient reagent stoichiometry, suboptimal temperature, or inadequate reaction time.

  • Troubleshooting Steps:

    • Optimize Reagent Stoichiometry: Ensure a sufficient excess of the chlorosulfonating agent is used. A common approach is to use chlorosulfonic acid in excess.[1] In some procedures, the addition of thionyl chloride can improve the yield.[2]

    • Temperature Control: The reaction is typically performed at low temperatures (e.g., 0 °C) during the addition of the pyrazole to chlorosulfonic acid to control the exotherm.[2][3] After the initial addition, the reaction temperature may need to be raised to ensure completion.[2][4] Experiment with a gradual increase in temperature, for example, to room temperature or slightly above, while monitoring the reaction progress by TLC or LC-MS.

    • Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the disappearance of the starting material to determine the optimal reaction time.[2]

Potential Cause 2: Product Degradation via Hydrolysis

  • Explanation: Sulfonyl chlorides are highly susceptible to hydrolysis, which converts the desired product into the corresponding sulfonic acid.[5][6] This is a very common reason for low yields.

  • Troubleshooting Steps:

    • Anhydrous Conditions: It is critical to maintain strictly anhydrous conditions throughout the reaction. This includes using oven-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[5][6]

    • Aqueous Work-up: If an aqueous work-up is necessary, it should be performed rapidly and at low temperatures (e.g., with ice-cold water).[1][5] Minimize the contact time between the sulfonyl chloride and water.

    • Extraction: Promptly extract the product into a non-polar organic solvent after the work-up to limit its exposure to the aqueous phase.[2][6]

Potential Cause 3: Formation of Side Products

  • Explanation: Besides hydrolysis, other side reactions can diminish the yield. One common byproduct in chlorosulfonation reactions is the formation of a diaryl sulfone.[1]

  • Troubleshooting Steps:

    • Order of Addition: Add the pyrazole to the chlorosulfonic acid. Reversing the order of addition can sometimes lead to the formation of sulfone byproducts.[1]

    • Sufficient Excess of Chlorosulfonating Agent: Using a significant excess of chlorosulfonic acid can help to minimize the formation of the sulfone byproduct.[1]

Question: What are the common impurities I should look out for, and how can I minimize them?

The primary impurity is often the corresponding sulfonic acid due to hydrolysis. Other potential impurities can arise from the starting materials or side reactions.

ImpuritySourceMinimization Strategy
5-ethyl-1-methyl-1H-pyrazole-4-sulfonic acidHydrolysis of the sulfonyl chloride product.[5]Maintain strict anhydrous conditions during the reaction and work-up.[5][6] Perform aqueous work-up quickly at low temperatures.[1]
Unreacted 5-ethyl-1-methyl-1H-pyrazoleIncomplete reaction.Optimize reaction conditions (temperature, time, stoichiometry) as described above.[2][4]
Diaryl sulfoneSide reaction during chlorosulfonation.[1]Use a sufficient excess of chlorosulfonic acid and control the order of addition.[1]

Purification: If impurities are present, the crude product can be purified. Common methods include:

  • Flash Chromatography: Using a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can be effective.[2][6]

  • Recrystallization: If the product is a solid, recrystallization from an anhydrous, non-polar solvent can be an effective purification method.[1][7]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and general synthetic route for 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride?

The synthesis typically starts with the formation of the 5-ethyl-1-methyl-1H-pyrazole ring, followed by chlorosulfonation.

  • Step 1: Synthesis of 5-ethyl-1-methyl-1H-pyrazole: This can be achieved through the condensation of a suitable 1,3-dicarbonyl compound (in this case, a derivative of 3,5-heptanedione) with methylhydrazine.[8][9]

  • Step 2: Chlorosulfonation: The 5-ethyl-1-methyl-1H-pyrazole is then reacted with a chlorosulfonating agent, most commonly chlorosulfonic acid, to introduce the sulfonyl chloride group at the 4-position of the pyrazole ring.[2][4][10] The addition of thionyl chloride to the reaction mixture has been shown to improve yields in similar syntheses.[2]

Q2: What are the critical safety precautions for this synthesis?

  • Chlorosulfonic Acid and Thionyl Chloride: These reagents are highly corrosive and react violently with water, releasing toxic gases (HCl and SO₂). Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[11]

  • Exothermic Reaction: The reaction of the pyrazole with chlorosulfonic acid is exothermic.[12] It is crucial to control the rate of addition and maintain a low temperature to prevent the reaction from becoming uncontrollable.

  • Moisture Sensitivity: The product, 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride, is moisture-sensitive and will hydrolyze upon contact with water or moist air.[11] Handle and store it under anhydrous conditions.

Q3: How can I effectively monitor the progress of the chlorosulfonation reaction?

  • Thin-Layer Chromatography (TLC): TLC is a simple and effective way to monitor the consumption of the starting pyrazole and the formation of the product. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize the spots under UV light.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the masses of the starting material and the product, providing a clear indication of reaction progress.

Experimental Protocols & Visualizations

Protocol: Chlorosulfonation of 5-ethyl-1-methyl-1H-pyrazole

This is a general procedure and may require optimization for your specific setup.

  • Preparation: Ensure all glassware is thoroughly oven-dried and assembled under an inert atmosphere (nitrogen or argon).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add chlorosulfonic acid (e.g., 5 equivalents). Cool the flask to 0 °C in an ice bath.

  • Addition of Pyrazole: Dissolve 5-ethyl-1-methyl-1H-pyrazole (1 equivalent) in a minimal amount of a dry, inert solvent like chloroform or dichloromethane.[2] Add this solution dropwise to the cold, stirred chlorosulfonic acid. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, the reaction mixture can be stirred at 0 °C for a period or allowed to warm to room temperature, or even heated to ensure completion (e.g., 60 °C).[2][4] Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture back down to 0 °C and carefully quench it by pouring it onto crushed ice.[1]

  • Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Perform multiple extractions to maximize recovery.[1][2]

  • Washing and Drying: Combine the organic layers and wash with cold brine to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride.

  • Purification: Purify the crude product by flash chromatography or recrystallization if necessary.[2][6]

Reaction Mechanism: Chlorosulfonation of a Substituted Pyrazole

Chlorosulfonation Pyrazole 5-ethyl-1-methyl-1H-pyrazole Intermediate Wheland-type Intermediate Pyrazole->Intermediate + ClSO3H Chlorosulfonic_Acid ClSO3H Product 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride Intermediate->Product - H+ HCl HCl

Caption: Electrophilic aromatic substitution mechanism for chlorosulfonation.

Troubleshooting Workflow for Low Yields

Troubleshooting Start Low Yield of Product Check_Completion Is the reaction going to completion? (TLC/LC-MS) Start->Check_Completion Optimize_Conditions Optimize: - Increase reaction time/temperature - Increase reagent stoichiometry Check_Completion->Optimize_Conditions No Check_Hydrolysis Is hydrolysis occurring? (Check for sulfonic acid impurity) Check_Completion->Check_Hydrolysis Yes Optimize_Conditions->Check_Hydrolysis Anhydrous_Technique Improve Anhydrous Technique: - Dry glassware thoroughly - Use anhydrous solvents - Inert atmosphere Check_Hydrolysis->Anhydrous_Technique Yes Check_Side_Products Are there significant side products? (e.g., sulfone) Check_Hydrolysis->Check_Side_Products No Anhydrous_Technique->Check_Side_Products Optimize_Addition Optimize Addition: - Add pyrazole to acid - Ensure sufficient excess of acid Check_Side_Products->Optimize_Addition Yes Purification_Loss Review purification step for product loss Check_Side_Products->Purification_Loss No Optimize_Addition->Purification_Loss Success Improved Yield Purification_Loss->Success

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Kice, J. L., & Anderson, K. (1966). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 88(22), 5242–5249.
  • Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Panwar, D., Sharma, M. K., Jonnalagadda, S. B., & Gundla, R. (2022).
  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319–1330.
  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733–739.
  • Ameduri, B., & Boutevin, B. (2000). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
  • Krasavin, M. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Chemistry – A European Journal, 27(1), 133–144.
  • Vedejs, E., Lin, S., Klapars, A., & Wang, J. (1996). A General Method for the Synthesis of Sulfonyl Chlorides from Thiols. Journal of the American Chemical Society, 118(41), 9796–9797.
  • Glavač, N., Peršurić, A., & Cazin, C. S. J. (2019). Biological Activity Evaluation of Pyrazolo[4,3-e][5][13][14]Triazine Sulfonamides. Molecules, 24(5), 957.

  • Capitta, F., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13327–13355.
  • Juliá, F., & Toste, F. D. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Capitta, F., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine. Università degli Studi di Urbino Carlo Bo.
  • Zhang, Q., et al. (2020). Strategies for the synthesis of 1‐sulfonyl‐1H‐pyrazoles. Asian Journal of Organic Chemistry, 9(4), 589-592.
  • ChemBK. (2024, April 9). 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. Retrieved from [Link]

  • BASF SE. (2011). Process for the purification of pyrazoles.
  • NextSDS. (n.d.). ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Vinaya, et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K.
  • Adu-Ampratwum, D., & Schlegel, H. B. (2022). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. IntechOpen.
  • Jiang, J.-A., Du, C.-Y., Gu, C.-H., & Ji, Y.-F. (2012). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Synlett, 23(19), 2965–2968.
  • Çetin, A. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Muş Alparslan Üniversitesi Fen Bilimleri Dergisi, 3(1), 303–321.
  • Li, W., et al. (2020). Synthesis of Pyrazoles Utilizing the Ambiphilic Reactivity of Hydrazones. Organic Letters, 22(23), 9329–9334.
  • PubChemLite. (n.d.). 1-ethyl-5-methyl-1h-pyrazole-4-sulfonyl chloride. Retrieved from [Link]

  • Scribd. (n.d.). Electrophilic Substitution Reactions in Pyrazole. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting degradation issues of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

Technical Support Center: 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride Welcome to the technical support resource for 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, scientist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

Welcome to the technical support resource for 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common degradation issues encountered during the handling, storage, and use of this critical reagent. Our focus is on providing practical solutions grounded in mechanistic understanding to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My vial of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride has a faint yellow or brownish tint. Is it still usable?

A slight discoloration upon storage is not uncommon and may indicate minor decomposition.[1] However, significant darkening suggests a considerable level of degradation which could compromise the purity and reactivity of the material. For sensitive applications requiring high purity, it is strongly recommended to use a fresh, colorless or pale-yellow reagent. For less sensitive reactions, you may consider purifying a small amount before use (see Protocol 2).

Q2: What is the primary degradation pathway for this compound?

The sulfonyl chloride functional group is highly susceptible to hydrolysis.[2][3] The primary and most rapid degradation pathway is the reaction with water (moisture) to form the corresponding 5-ethyl-1-methyl-1H-pyrazole-4-sulfonic acid and hydrochloric acid (HCl).[2] This reactivity is due to the electrophilic nature of the sulfur atom, which is readily attacked by nucleophiles like water.[4]

Q3: What are the optimal storage conditions to maximize the shelf-life of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride?

To minimize degradation, the compound must be rigorously protected from moisture. Optimal storage conditions are as follows:

  • Temperature: Store in a cool, dry place, typically between 2-8°C.[2]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace moisture-laden air.[5]

  • Container: Use a tightly sealed container. For long-term storage, consider sealing the container with paraffin film.

  • Environment: Store in a desiccator to provide an additional layer of protection against ambient moisture.

Q4: I observe a new, more polar spot on my TLC plate and an unexpected peak in my NMR/LC-MS analysis. What is this impurity?

The most likely impurity is the hydrolysis product, 5-ethyl-1-methyl-1H-pyrazole-4-sulfonic acid. This sulfonic acid is significantly more polar than the parent sulfonyl chloride, which explains its lower retention on a normal-phase TLC plate. In ¹H NMR, you may observe a shift in the peaks corresponding to the pyrazole ring protons and the disappearance of the sulfonyl chloride's characteristic reactivity. LC-MS analysis can confirm the presence of the sulfonic acid by its molecular weight.

Q5: My sulfonylation reaction is giving a low yield. Could degradation of the starting sulfonyl chloride be the culprit?

Absolutely. If the 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride has partially hydrolyzed to the sulfonic acid, its effective concentration is reduced, leading to lower yields.[6] The sulfonic acid is unreactive under typical sulfonylation conditions. It is crucial to verify the purity of the sulfonyl chloride before starting a reaction, especially if the reagent has been stored for an extended period or handled improperly.[7]

Troubleshooting In-Depth Degradation Issues

This section addresses specific experimental scenarios where degradation can compromise your results.

Issue 1: Degradation Detected During Storage or Pre-Reaction Analysis
  • Symptoms:

    • Visual discoloration of the solid reagent.[1]

    • A sharp, acidic odor upon opening the container, indicating HCl formation from hydrolysis.

    • Purity analysis via NMR or HPLC shows the presence of the sulfonic acid byproduct.[8][9]

  • Root Causes:

    • Improper sealing of the container, allowing moisture ingress from the atmosphere.

    • Repeatedly opening the container in a humid environment.

    • Storage at elevated temperatures, which can accelerate decomposition.[2]

  • Solutions & Preventative Measures:

    • Immediate Action: If degradation is minor, the material may be purified (See Protocol 2). If significant, discard and use a fresh batch.

    • Prevention: Aliquot the reagent into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to the atmosphere. Always handle the reagent in a glove box or under a stream of dry inert gas.

Issue 2: Degradation During Reaction Workup
  • Symptoms:

    • Significantly lower than expected yield of the desired sulfonamide or sulfonate ester.

    • The crude product is contaminated with the sulfonic acid byproduct.

  • Root Causes:

    • Prolonged Aqueous Workup: Extended contact with water during extraction or washing will hydrolyze any unreacted sulfonyl chloride.[10]

    • Quenching: Using water or alcohol to quench the reaction will consume the sulfonyl chloride.

    • High Temperatures: Performing the workup at elevated temperatures accelerates the rate of hydrolysis.

  • Solutions & Preventative Measures:

    • Minimize Water Contact: If an aqueous workup is unavoidable, perform it quickly and at low temperatures (0-5°C).[10] Use brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous layer and to help break emulsions.

    • Strategic Quenching: Quench excess sulfonyl chloride by slowly adding the reaction mixture to a cold, stirred solution of a weak base like sodium bicarbonate.[1] This neutralizes the HCl byproduct and hydrolyzes the remaining sulfonyl chloride in a controlled manner.

    • Anhydrous Workup: Whenever possible, opt for an anhydrous workup. This can involve filtering the reaction mixture to remove salts and then evaporating the solvent.

Diagram: Primary Degradation Pathway

This diagram illustrates the nucleophilic attack of water on the sulfonyl chloride, leading to the formation of the corresponding sulfonic acid.

reagent 5-ethyl-1-methyl-1H- pyrazole-4-sulfonyl chloride (R-SO₂Cl) product 5-ethyl-1-methyl-1H- pyrazole-4-sulfonic acid (R-SO₃H) reagent->product Nucleophilic Attack reagent->product hcl HCl h2o H₂O (Moisture) h2o->reagent

Caption: Primary hydrolytic degradation pathway.

Experimental Protocols

Protocol 1: Analytical Methods for Purity Assessment

To ensure the quality of your starting material, use the following methods to check for the presence of the sulfonic acid degradant.

Technique Methodology Expected Result (Pure) Indication of Degradation
¹H NMR Spectroscopy Dissolve ~5-10 mg of the compound in an anhydrous deuterated solvent (e.g., CDCl₃, Acetone-d₆).[9]Sharp, well-defined peaks corresponding to the ethyl, methyl, and pyrazole protons with correct integration.Appearance of new, broader peaks, often slightly downfield, corresponding to the sulfonic acid. The presence of a broad singlet from the acidic -SO₃H proton may also be observed.
Reverse-Phase HPLC Column: C18, 4.6 x 150 mm, 5 µm.Mobile Phase: Isocratic or gradient elution with Acetonitrile/Water (with 0.1% TFA).Detector: UV at 254 nm.A single major peak with high purity (>98%).Appearance of an earlier-eluting, more polar peak corresponding to the sulfonic acid.
Titrimetry React a known mass of the sulfonyl chloride with an excess of a nucleophile (e.g., pyridine in an inert solvent). Titrate the liberated HCl with a standardized solution of NaOH.[8]Purity calculation based on titrant volume matches expected value.Lower calculated purity, indicating that a portion of the sample was already hydrolyzed and did not generate HCl.
Protocol 2: Purification by Recrystallization

If your sulfonyl chloride is only slightly degraded, it can often be purified by recrystallization. This procedure must be performed under strictly anhydrous conditions.

  • Solvent Selection: Choose a non-polar, anhydrous solvent in which the sulfonyl chloride is sparingly soluble at room temperature but soluble when hot. Anhydrous hexanes, heptane, or a mixture of ethyl acetate/hexanes can be effective. The sulfonic acid impurity is generally insoluble in these solvents.

  • Dissolution: In an oven-dried flask under an inert atmosphere, add the minimum amount of boiling anhydrous solvent to the crude sulfonyl chloride to fully dissolve it.

  • Filtration (Optional): If insoluble impurities (like the sulfonic acid) are visible, perform a hot filtration through a pre-heated funnel to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or freezer (-20°C) to maximize crystal formation.

  • Isolation: Collect the crystals by filtration using a Büchner funnel, minimizing exposure to air. Wash the crystals with a small amount of cold, anhydrous solvent.

  • Drying: Dry the purified crystals thoroughly under high vacuum to remove all residual solvent. Store immediately under inert gas as described in the FAQs.

Diagram: Troubleshooting Workflow for Low Reaction Yield

This decision tree provides a logical path to diagnose the cause of poor reaction outcomes.

cluster_reagent Reagent Issue cluster_reaction Reaction/Workup Issue start Low Reaction Yield Observed check_purity Step 1: Analyze Purity of Starting Sulfonyl Chloride (See Protocol 1) start->check_purity purity_ok Is Purity >95%? check_purity->purity_ok purify Purify Reagent (See Protocol 2) or Procure New Batch purity_ok->purify No check_conditions Investigate Reaction Conditions: - Anhydrous Solvents/Reagents? - Reaction Temperature Too High? - Incompatible Base? purity_ok->check_conditions Yes check_workup Investigate Workup Procedure: - Prolonged H₂O Contact? - High Temperature? - Improper Quench? check_conditions->check_workup

Caption: Decision tree for troubleshooting low reaction yields.

References

  • King, J. F., & Lee, T. W. S. (1969). Organic sulfur mechanisms. 35. Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Journal of the American Chemical Society, 91(23), 6524–6525. Available from: [Link]

  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. Available from: [Link]

  • Bentley, T. W. (2020). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 16, 2276–2297. Available from: [Link]

  • Handling and Storage of N-Acetylsulfanilyl Chloride: Best Practices for Safety. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Khmelnytskyi, D., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available from: [Link]

  • King, J. F., & Lee, T. W. S. (1969). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. American Chemical Society. Available from: [Link]

  • Khmelnytskyi, D., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ETH Library. Available from: [Link]

  • Khmelnytskyi, D., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Scilit. Available from: [Link]

  • Khmelnytskyi, D., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available from: [Link]

  • Oszczapowicz, J., & Osek, J. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1439. Available from: [Link]

  • Wang, L., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(19), 5998. Available from: [Link]

  • Nacsa, E. D., & Lambert, T. H. (2014). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Available from: [Link]

  • Britton, T. C., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 997–1001. Available from: [Link]

  • Smiles, S., & Stewart, J. (1922). Sulfanilyl chloride, N-acetyl-. Organic Syntheses, 2, 91. Available from: [Link]

  • Synthesis of sulfonyl chlorides. Organic Chemistry Portal. Available from: [Link]

  • de Boer, T. J., & Backer, H. J. (1956). p-Tolylsulfonylmethylnitrosamide. Organic Syntheses, 36, 943. Available from: [Link]

  • SAFETY DATA SHEET - Sulfuryl chloride. (2008). Available from: [Link]

  • Piomelli, D., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 63(15), 8349–8369. Available from: [Link]

  • Why will sulfonic acid chlorides not react with water? Quora. (2017). Available from: [Link]

  • How to test the purity of p-toluenesulfonyl chloride (TsCl). ResearchGate. (2019). Available from: [Link]

  • Any tips on cleaning up SO2Cl2 chlorination reactions? Reddit. (2020). Available from: [Link]

  • Reddy, M. R., et al. (2020). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules, 25(17), 3986. Available from: [Link]

  • Gicquel, M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(40), 14149-14153. Available from: [Link]

  • Savateev, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Catalysis, 11(1), 196-202. Available from: [Link]

  • Vlietstra, E. J., et al. (1981). PREPARATION OF SULFONYL CYANIDES FROM SULFONYL CHLORIDES. Organic Syntheses, 60, 109. Available from: [Link]

  • Elder, D. P., et al. (2013). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 17(2), 209-221. Available from: [Link]

  • Intramolecular reactions and chemical degradation. Hypha Discovery. (2024). Available from: [Link]

  • Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. Available from: [Link]

  • Sulfuryl chloride CAS N°: 7791-25-5. OECD Existing Chemicals Database. (2002). Available from: [Link]

  • 1-ethyl-5-methyl-1h-pyrazole-4-sulfonyl chloride. PubChem. Available from: [Link]

  • Fun, H.-K., et al. (2011). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2626. Available from: [Link]

  • 5-chloro-1-ethyl-1H-pyrazole-4-sulfonyl chloride. NextSDS. Available from: [Link]

Sources

Optimization

Purification techniques and recrystallization of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride. Here, we address common challenges encounte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride. Here, we address common challenges encountered during its purification, with a focus on recrystallization techniques. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

Critical Safety & Handling Precautions

Before proceeding, it is imperative to recognize the hazards associated with sulfonyl chlorides. 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is a moisture-sensitive and corrosive compound.[1]

  • Moisture Sensitivity: The sulfonyl chloride functional group is highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. This is the most common source of impurity.[2][3] All experiments must be conducted under anhydrous conditions, using oven-dried glassware and dry solvents.[3]

  • Corrosivity: The compound can cause severe skin burns and eye damage.[1] Always handle it within a fume hood, wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Hazardous Decomposition: Thermal decomposition may release toxic gases such as sulfur oxides, nitrogen oxides, and hydrogen chloride.[1]

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows a persistent impurity that I suspect is the sulfonic acid. How can I avoid its formation?

A1: The formation of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonic acid is almost always due to inadvertent exposure to water.[3] To mitigate this:

  • Inert Atmosphere: Conduct all transfers and reactions under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Ensure they are stored over molecular sieves.

  • Dry Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under an inert atmosphere before use.

  • Rapid Workup: If an aqueous workup is unavoidable after synthesis, perform it as quickly as possible at low temperatures (e.g., using ice-cold water) to minimize the contact time between the sulfonyl chloride and the aqueous phase.[2]

Q2: How stable is 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride during storage?

A2: While pyrazole-derived sulfonyl halides are generally among the more stable heteroaromatic sulfonyl halides, long-term stability is not guaranteed, especially if improperly stored.[4] The primary degradation pathway is hydrolysis.[5] For optimal shelf-life, store the compound in a tightly sealed container, preferably under an inert atmosphere, in a desiccator, and away from heat and light. If you have an older bottle, its purity should be verified before use.[6]

Q3: What is the best analytical method to assess the purity of my sulfonyl chloride?

A3:

  • NMR Spectroscopy: ¹H and ¹³C NMR are excellent for assessing purity. The presence of the sulfonic acid byproduct can often be detected, although its proton signals may be broad.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities, particularly the sulfonic acid, will typically cause a lower and broader melting point range.[6]

  • GC-MS: This can be an effective method for purity assessment.

  • LC-MS (with caution): While useful, be aware that sulfonyl chlorides can potentially degrade on the column or in the ion source, which may give a false impression of the impurity profile.[6]

Q4: Can I use the crude sulfonyl chloride directly in my next reaction step?

A4: In some cases, to avoid yield loss associated with purification, using the crude product is an option, particularly if the subsequent reaction conditions are tolerant of the likely impurities (e.g., residual solvent, sulfonic acid).[2] However, for reactions sensitive to acidic conditions or requiring precise stoichiometry, purification is highly recommended for reproducibility and a clean reaction profile.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[7] The ideal solvent will dissolve the sulfonyl chloride completely at an elevated temperature but poorly at room or sub-ambient temperatures, while impurities remain soluble at all temperatures.

Issue 1: The Product "Oils Out" Instead of Forming Crystals

Symptoms: Upon cooling the hot, saturated solution, a liquid phase (an oil) separates instead of solid crystals. This is a common problem when the solute's melting point is lower than the boiling point of the solvent or when cooling is too rapid.[8]

Causality & Solutions:

  • Slow Down Cooling: Rapid cooling favors precipitation over crystallization. Allow the flask to cool slowly to room temperature on the benchtop, insulated with glass wool if necessary, before moving it to an ice bath.[8]

  • Re-evaluate Solvent Choice: The solvent may be too "good" (dissolves the compound too well). Try a less polar solvent or a mixed-solvent system. For this compound, which has both polar and non-polar characteristics, a mixed system can be ideal.

  • Lower the Saturation Temperature: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Then, attempt cooling again from this slightly less concentrated state.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Diagram: Troubleshooting "Oiling Out"

G start Product 'Oils Out' During Cooling reheat Reheat solution until oil redissolves start->reheat add_solvent Add minimal extra hot solvent reheat->add_solvent slow_cool Allow to cool very slowly (e.g., in an insulated bath) add_solvent->slow_cool scratch Scratch inner surface of flask slow_cool->scratch If no crystals form success Crystals Form slow_cool->success seed Add a seed crystal scratch->seed If still no crystals seed->success fail Oiling persists seed->fail If oiling recurs change_solvent Change solvent system (e.g., use less polar solvent or a different mixed-solvent ratio) fail->change_solvent

Caption: Troubleshooting logic for addressing product oiling out during recrystallization.

Issue 2: Very Low or No Crystal Recovery After Cooling

Symptoms: After cooling the solution, even in an ice bath, very little or no solid product precipitates.

Causality & Solutions:

  • Too Much Solvent: You have likely used too much solvent, and the solution is not supersaturated upon cooling.[9]

    • Solution: Gently heat the solution to evaporate some of the solvent until the solution is more concentrated. Allow it to cool again.

  • Inappropriate Solvent: The compound may be too soluble in the chosen solvent even at low temperatures.

    • Solution: A different solvent is required. Alternatively, if using a "good" solvent, you can add a "poor" solvent (an anti-solvent) in which the compound is insoluble to induce precipitation (see Mixed-Solvent Protocol).[8]

  • Insufficient Cooling: Ensure the solution has been cooled thoroughly for an adequate amount of time (at least 20-30 minutes in an ice bath).[8]

Issue 3: Poor Purity After Recrystallization

Symptoms: Analytical data (NMR, m.p.) shows that significant impurities remain after a single recrystallization.

Causality & Solutions:

  • Insoluble Impurities: If impurities are insoluble in the hot solvent, they should have been removed via hot filtration before cooling.

  • Co-precipitation: If an impurity has similar solubility properties to your product, it may crystallize as well.

    • Solution: A second recrystallization may be necessary. Alternatively, a different purification technique like column chromatography might be required.

  • Trapped Mother Liquor: Impurities dissolved in the solvent can become trapped within the crystal lattice during filtration.

    • Solution: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor without dissolving a significant amount of product.[8] Do not use room temperature solvent for washing.

Experimental Protocols & Data

Table 1: Potential Recrystallization Solvents

Choosing a solvent is the most critical step in recrystallization.[7] Based on the structure of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (moderately polar), the following solvents and systems are recommended for initial screening.

Solvent/SystemTypeRationale & Comments
Hexane Non-polarLikely a poor solvent on its own, but excellent as an anti-solvent in a mixed system.
Toluene Non-polarHigher boiling point than hexane. May dissolve the compound when hot. Good for slow crystal growth.
Ethyl Acetate Polar AproticMight be a good single solvent, but could be too soluble. Often used with hexane.
Dichloromethane (DCM) Polar AproticOften dissolves sulfonyl chlorides well at room temp, making it less ideal for recrystallization unless used as the "good" solvent in a mixed system with an anti-solvent like hexane.
Hexane / Ethyl Acetate Mixed-SolventA very common and effective combination.[8] Dissolve in minimal hot ethyl acetate, then add hot hexane until turbidity appears.
Toluene / Hexane Mixed-SolventA good non-polar system. Dissolve in minimal hot toluene and add hexane as the anti-solvent.
Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent is found that dissolves the compound well when hot but poorly when cold.[7]

  • Dissolution: Place the crude sulfonyl chloride in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of the selected solvent (e.g., Toluene).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves completely. Do not add a large excess of solvent.

  • Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethyl Acetate / Hexane)

This technique is used when no single solvent is ideal.[8] It employs a "good" solvent (in which the compound is soluble) and a "poor" or "anti-solvent" (in which the compound is insoluble).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude sulfonyl chloride in the minimum amount of the hot "good" solvent (e.g., ethyl acetate).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the turbidity just disappears, resulting in a clear, saturated solution.

  • Cooling & Isolation: Follow steps 4-8 from the Single-Solvent Recrystallization protocol. For the washing step (7), use an ice-cold mixture of the two solvents or just the anti-solvent.

Diagram: General Recrystallization Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation crude Crude Solid dissolve Dissolve in MINIMUM amount of hot solvent crude->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool_rt Slowly cool to Room Temperature hot_filter->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with ICE-COLD solvent vac_filter->wash dry Dry under Vacuum wash->dry pure Pure Crystals dry->pure

Caption: A generalized workflow for the purification of a solid by recrystallization.

References

  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SAN-Hydrolysis of 4-Nitrobenzenesulfonyl. Russian Journal of Organic Chemistry, 40(5), 733-739.
  • King, J. F., & Lee, T. W. S. (1971). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 93(11), 2713-2722.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1330.
  • Cottet, F., & Schlosser, M. (2000). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
  • Moodie, R. B., & Tattershall, B. W. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 1-Methyl-1H-pyrazole-4-sulfonyl chloride.
  • Reddy, T. S., et al. (2023).
  • Shavnya, A., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Fieser, L. F., & Fieser, M. (n.d.). Sulfanilyl chloride, N-acetyl. Organic Syntheses Procedure.
  • BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
  • BenchChem. (2025). Technical Support Center: Sulfonyl Chloride Work-up.
  • Reddy, T. S., et al. (2023).
  • Tarzia, G., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13327-13355.
  • Shavnya, A., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • BenchChem. (n.d.). Recrystallization techniques for purifying pyrazole compounds.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl).
  • Reddit. (2024).
  • PubChem. (n.d.). 1-ethyl-5-methyl-1h-pyrazole-4-sulfonyl chloride.
  • University of Calgary. (2023). Solubility of Organic Compounds.

Sources

Troubleshooting

Technical Support Center: A Guide to Minimizing Byproducts in the Amination of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals This technical support guide, crafted from the perspective of a Senior Application Scientist, offers a comprehensive resource for troubleshooting and optimi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide, crafted from the perspective of a Senior Application Scientist, offers a comprehensive resource for troubleshooting and optimizing the amination of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride. Our focus is to provide you with the causal understanding behind experimental choices, enabling you to proactively mitigate the formation of unwanted byproducts and enhance the efficiency and purity of your synthesis.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues encountered during your amination reactions. Each problem is followed by an analysis of potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Sulfonamide

A diminished yield is a frequent challenge and can often be traced back to the stability of the starting materials or suboptimal reaction conditions.

Potential Causes & Solutions

Potential Cause Scientific Explanation Recommended Solutions
Degradation of the Sulfonyl Chloride 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is an electrophilic reagent susceptible to hydrolysis by atmospheric or solvent-borne moisture. This reaction converts it to the corresponding sulfonic acid, which is inert to amination.Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the sulfonyl chloride or prepare it immediately before use. • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon. • Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents.
Incomplete Reaction The reaction kinetics may be slow due to insufficient activation energy or poor mixing.Reaction Monitoring: Track the consumption of the limiting reagent by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). • Temperature Adjustment: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can be beneficial. Be aware that excessive heat can promote side reactions. • Efficient Stirring: Ensure the reaction mixture is homogenous.
Suboptimal Base Selection or Stoichiometry The base plays a crucial role in neutralizing the HCl generated in situ. An inappropriate base or incorrect stoichiometry can hinder the reaction.Base Choice: Employ a non-nucleophilic tertiary amine like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[1] • Stoichiometry: Use a slight excess of the base (typically 1.1 to 1.5 equivalents) to ensure complete neutralization.
Poor Quality of Amine or Solvent Impurities in the amine or residual water in the solvent can lead to undesired side reactions.Amine Purity: Use a high-purity amine. If using an amine salt (e.g., hydrochloride), ensure it is fully neutralized. • Solvent Quality: Use solvents from a freshly opened bottle or that have been recently dried over a suitable drying agent.
Issue 2: A Prominent High-Polarity Byproduct is Observed

The presence of a significantly more polar byproduct than your starting materials often points to the hydrolysis of the sulfonyl chloride.

Potential Causes & Solutions

Potential Cause Scientific Explanation Recommended Solutions
Hydrolysis of Sulfonyl Chloride The sulfonyl chloride has reacted with water instead of the intended amine, forming the highly polar and water-soluble sulfonic acid.Strict Anhydrous Technique: Rigorously dry all glassware and use anhydrous solvents. • Inert Atmosphere: Blanket the reaction with a dry, inert gas. • Dry Reagents: If your amine is hygroscopic, ensure it is thoroughly dried before use.
Issue 3: Formation of a High Molecular Weight Byproduct

A byproduct with a molecular weight roughly double that of your expected product could indicate either di-sulfonylation or sulfonyl anhydride formation.

Potential Causes & Solutions

Potential Cause Scientific Explanation Recommended Solutions
Di-sulfonylation of the Amine If your amine is primary (R-NH₂), it possesses two reactive N-H bonds, both of which can react with the sulfonyl chloride.Control Stoichiometry: Use a slight excess of the amine (1.1 to 1.2 equivalents) relative to the sulfonyl chloride. • Slow Addition: Add the sulfonyl chloride solution slowly to the amine solution to maintain a low concentration of the electrophile. • Temperature Control: Conduct the reaction at a lower temperature (0 °C to room temperature) to favor the mono-sulfonylation product.
Sulfonyl Anhydride Formation In the presence of trace amounts of water, two molecules of the sulfonyl chloride can condense to form a sulfonyl anhydride.Ensure Anhydrous Conditions: This underscores the importance of a moisture-free reaction environment.
Issue 4: An Unidentified Byproduct with Similar Polarity to the Product Complicates Purification

Byproducts with similar chromatographic behavior to the desired product can arise from more subtle side reactions, potentially involving the pyrazole ring itself.

Potential Causes & Solutions

Potential Cause Scientific Explanation Recommended Solutions
Halogenation of the Pyrazole Ring The electron-rich pyrazole ring can be susceptible to electrophilic halogenation, for instance, at the C3 or C5 positions, particularly if using a chlorinated solvent and if there are trace impurities that could initiate such a reaction.[2][3]Byproduct Identification: Use mass spectrometry to check for the characteristic isotopic pattern of chlorine. • Solvent Choice: Consider switching to a non-halogenated solvent like Tetrahydrofuran (THF), 1,4-dioxane, or acetonitrile.
N-Alkylation of the Sulfonamide Product The nitrogen of the newly formed sulfonamide can, under certain conditions, be alkylated.Milder Conditions: Avoid excessively high temperatures or prolonged reaction times. • Reagent Purity: Ensure all reagents are free of potential alkylating agents.
Reaction at Alkyl Substituents While the ethyl and methyl groups on the pyrazole are generally robust, harsh basic or nucleophilic conditions could potentially lead to unforeseen reactions. This is a less common but plausible side reaction.Adhere to Mild Conditions: Stick to the recommended reaction conditions unless optimization is necessary, in which case, proceed with caution.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow cluster_start Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Unsatisfactory Reaction Outcome LowYield Low Yield of Desired Product Start->LowYield Byproduct Presence of Significant Byproducts Start->Byproduct Degradation Sulfonyl Chloride Degradation LowYield->Degradation Incomplete Incomplete Reaction LowYield->Incomplete BaseIssue Suboptimal Base LowYield->BaseIssue ReagentQuality Poor Reagent/Solvent Quality LowYield->ReagentQuality Hydrolysis Sulfonyl Chloride Hydrolysis Byproduct->Hydrolysis DiSulfonylation Di-sulfonylation Byproduct->DiSulfonylation RingReaction Pyrazole Ring Side Reaction Byproduct->RingReaction FreshReagent Use Fresh/Dry Reagents Degradation->FreshReagent MonitorReaction Monitor Reaction Progress (TLC, LC-MS) Incomplete->MonitorReaction OptimizeBase Optimize Base Stoichiometry/Type BaseIssue->OptimizeBase ReagentQuality->FreshReagent Anhydrous Ensure Anhydrous Conditions Hydrolysis->Anhydrous ControlStoichiometry Control Amine:Sulfonyl Chloride Ratio DiSulfonylation->ControlStoichiometry MilderConditions Use Milder Conditions/Alternative Solvent RingReaction->MilderConditions

Caption: A workflow for troubleshooting amination reactions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this amination?

Aprotic solvents are the preferred choice. Dichloromethane (DCM) and tetrahydrofuran (THF) are widely used.[1] It is imperative to use anhydrous grades of these solvents to prevent hydrolysis of the sulfonyl chloride.

Q2: Which base is optimal for this reaction?

A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is highly recommended.[1] These bases efficiently scavenge the HCl generated during the reaction without competing with the amine nucleophile.

Q3: How can I effectively monitor the reaction's progress?

Thin-layer chromatography (TLC) offers a rapid and convenient method for tracking the disappearance of starting materials. For more precise and quantitative monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC) are the methods of choice.

Q4: What is the most effective purification strategy for the sulfonamide product?

The standard method for purifying pyrazole sulfonamides is column chromatography on silica gel.[1][4] A typical eluent system would be a gradient of ethyl acetate in hexanes. For crystalline products, recrystallization can be an excellent final step to achieve high purity.

Q5: Is an aqueous workup suitable for this reaction?

Yes, a standard aqueous workup is effective. Once the reaction is complete, the mixture is typically diluted with an organic solvent like ethyl acetate and washed sequentially with a dilute acid (e.g., 1M HCl) to remove the base and excess amine, followed by a saturated aqueous solution of sodium bicarbonate to remove unreacted sulfonyl chloride as its water-soluble sulfonate salt, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

Visualizing the Reaction and Potential Byproducts

Reaction_Byproducts cluster_reactants Reactants cluster_products Products SulfonylChloride 5-ethyl-1-methyl-1H- pyrazole-4-sulfonyl chloride DesiredProduct Desired Sulfonamide SulfonylChloride->DesiredProduct + Amine, Base SulfonicAcid Sulfonic Acid (Hydrolysis Byproduct) SulfonylChloride->SulfonicAcid + H₂O DiSulfonamide Di-sulfonamide (Di-sulfonylation Byproduct) SulfonylChloride->DiSulfonamide + Amine (excess SO₂Cl) HalogenatedPyrazole Halogenated Pyrazole (Potential Byproduct) SulfonylChloride->HalogenatedPyrazole + Halogen Source Amine R-NH₂ Amine->DesiredProduct Base Base (e.g., DIPEA) Base->DesiredProduct

Caption: General reaction scheme and potential byproducts.

Experimental Protocol

General Protocol for the Amination of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

This protocol serves as a robust starting point and can be adapted for different amines.

  • Reaction Setup:

    • In a dry, round-bottom flask under an inert atmosphere, dissolve the amine (1.0-1.2 equivalents) in anhydrous dichloromethane (DCM) (approximately 10 mL per mmol of sulfonyl chloride).

    • Cool the solution to 0 °C using an ice bath.

    • Add N,N-diisopropylethylamine (DIPEA) (1.2-1.5 equivalents) to the stirred solution.

  • Reagent Addition:

    • In a separate flask, dissolve 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (1.0 equivalent) in a minimal volume of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 10-15 minutes.

  • Reaction Execution:

    • Allow the reaction mixture to gradually warm to room temperature and continue stirring.

    • Monitor the reaction by TLC or LC-MS until the starting sulfonyl chloride is no longer detected (typically 2-16 hours).[1]

  • Workup Procedure:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure sulfonamide.[1][4]

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Korean Chemical Society. [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. [Link]

  • AMINOPYRAZOLE. Organic Syntheses. [Link]

  • Halogenation of the pyrazole scaffold. ResearchGate. [Link]

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. PMC. [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity. [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]

  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. PMC. [Link]

  • Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. Chemistry – An Asian Journal. [Link]

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Organic & Medicinal Chemistry International Journal. [Link]

  • 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • Ethyl 5-amino-1-[(4-methyl-phen-yl)sulfon-yl]-1H-pyrazole-4-carboxyl-ate. PubMed. [Link]

  • Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem. [Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

Welcome to the technical support center for 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this reactive intermediate. The following information is curated to ensure experimental success by addressing the inherent instability of this compound in aqueous environments.

Introduction: Understanding the Instability of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is a valuable reagent in the synthesis of novel sulfonamides, which are of significant interest in medicinal chemistry. However, like all sulfonyl chlorides, its utility is intrinsically linked to its high reactivity. This reactivity also makes it susceptible to degradation, primarily through hydrolysis. The central challenge in working with this compound is to harness its reactivity for the desired chemical transformation while mitigating its decomposition in the presence of water.

This guide will provide you with the foundational knowledge and practical strategies to improve the stability and successful application of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride in aqueous solutions?

A1: The primary degradation pathway is hydrolysis. The sulfonyl chloride moiety (-SO₂Cl) is highly electrophilic and readily reacts with nucleophiles, including water. In the presence of water, 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride will hydrolyze to the corresponding and generally unreactive 5-ethyl-1-methyl-1H-pyrazole-4-sulfonic acid, releasing hydrochloric acid (HCl) as a byproduct. This process is often irreversible and represents a loss of your starting material.

Q2: How does pH affect the stability of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride?

A2: The rate of hydrolysis of sulfonyl chlorides is significantly influenced by pH. Generally, sulfonyl chlorides exhibit greater stability in acidic conditions compared to neutral or basic conditions. The hydrolysis of some related sulfonylurea herbicides containing a pyrazole moiety has been shown to be much faster in acidic or basic media than under neutral conditions[1]. For many pharmaceuticals, acidic or basic conditions can catalyze hydrolysis[2]. Therefore, maintaining a low pH environment can help to slow the rate of hydrolysis.

Q3: What are the ideal storage conditions for 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride?

A3: To ensure the long-term stability of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride, it should be stored in a cool, dry environment under an inert atmosphere (e.g., argon or nitrogen)[3][4][5]. Refrigeration at 2-8°C is recommended[3]. The container should be tightly sealed to prevent the ingress of atmospheric moisture. Using a desiccator for storage can provide additional protection against hydrolysis[3].

Q4: Can I use an aqueous workup for reactions involving this compound?

A4: While it may seem counterintuitive, a carefully executed aqueous workup is often necessary to remove inorganic byproducts and unreacted starting materials. The key to a successful aqueous workup is to minimize the contact time of the sulfonyl chloride with the aqueous phase and to keep the temperature low. Some aryl sulfonyl chlorides are protected from hydrolysis by their low solubility in water, which can cause them to precipitate from the reaction mixture[3]. If your product is a solid, it may precipitate upon addition of water, which can be quickly filtered. For liquid products, a rapid extraction with a water-immiscible organic solvent is recommended.

Q5: What are the signs of decomposition of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride?

A5: Decomposition can be identified by several observations:

  • Physical Appearance: A change in color, often to a yellowish or brownish hue, can indicate degradation[3]. The pure compound is typically a pale yellow solid[6].

  • Analytical Data: When analyzing your reaction by techniques like TLC, HPLC, or NMR, the appearance of new, more polar spots/peaks corresponding to the sulfonic acid is a clear indicator of hydrolysis.

  • Reaction Outcome: A significant decrease in the yield of your desired product is a common consequence of starting material decomposition.

Troubleshooting Guide

This section addresses common issues encountered during experiments with 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride and provides actionable solutions.

Issue Potential Cause Recommended Solution
Low or No Yield of Desired Sulfonamide Hydrolysis of the sulfonyl chloride starting material. - Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use.- Use anhydrous solvents for the reaction.- Conduct the reaction under an inert atmosphere (nitrogen or argon) to exclude atmospheric moisture.- If possible, use freshly opened or properly stored sulfonyl chloride.
Inefficient reaction with the amine. - Use a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) to scavenge the HCl generated during the reaction[6][7].- Ensure the stoichiometry of the amine and base is appropriate (typically a slight excess of the amine and base relative to the sulfonyl chloride).- Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Formation of a Significant Amount of Sulfonic Acid Byproduct Presence of water in the reaction mixture. - Dry all solvents and reagents thoroughly before use.- Consider adding a drying agent that is compatible with your reaction conditions.
Prolonged exposure to aqueous conditions during workup. - Perform the aqueous workup as quickly as possible and at a low temperature (e.g., in an ice bath).- Use a saturated brine solution for the final wash to help break any emulsions and reduce the amount of dissolved water in the organic phase.
Difficulty in Purifying the Product Co-elution of the product with the sulfonic acid byproduct. - The sulfonic acid is significantly more polar than the sulfonyl chloride or the resulting sulfonamide. Adjust the polarity of your chromatography eluent to achieve better separation.- An acidic wash (e.g., dilute HCl) during the workup can help to protonate any remaining amine starting material, making it more water-soluble and easier to remove. A basic wash (e.g., saturated sodium bicarbonate) can deprotonate the sulfonic acid, potentially aiding in its removal into the aqueous phase.
Inconsistent Reaction Results Degradation of the sulfonyl chloride upon storage. - Store the reagent under the recommended conditions (cool, dry, inert atmosphere)[3][4][5].- Consider aliquoting the reagent upon receipt to minimize repeated exposure of the entire stock to the atmosphere.

Experimental Protocols & Methodologies

General Protocol for the Synthesis of a Sulfonamide

This protocol provides a general guideline for the reaction of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride with a primary or secondary amine.

Materials:

  • 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)

  • Non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 - 2.0 equivalents)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)

  • Inert atmosphere setup (nitrogen or argon line)

Procedure:

  • Under an inert atmosphere, dissolve the amine and the non-nucleophilic base in the anhydrous solvent in a flame-dried round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride in the same anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS[6][8].

  • Upon completion, quench the reaction by adding cold water.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol for Monitoring Degradation by HPLC

A stability-indicating HPLC method is crucial for quantifying the purity of your sulfonyl chloride and monitoring its degradation.

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

Mobile Phase:

  • A gradient of acetonitrile and water containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is a good starting point[9][10]. The acidic modifier helps to ensure consistent peak shapes.

Procedure:

  • Prepare a stock solution of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride in a dry, aprotic solvent like acetonitrile.

  • To assess stability in an aqueous environment, dilute an aliquot of the stock solution into your desired aqueous buffer (e.g., at various pH values).

  • Inject the samples onto the HPLC at specified time points.

  • Monitor the decrease in the peak area of the sulfonyl chloride and the corresponding increase in the peak area of the more polar sulfonic acid degradation product.

Visualizations

Hydrolysis of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

cluster_0 Degradation Pathway Start 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride Product 5-ethyl-1-methyl-1H-pyrazole-4-sulfonic acid Start->Product H₂O (Hydrolysis) Byproduct HCl Start->Byproduct H₂O (Hydrolysis)

Caption: The primary degradation pathway of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride in the presence of water.

General Workflow for Sulfonamide Synthesis

cluster_1 Experimental Workflow Step1 Dissolve Amine and Base in Anhydrous Solvent Step2 Cool to 0 °C Step1->Step2 Step3 Add Sulfonyl Chloride Solution Step2->Step3 Step4 React at Room Temperature Step3->Step4 Step5 Aqueous Workup Step4->Step5 Step6 Purification Step5->Step6

Caption: A typical experimental workflow for the synthesis of sulfonamides from 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride.

References

  • Benchchem. (2025). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • Key Organics. (2017).
  • Fisher Scientific. (2025).
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • García Ruano, J. L., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). PMC - NIH.
  • Jubilant Ingrevia Limited. (2024).
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC - NIH.
  • Organic Chemistry Portal. (2008). Mild and General Method for the Synthesis of Sulfonamides.
  • Rahali, A., et al. (2025). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence.
  • Analytical Methods. (n.d.). RSC Publishing.
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • Benchchem. (2025). A Comparative Guide to Pyrazine-2-sulfonyl Chloride and Other Heteroaryl Sulfonyl Chlorides in Synthesis.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2026).
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (n.d.). ETH Library.
  • Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. (n.d.). USDA ARS.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences.
  • Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]. (n.d.). PMC.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (n.d.). ChemRxiv.
  • Shevchuk, O. S., et al. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Scilit.
  • PubChemLite. (n.d.). 1-methyl-1h-pyrazole-4-sulfonyl chloride (C4H5ClN2O2S).
  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.).
  • A cascade reaction for regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).
  • Chemistry and biomedical relevance of pyrazole derivatives: An integr
  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-pyrazole-4-sulfonyl chloride AldrichCPR.
  • Benchchem. (2025).
  • ChemBK. (2024). 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026).
  • Copper‐Catalyzed Chemoselective Synthesis of Pyrazolo‐Sulfonamide: Impact of Solvent on Nitro‐Pyrazole Reactivity. (n.d.).
  • Matrix Fine Chemicals. (n.d.). 5-METHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONYL CHLORIDE.
  • Solubility of Organic Compounds. (2023).
  • Stability Indicating HPLC Method Development. (2021). IJTSRD.
  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simul
  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Deriv
  • Ethyl 5-amino-1-[(4-methylphenyl)
  • Stability Indicating Analytic Method Devlompent & Valid
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride vs benzenesulfonyl chloride

Comparative Reactivity Guide: 5-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride vs. Benzenesulfonyl chloride From the desk of the Senior Application Scientist (Tokyo, Japan) — March 2026 Introduction Sulfonamide synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 5-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride vs. Benzenesulfonyl chloride

From the desk of the Senior Application Scientist (Tokyo, Japan) — March 2026

Introduction

Sulfonamide synthesis remains a cornerstone reaction in medicinal chemistry and drug development. While benzenesulfonyl chloride (BSC) has long served as the traditional, highly reactive electrophile for sulfonamidation, modern drug discovery frequently demands the incorporation of complex, functionalized heterocycles to improve target affinity and metabolic stability.

5-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (EMP-SC) is a prime example of a modern heterocyclic building block. However, substituting a simple phenyl ring with a sterically congested pyrazole drastically alters the reaction kinetics and thermodynamics. This guide provides an objective, data-supported comparison of the reactivity profiles of EMP-SC and BSC, detailing the mechanistic causality behind their differences and providing self-validating experimental protocols for successful coupling.

Mechanistic Causality: Electronics and Sterics

The reactivity of a sulfonyl chloride toward nucleophilic attack (e.g., by an amine) depends on two primary factors: the electrophilicity of the sulfur(VI) center and the steric accessibility of the transition state.

  • Benzenesulfonyl Chloride (BSC): The phenyl ring is relatively electron-neutral compared to electron-rich heterocycles, maintaining a highly electrophilic sulfur center. Furthermore, the planar nature of the unsubstituted phenyl ring offers no steric impedance to the incoming nucleophile. This open trajectory allows for a rapid, low-activation-energy bimolecular nucleophilic substitution (S_N2-like) at the sulfur atom ([1]).

  • 5-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (EMP-SC): The pyrazole core is a π -excessive heteroaromatic system. It donates electron density into the sulfonyl group, inherently reducing the electrophilicity of the S(VI) center. More critically, the ethyl group at the 5-position and the methyl group at the 1-position create a massive steric shield directly adjacent to the sulfonyl group at the 4-position. This steric bulk severely restricts the trajectory of the incoming nucleophile, dramatically increasing the activation energy required to reach the trigonal bipyramidal transition state during sulfonyl transfer ([2]).

Reactivity BSC Benzenesulfonyl Chloride BSC_Prop Planar Ring High Electrophilicity BSC->BSC_Prop EMP EMP-Sulfonyl Chloride EMP_Prop Steric Shielding Pi-Excessive Ring EMP->EMP_Prop BSC_Res Rapid Aminolysis (1-2h, RT) BSC_Prop->BSC_Res EMP_Res Slow Aminolysis (16h+, 30°C) EMP_Prop->EMP_Res

Electronic and steric factors dictating sulfonyl chloride reactivity.

Quantitative Reactivity Comparison

Because of these electronic and steric factors, EMP-SC exhibits significantly attenuated reactivity. While this makes it highly resistant to ambient hydrolysis (a common degradation pathway that plagues BSC), it requires forcing conditions for successful aminolysis.

ParameterBenzenesulfonyl Chloride (BSC)5-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (EMP-SC)
S(VI) Electrophilicity High (Electron-neutral phenyl ring)Moderate ( π -excessive pyrazole donation)
Steric Hindrance Minimal (Planar, unhindered)Severe (Flanked by 5-ethyl and 1-methyl groups)
Hydrolysis Stability Low (Readily degrades in moisture)High (Sterically shielded from water)
Typical Aminolysis Time 1–2 hours16–24 hours
Preferred Base Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA) or DMAP
Optimal Temperature 0 °C to 25 °C25 °C to 40 °C (or reflux if highly hindered)

Experimental Methodologies (Self-Validating Protocols)

To accommodate the drastic differences in reactivity, experimental protocols must be tailored. The BSC protocol relies on rapid kinetics, while the EMP-SC protocol utilizes prolonged reaction times and a stronger, non-nucleophilic base (DIPEA) to drive the sterically hindered coupling ([3]).

Protocol A: Unhindered Sulfonamidation (Benzenesulfonyl Chloride)
  • Preparation: Dissolve the target amine (1.0 eq) and Triethylamine (TEA, 1.5 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Addition: Cool the mixture to 0 °C under an inert nitrogen atmosphere. Add benzenesulfonyl chloride (1.1 eq) dropwise over 10 minutes.

  • Reaction: Remove the ice bath, warm to room temperature (25 °C), and stir for 1–2 hours.

  • Self-Validation Check: The reaction mixture should transition from a clear solution to a cloudy suspension as the TEA·HCl salt precipitates. Rapid formation of this white precipitate confirms active reaction progression. Complete consumption of the amine should be verified by TLC (ninhydrin stain) within 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol B: Hindered Sulfonamidation (EMP-SC)
  • Preparation: Dissolve the target amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous DCM (0.2 M). Note: DIPEA is chosen over TEA to prevent base-induced degradation over long reaction times.

  • Addition: Add EMP-SC (1.2 eq) portion-wise at room temperature (25 °C).

  • Reaction: Stir the reaction mass continuously at 25–30 °C for 16 hours.

  • Self-Validation Check: Due to the steric shielding of the pyrazole-4-sulfonyl group, the reaction is kinetically slow and precipitation may not be immediately obvious. If TLC indicates >30% unreacted amine after 8 hours, elevate the temperature to 40 °C or add 4-Dimethylaminopyridine (DMAP, 0.1 eq) to act as an acyl transfer catalyst.

  • Workup: Quench with cold water (10 volumes) and stir vigorously for 10 minutes to hydrolyze any unreacted sterically hindered sulfonyl chloride before organic extraction.

Workflow Start Amine + Base in DCM (0°C or RT) Add Addition of Sulfonyl Chloride Start->Add Split Add->Split Path1 PhSO2Cl Pathway TEA, Stir 1-2h at RT Split->Path1 Path2 EMP-SO2Cl Pathway DIPEA, Stir 16h at 30°C Split->Path2 Workup Aqueous Quench & Organic Extraction Path1->Workup Path2->Workup

Divergent experimental workflows for standard vs. hindered sulfonamidation.

References

  • [3] Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | Source: ACS Omega | URL:[Link]

  • [2] Title: Unusual steric effects in sulfonyl transfer reactions | Source: Journal of the Chemical Society, Perkin Transactions 2 | URL:[Link]

Sources

Comparative

Mass spectrometry validation methods for 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride derivatives

An objective, data-supported comparison of mass spectrometry validation methodologies for 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride and its derivatives, designed for researchers and drug development professionals....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-supported comparison of mass spectrometry validation methodologies for 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride and its derivatives, designed for researchers and drug development professionals.

Introduction: The Analytical Challenge of Pyrazole Sulfonyl Chlorides

5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride and its analogues are valuable intermediates in modern medicinal chemistry. However, their quantification presents a significant analytical challenge. The high reactivity of the sulfonyl chloride functional group makes the molecule susceptible to hydrolysis and degradation, complicating the development of a robust and reproducible analytical method.[1]

This guide provides a comprehensive framework for the validation of mass spectrometry-based methods for these specific derivatives. We will explore the comparative strengths of different analytical approaches, explain the causal logic behind key experimental decisions, and provide detailed, self-validating protocols grounded in regulatory standards. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2][3] Adherence to these principles ensures the generation of reliable, and consistent data, a cornerstone of pharmaceutical quality assurance.[4][5]

Part 1: Core Method Selection and Development Strategy

The inherent instability of sulfonyl chlorides dictates the analytical strategy. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for volatile compounds, the high temperatures of the GC inlet can cause on-column degradation of thermally labile molecules like sulfonyl chlorides.[1] Therefore, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the superior technique, offering milder analytical conditions.[6]

The Imperative of Derivatization

Even with LC-MS/MS, the reactivity of the sulfonyl chloride in common aqueous and protic solvents (like water, methanol, or acetonitrile in mobile phases) poses a stability risk.[7] To overcome this, a derivatization strategy is essential. By reacting the sulfonyl chloride with a nucleophilic amine, it is converted in-situ to a highly stable sulfonamide. This approach not only stabilizes the analyte but also enhances ionization efficiency for mass spectrometry. Benzylamine is an excellent and readily available derivatizing agent for this purpose.[7]

Optimizing MS/MS Detection: Predicting Fragmentation

A robust LC-MS/MS method relies on Multiple Reaction Monitoring (MRM), which requires the selection of a specific precursor ion and one or more product ions. For the benzylamine-derivatized analyte, the precursor ion will be the protonated molecule [M+H]⁺.

The fragmentation pattern can be predicted based on the known behavior of pyrazole-containing structures.[8][9][10] Key fragmentation pathways for pyrazoles include the expulsion of hydrogen cyanide (HCN) or a molecule of nitrogen (N₂).[8][9] The sulfonamide bond itself can also cleave, providing additional characteristic product ions. This predictive understanding is key to developing a highly selective and sensitive method.

cluster_0 Predicted Fragmentation Pathway Analyte Derivatized Analyte (N-benzyl-5-ethyl-1-methyl-1H-pyrazole-4-sulfonamide) Precursor Precursor Ion [M+H]⁺ Analyte->Precursor Electrospray Ionization (ESI+) Product1 Product Ion 1 (Loss of Benzylamine Radical) Precursor->Product1 Collision-Induced Dissociation (CID) Product2 Product Ion 2 (Loss of SO₂) Precursor->Product2 CID Product3 Product Ion 3 (Pyrazole Ring Fragmentation, e.g., loss of HCN) Precursor->Product3 CID

Caption: Predicted fragmentation of the derivatized analyte in MS/MS.

Part 2: The Validation Workflow: A Step-by-Step Guide

A successful validation process follows a structured workflow, ensuring all performance characteristics of the method are thoroughly evaluated. This process should be formally documented in a validation protocol before experiments begin.[2]

cluster_workflow LC-MS/MS Method Validation Workflow A Method Development (LC Separation, MS Tuning, Derivatization) B Prepare Validation Protocol A->B C Specificity / Selectivity B->C D Linearity, Range, LOD, LOQ B->D E Precision & Accuracy (Intra- & Inter-Day Batches) B->E F Matrix Effect Evaluation C->F D->F E->F G Stability Assessment (Bench-top, Freeze-Thaw) F->G H Final Validation Report G->H

Caption: A typical workflow for analytical method validation.

Experimental Protocol: A Validated LC-MS/MS Method

This protocol outlines the quantification of a 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride derivative in a common matrix like human plasma, following derivatization.

1. Reagents and Materials:

  • Analyte Reference Standard

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound can be used.[11]

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water (HPLC-grade)

  • Derivatizing Agent: Benzylamine solution (1 mg/mL in ACN)

  • Matrix: Blank human plasma

2. Preparation of Standards and Quality Controls (QCs):

  • Prepare a primary stock solution of the analyte and IS in a suitable organic solvent (e.g., ACN).

  • Create a series of working standard solutions by serially diluting the stock solution.

  • Prepare calibration curve standards (e.g., 1-1000 ng/mL) by spiking the appropriate working solution into blank plasma.[11]

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation and Derivatization:

  • To 50 µL of plasma sample (blank, standard, QC, or unknown), add 50 µL of IS working solution.

  • Add 150 µL of ACN to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Add 10 µL of the benzylamine derivatizing solution. Cap the vial and vortex.

  • Allow the reaction to proceed for 30 minutes at room temperature before injection.

4. LC-MS/MS Instrumental Conditions:

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[11][12]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[11][12]

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 5% B, ramp to 95% B over 4 minutes, hold for 1 minute, then return to initial conditions.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM), monitoring at least two transitions for the analyte and one for the IS.

Part 3: Validation Parameters: Protocols and Acceptance Criteria

The validation process involves a series of experiments to demonstrate that the analytical method is reliable for its intended use.[13] The core parameters are defined by international guidelines such as the FDA's Bioanalytical Method Validation Guidance and the ICH M10 guideline.[14][15][16][17]

Specificity and Selectivity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of other components, such as metabolites, impurities, or matrix components.[2]

  • Protocol:

    • Analyze at least six different lots of blank human plasma.

    • Analyze a blank plasma sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ).

    • Compare the chromatograms to ensure no significant interfering peaks are present at the retention time of the analyte or IS.

  • Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the analyte response at the LLOQ.

Linearity and Range
  • Objective: To demonstrate a proportional relationship between the instrument response and the known concentration of the analyte over a specified range.

  • Protocol:

    • Prepare a calibration curve with at least six non-zero concentration levels.

    • Analyze the curve in three independent runs.

    • Plot the peak area ratio (Analyte/IS) against the nominal concentration.

    • Perform a linear regression analysis (typically with 1/x² weighting).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% for the LLOQ).

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9985≥ 0.99
Range 1 - 1000 ng/mLCovers expected concentrations
Regression Model Linear, 1/x² weightingAppropriate for data
Accuracy and Precision
  • Objective: To demonstrate the closeness of measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Protocol:

    • Intra-day (Repeatability): Analyze six replicates of QC samples (low, mid, high) in a single run.

    • Inter-day (Intermediate Precision): Analyze the same QC samples over at least three different days.

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (accuracy). The coefficient of variation (%CV) should not exceed 15% (precision).

QC LevelNominal (ng/mL)Intra-Day Mean (±SD)Intra-Day Acc (%)Intra-Day CV (%)Inter-Day Mean (±SD)Inter-Day Acc (%)Inter-Day CV (%)
Low 3.02.95 (±0.15)98.35.13.05 (±0.21)101.76.9
Mid 100.0102.1 (±4.5)102.14.498.7 (±6.2)98.76.3
High 800.0795.5 (±30.2)99.43.8810.2 (±41.5)101.35.1
Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Protocol: The LOQ is established as the lowest standard on the calibration curve. Its accuracy and precision must meet the acceptance criteria (±20%).

  • Acceptance Criteria: Accuracy within 80-120%, Precision ≤20% CV.

Stability
  • Objective: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions. For this specific topic, the stability of the derivatized sample is paramount.

  • Protocol:

    • Freeze-Thaw Stability: Analyze low and high QCs after three freeze-thaw cycles.

    • Bench-Top Stability: Keep low and high QCs at room temperature for a period reflecting the expected sample handling time (e.g., 4-6 hours) before processing and analysis.[11]

    • Autosampler Stability: Analyze processed (derivatized) QC samples left in the autosampler for an extended period (e.g., 24 hours).

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Conclusion

The successful validation of a mass spectrometry method for 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride derivatives hinges on a chemically-informed strategy. The inherent reactivity of the sulfonyl chloride group necessitates a stabilization step, for which in-situ derivatization to a stable sulfonamide is a robust and effective solution. By combining this targeted sample preparation with the sensitivity and selectivity of LC-MS/MS, a reliable and reproducible method can be developed.

Strict adherence to the validation parameters outlined by regulatory bodies like the FDA and ICH is not merely a procedural formality; it is a fundamental requirement to ensure that the generated data is accurate, reliable, and fit for purpose in a drug development setting.[14][16] This guide provides the framework and the underlying scientific rationale to achieve that goal.

References

  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc - SciSpace. (n.d.). SciSpace. Retrieved March 18, 2026, from [Link]

  • a generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays - International Pharmaceutical Industry. (n.d.). International Pharmaceutical Industry. Retrieved March 18, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Mass Spectrometry Services. Retrieved March 18, 2026, from [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). LinkedIn. Retrieved March 18, 2026, from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018, December 3). IntechOpen. Retrieved March 18, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). Food and Drug Administration. Retrieved March 18, 2026, from [Link]

  • Analytical Method Validation in Pharmaceutical Quality Assurance - ND Global. (2024, January 26). ND Global. Retrieved March 18, 2026, from [Link]

  • Quality Control Analytical Methods: Method Validation. (2016, September 15). PubMed. Retrieved March 18, 2026, from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). Food and Drug Administration. Retrieved March 18, 2026, from [Link]

  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis | Request PDF. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • ICH M10 on bioanalytical method validation. (2023, January 13). European Medicines Agency. Retrieved March 18, 2026, from [Link]

  • Fragmentations of pyrazole derivatives 9 | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). Food and Drug Administration. Retrieved March 18, 2026, from [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 24). YouTube. Retrieved March 18, 2026, from [Link]

  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later. (2024, September 12). PubMed. Retrieved March 18, 2026, from [Link]

  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review. Retrieved March 18, 2026, from [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (n.d.). Semantic Scholar. Retrieved March 18, 2026, from [Link]

  • In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an I. (2016, April 8). OMICS International. Retrieved March 18, 2026, from [Link]

  • LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. (2018, January 2). Journal of Pharmaceutical and Biomedical Analysis. Retrieved March 18, 2026, from [Link]

  • 1,2-Dimethylimidazole-4-sulfonyl Chloride, a Novel Derivatization Reagent for the Analysis of Phenolic Compounds by Liquid Chromatography Electrospray Tandem Mass Spectrometry: Application to 1-Hydroxypyrene in Human Urine - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

Sources

Validation

FTIR Spectroscopy Comparison of Substituted Pyrazole-4-Sulfonyl Chlorides: A Structural Validation Guide

Introduction & Mechanistic Causality Pyrazole-4-sulfonyl chlorides are highly electrophilic and dynamic building blocks critical for synthesizing pyrazole-4-sulfonamides. These resulting sulfonamides serve as essential p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

Pyrazole-4-sulfonyl chlorides are highly electrophilic and dynamic building blocks critical for synthesizing pyrazole-4-sulfonamides. These resulting sulfonamides serve as essential pharmacophores in antiproliferative agents and act as non-covalent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors[1][2]. Because the sulfonyl chloride moiety is highly reactive and susceptible to rapid hydrolysis, rigorous structural validation is required immediately post-synthesis.

Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly sensitive method to confirm the presence of the -SO₂Cl group[3]. The technique relies on the change in the dipole moment during molecular vibration[4]. The highly polar nature of the sulfonyl chloride group makes it a strong IR absorber, exhibiting two distinct stretching vibrations for the S=O bonds: asymmetric and symmetric[4][5].

The Causality of Spectral Shifts: When the pyrazole ring is substituted with electron-donating groups (e.g., methyl groups in 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride), the electron density of the heteroaromatic ring increases[1][6]. This density can partially delocalize into the empty d-orbitals of the sulfur atom, subtly weakening the S=O bond order. Consequently, increasing electron-donating substitutions on the pyrazole ring shifts the S=O stretching frequencies to slightly lower wavenumbers compared to unsubstituted or electron-deficient analogs.

Quantitative Data Comparison

The following table compares the characteristic FTIR stretching frequencies of various substituted pyrazole-4-sulfonyl chlorides. The data reflects the standard absorption ranges for sulfonyl chlorides[4][5] and the specific heteroaromatic markers of the pyrazole core[7][8].

CompoundAsymmetric S=O Stretch (cm⁻¹)Symmetric S=O Stretch (cm⁻¹)Pyrazole C=N / C=C Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
Unsubstituted Pyrazole-4-sulfonyl chloride 1395 - 14101190 - 12041550 - 1570650 - 700
1-Methyl-1H-pyrazole-4-sulfonyl chloride 1390 - 14051185 - 12001555 - 1575645 - 695
3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride 1385 - 13951180 - 11951560 - 1580640 - 690
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride 1380 - 13901177 - 11901565 - 1585635 - 685

Note: The asymmetric S=O stretch for sulfonyl chlorides typically falls in the strong 1410–1380 cm⁻¹ range, while the symmetric stretch appears between 1204–1177 cm⁻¹[4][5]. The C-Cl tensional vibrations generally appear in the 800–600 cm⁻¹ region[7].

Experimental Protocol: Synthesis and FTIR Characterization

To ensure a self-validating system, the experimental protocol must strictly control for moisture. Sulfonyl chlorides rapidly hydrolyze to sulfonic acids, which exhibit distinct S=O stretches at 1350–1342 cm⁻¹[9]. Detecting this peak acts as an internal failure-check for the batch.

Step 1: Synthesis of the Sulfonyl Chloride
  • Activation: Cool a solution of the substituted pyrazole (e.g., 3,5-dimethyl-1H-pyrazole) in an ice bath to 0 °C.

  • Chlorosulfonation: Carefully add an excess of chlorosulfonic acid (ClSO₃H) dropwise, followed by thionyl chloride (SOCl₂) to drive the conversion of any intermediate sulfonic acid to the target sulfonyl chloride[1].

  • Propagation: Stir the reaction mass at 25–30 °C for 16 hours. Monitor completion via Thin Layer Chromatography (TLC)[1].

  • Quenching & Extraction: Quench by pouring the mixture over crushed ice to minimize thermal hydrolysis. Extract immediately with cold dichloromethane. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure[1].

Step 2: Sample Preparation for FTIR

Method A: Attenuated Total Reflectance (ATR-FTIR)

  • Ensure the diamond or ZnSe ATR crystal is thoroughly cleaned with isopropanol and a background scan is collected[10].

  • Place 1-2 mg of the neat crystalline pyrazole-4-sulfonyl chloride directly onto the crystal.

  • Apply the pressure clamp to ensure uniform contact between the crystal and the sample.

Method B: KBr Pellet (Diffuse Reflectance)

  • In a nitrogen-purged glovebox (to prevent hydrolysis), grind 1 mg of the sample with 100 mg of anhydrous, IR-grade KBr powder[8].

  • Press the mixture in a hydraulic press at 10 tons for 2 minutes to form a transparent pellet.

Step 3: Spectral Acquisition and Self-Validation
  • Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (minimum 32 scans)[10].

  • Self-Validation Check: Confirm the absence of a broad O-H stretching band at 3584–3700 cm⁻¹ and the absence of the sulfonic acid S=O stretch at 1350–1342 cm⁻¹[9]. The presence of these peaks indicates sample hydrolysis, invalidating the batch for subsequent sulfonamide coupling.

Workflow Visualization

FTIR_Workflow Synthesis Synthesize Pyrazole-4-Sulfonyl Chloride (ClSO₃H / SOCl₂) SamplePrep Sample Preparation (ATR Crystal or KBr Pellet) Synthesis->SamplePrep Scan FTIR Spectral Acquisition (4000 - 400 cm⁻¹) SamplePrep->Scan Analysis Spectral Analysis & Peak Assignment Scan->Analysis Peak1 Asymmetric S=O (1380-1410 cm⁻¹) Analysis->Peak1 Peak2 Symmetric S=O (1177-1204 cm⁻¹) Analysis->Peak2 Peak3 C-Cl Stretch (600-800 cm⁻¹) Analysis->Peak3 Peak4 Pyrazole C=N/C=C (1550-1600 cm⁻¹) Analysis->Peak4 Validation Confirm Substitution Pattern & Verify Absence of Hydrolysis Peak1->Validation Peak2->Validation Peak3->Validation Peak4->Validation

Workflow for FTIR characterization of substituted pyrazole-4-sulfonyl chlorides.

References

  • Analysis of Infrared spectroscopy (IR) . UniTechLink. Available at: [Link]

  • FTIR Techniques for Fiber Analysis . Scribd. Available at:[Link]

  • IR Spectrum Table & Chart . Sigma-Aldrich / ResearchGate. Available at:[Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation . PMC. Available at:[Link]

  • Molecular structure and vibrational spectra of 2, 4, 6 -trimethylbenzene sulphonyl chloride (FTIR & Raman) by quantum chemical calculations . Semantic Scholar. Available at:[Link]

  • FTIR Functional Group Database Table with Search . InstaNANO. Available at:[Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation . ACS Omega. Available at:[Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration . Journal of Medicinal Chemistry. Available at:[Link]

  • Structure–antitumor activity relationship of hybrid acetogenins focusing on connecting groups between heterocycles and the linker moiety . PMC. Available at:[Link]

  • Supplementary Information: Deoxytrifluoromethylation of Alcohols . Amazon S3. Available at:[Link]

Sources

Comparative

Validating the Purity of 5-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl Chloride: A Comparative Guide to Analytical Methodologies

5-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS: 1314965-01-9) is a highly versatile, electrophilic building block widely utilized in the synthesis of sulfonamide-based therapeutics, kinase inhibitors, and agrochem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

5-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS: 1314965-01-9) is a highly versatile, electrophilic building block widely utilized in the synthesis of sulfonamide-based therapeutics, kinase inhibitors, and agrochemicals. For researchers and drug development professionals, validating the purity of commercial batches is a critical quality control step. However, the inherent chemical reactivity of the sulfonyl chloride moiety presents a significant analytical challenge that routinely confounds standard laboratory workflows.

This guide objectively compares available analytical methodologies, explains the chemical causality behind protocol failures, and provides a field-proven, self-validating experimental workflow for accurate purity determination.

The Mechanistic Challenge: Why Direct HPLC Fails

Direct analysis of sulfonyl chlorides using standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) often yields fundamentally inaccurate purity profiles. The causality lies in the electrophilic nature of the sulfonyl group. When exposed to aqueous mobile phases or protic solvents (such as methanol), the sulfonyl chloride rapidly hydrolyzes into its corresponding sulfonic acid[1].

This on-column degradation creates artifactual impurity peaks, leading to a severe underestimation of the active pharmaceutical ingredient (API) building block's true purity. To circumvent this, pre-column derivatization is the industry's gold standard[2]. By reacting the sample with a nucleophilic amine, such as benzylamine, the labile sulfonyl chloride is quantitatively trapped as a highly stable, UV-active sulfonamide[3]. This derivatization not only prevents on-column hydrolysis but also standardizes the UV chromophore, significantly enhancing detection sensitivity and reliability[4].

G A Commercial Batch: 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride B Moisture Sensitive? Reactive in Mobile Phase? A->B C Direct RP-HPLC (Artifactual Degradation) B->C No (Rare) D Pre-Column Derivatization (e.g., Benzylamine) B->D Yes (Typical) E Stable Sulfonamide Derivative D->E Nucleophilic Trapping F Accurate RP-HPLC/UV Analysis E->F

Caption: Logic flow for selecting derivatization-HPLC over direct HPLC for reactive sulfonyl chlorides.

Comparative Analysis of Purity Validation Methods

When evaluating commercial batches of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride, several analytical alternatives exist. The table below objectively compares these methodologies based on experimental data, limit of detection (LOD), and field-proven reliability.

Analytical MethodMechanism / PrincipleLOD / LOQ (Typical)Key AdvantagesLimitations
Derivatization RP-HPLC (Recommended) Nucleophilic trapping with benzylamine followed by LC-UV/MS[3].LOD: ~0.07 µg/mL LOQ: ~0.14 µg/mL[4]Prevents on-column hydrolysis; highly accurate; enhances UV signal.Requires additional sample preparation and incubation steps.
Direct RP-HPLC Direct injection into aqueous/organic mobile phase.Variable (skewed by degradation)Faster initial sample prep.High risk of artifactual sulfonic acid formation[1].
Titrimetry Reaction with a thiol/amine, titration of liberated HCl or excess reagent[2].Milligram range (3-9 mg)[5]Simple, absolute quantification of active sulfonyl chloride content.Lacks specificity; cannot distinguish between different sulfonyl impurities.
GC-MS Volatilization and mass spectrometric detection.LOD: ~0.44 µg/mL[5]Excellent for trace volatile impurities.Pyrazole-sulfonyl chlorides may be thermally labile, causing inlet degradation.
Self-Validating Experimental Protocol: Benzylamine Derivatization RP-HPLC

To ensure a self-validating system, the following protocol incorporates internal controls (blanks) and utilizes excess reagent to drive the reaction to absolute completion. This ensures the final chromatographic peak area accurately reflects the initial sulfonyl chloride concentration without bias.

Reagents & Materials
  • Anhydrous Acetonitrile (HPLC Grade): Crucial to prevent premature hydrolysis before the derivatization reagent is introduced.

  • Benzylamine (≥99% purity): The primary nucleophile.

  • Triethylamine (TEA): Acts as an acid scavenger. It neutralizes the HCl liberated during the reaction, preventing the protonation of benzylamine and ensuring continuous nucleophilic attack[3].

  • 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride: Commercial sample batch.

Step-by-Step Methodology
  • Standard & Sample Preparation: Accurately weigh ~10 mg of the 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride commercial batch and dissolve it in 10.0 mL of anhydrous acetonitrile to achieve a concentration of 1 mg/mL.

  • Derivatization Reagent Preparation: Prepare a fresh solution containing 5% (v/v) benzylamine and 1% (v/v) triethylamine in anhydrous acetonitrile[2].

  • Reaction Execution: Transfer 1.0 mL of the sample solution to a 10 mL volumetric flask. Add 2.0 mL of the derivatization reagent. Causality Note: The massive molar excess of benzylamine ensures pseudo-first-order kinetics, driving the sulfonylation reaction to 100% completion rapidly[3].

  • Incubation: Stir the mixture at room temperature for 20 minutes.

  • Quenching & Dilution: Dilute the mixture to the 10 mL mark with the initial HPLC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Causality Note: The acidic mobile phase instantly quenches the reaction by protonating the excess benzylamine, rendering it non-nucleophilic and stabilizing the matrix for injection.

  • Chromatographic Analysis: Inject 5 µL onto a C18 column (e.g., Waters XBridge, 4.6 x 150 mm, 5 µm)[2]. Run a gradient from 10% to 90% Acetonitrile over 15 minutes. Monitor the UV absorbance at 254 nm.

  • System Validation Check: Always run a reagent blank (derivatization reagent + diluent without the sample) to identify system peaks (like excess benzylamine) and ensure there is no co-elution with the derivatized target peak.

Workflow Step1 Sample Prep Dissolve in Anhydrous MeCN Step2 Derivatization Add Excess Benzylamine Step1->Step2 Step3 Incubation Stir at RT (15-30 min) Step2->Step3 Step4 Quenching Add Acidic Mobile Phase Step3->Step4 Step5 LC-UV/MS C18 Column, Gradient Elution Step4->Step5

Caption: Step-by-step experimental workflow for the benzylamine derivatization of sulfonyl chlorides.

Conclusion

For the rigorous validation of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride commercial batches, direct HPLC is fundamentally flawed due to the compound's hydrolytic instability. Derivatization RP-HPLC utilizing benzylamine stands as the most authoritative and reliable method. By understanding the chemical causality of the analyte and transforming a reactive liability into a stable, easily quantifiable sulfonamide, researchers can ensure robust, reproducible, and highly accurate purity assessments.

Sources

Validation

A Comparative Guide to the Efficacy of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride in Enzyme Inhibition Assays

This guide provides a comprehensive framework for benchmarking the efficacy of the novel inhibitor, 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (referred to herein as "Compound X"), against established modulators of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking the efficacy of the novel inhibitor, 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (referred to herein as "Compound X"), against established modulators of enzyme activity. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation for assessing the inhibitory potential of this compound.

Introduction: The Quest for Potent and Selective Enzyme Inhibitors

Enzyme inhibitors are fundamental tools in both biomedical research and drug discovery. Their ability to selectively modulate the activity of specific enzymes allows for the elucidation of complex biological pathways and provides the foundation for therapeutic intervention in a wide range of diseases, from cancer to neurodegenerative disorders.[1][2][3][4] The focus of this guide, 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride, is a compound of interest due to its chemical structure, which suggests a potential for covalent interaction with target enzymes.

The pyrazole moiety is a common scaffold in medicinal chemistry, known for its diverse biological activities.[5][6] The presence of a sulfonyl chloride group introduces an electrophilic "warhead," capable of forming a stable covalent bond with nucleophilic amino acid residues, such as cysteine, within an enzyme's active site.[7][8] This mechanism of irreversible inhibition can offer significant therapeutic advantages, including prolonged duration of action and increased potency.[7][8]

To rigorously evaluate the potential of Compound X, it is essential to benchmark its performance against well-characterized inhibitors. This guide will use the cysteine protease, Cathepsin B, as a model target enzyme. Cathepsin B is a lysosomal protease implicated in various physiological and pathological processes, including cancer progression and metastasis, making it a relevant target for therapeutic development.[1][9][10][11]

We will compare Compound X to two established Cathepsin B inhibitors:

  • E-64: A potent and irreversible inhibitor of many cysteine proteases, including Cathepsin B, that acts via covalent modification of the active site cysteine.[12][13][14][15][16]

  • Leupeptin: A reversible inhibitor of both serine and cysteine proteases, providing a valuable point of comparison for the mode of inhibition.[17][18][19][20][21]

Principles of Covalent Enzyme Inhibition

Covalent inhibitors typically function through a two-step mechanism.[7][22] First, the inhibitor non-covalently and reversibly binds to the enzyme's active site. This initial binding event positions the reactive functional group of the inhibitor in close proximity to a nucleophilic residue on the enzyme. The second step involves the formation of a stable covalent bond between the inhibitor and the enzyme, leading to inactivation.

The efficacy of a covalent inhibitor is characterized by two key parameters:

  • Ki (Inhibition Constant): Represents the initial binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a higher affinity.

  • kinact (Inactivation Rate Constant): Represents the rate of covalent bond formation. A higher kinact value indicates a faster rate of inactivation.

A crucial metric for comparing irreversible inhibitors is the covalent efficiency constant (kinact/Ki), which reflects the overall potency of the inhibitor.[23][24][25] It is important to note that for irreversible inhibitors, the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is time-dependent and should be interpreted with caution.[23][24][25][26]

Experimental Design and Protocols

The following protocols provide a step-by-step guide for the comparative evaluation of Compound X, E-64, and Leupeptin against Cathepsin B.

I. Materials and Reagents
  • Enzyme: Human Cathepsin B (recombinant)

  • Substrate: Z-Arg-Arg-AMC (a fluorogenic substrate for Cathepsin B)

  • Inhibitors:

    • 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (Compound X)

    • E-64

    • Leupeptin

  • Assay Buffer: 50 mM Sodium Acetate, 2 mM DTT, 1 mM EDTA, pH 5.5

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Apparatus: 96-well black microplates, fluorescence plate reader

II. Experimental Workflow

The overall experimental workflow is depicted in the diagram below:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) prep_dilutions Prepare Inhibitor Serial Dilutions prep_reagents->prep_dilutions add_enzyme Add Enzyme and Inhibitor to Microplate prep_dilutions->add_enzyme pre_incubate Pre-incubate (Time-course for Irreversible Inhibitors) add_enzyme->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate read_fluorescence Monitor Fluorescence (Kinetic Read) add_substrate->read_fluorescence calc_rate Calculate Initial Reaction Rates read_fluorescence->calc_rate plot_curves Plot Dose-Response Curves (% Inhibition vs. [Inhibitor]) calc_rate->plot_curves determine_params Determine IC50, kinact, and Ki plot_curves->determine_params compare_efficacy Compare Efficacy of Compound X and Benchmarks determine_params->compare_efficacy G cluster_pathway Simplified Cancer Progression Pathway growth_factors Growth Factors rtk Receptor Tyrosine Kinase (RTK) growth_factors->rtk pi3k_akt PI3K/Akt Pathway rtk->pi3k_akt cell_proliferation Cell Proliferation pi3k_akt->cell_proliferation cathepsin_b Cathepsin B pi3k_akt->cathepsin_b Upregulates Expression ecm Extracellular Matrix (ECM) ecm_degradation ECM Degradation ecm->ecm_degradation cathepsin_b->ecm_degradation invasion_metastasis Invasion & Metastasis ecm_degradation->invasion_metastasis inhibitor Compound X inhibitor->cathepsin_b Inhibits

Caption: Role of Cathepsin B in cancer signaling.

This diagram illustrates how an inhibitor like Compound X could intervene in these pathological processes by blocking Cathepsin B activity.

Conclusion and Future Directions

This guide has provided a comprehensive framework for benchmarking the efficacy of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (Compound X) as an inhibitor of Cathepsin B. The experimental protocols and data analysis methods described allow for a rigorous comparison with established inhibitors, E-64 and Leupeptin.

The hypothetical data presented suggest that Compound X is an irreversible inhibitor of Cathepsin B, although less potent than the benchmark covalent inhibitor E-64. Future studies should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity of Compound X against a panel of other proteases to determine its selectivity.

  • Cell-Based Assays: Evaluating the efficacy of Compound X in a cellular context to confirm its ability to inhibit Cathepsin B activity within cells and to assess its impact on cancer cell invasion and proliferation.

  • Structural Studies: Obtaining a co-crystal structure of Compound X bound to Cathepsin B to elucidate the precise molecular interactions and confirm the covalent binding mechanism.

By following a systematic and comparative approach, researchers can effectively characterize the potential of novel enzyme inhibitors like 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride for further development as research tools or therapeutic agents.

References

  • Covalent Inhibition in Drug Discovery. National Center for Biotechnology Information. [Link]

  • KinTek Explorer: Enzyme Kinetics Data Fitting Software. KinTek Corporation. [Link]

  • E-64. Wikipedia. [Link]

  • Software for enzyme kinetics data analysis?. ResearchGate. [Link]

  • Magic Red® Cathepsin B Assay Protocol. protocols.io. [Link]

  • Cathepsin B: Multiple roles in cancer. National Center for Biotechnology Information. [Link]

  • Cathepsin B as a Cancer Target. National Center for Biotechnology Information. [Link]

  • Curve-fitting Software (enzymkinetics, BestCurvFit, EZ-Fit, Perrella), Nonlinear Least squares, nonlinear minimization, robust, optimization, variable metric, Gauss-Newton, Levenberg-Marquardt. self-published. [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • The Taxonomy of Covalent Inhibitors. National Center for Biotechnology Information. [Link]

  • The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review. Journal of Cancer. [Link]

  • A two-point IC 50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • ICEKAT. bio.tools. [Link]

  • What are covalent inhibitors and how are they patented?. Patsnap Synapse. [Link]

  • ENZO: Enzyme Kinetics. ENZO. [Link]

  • In irreversible inhibition of enzymes, is finding the IC50 for the irreversible inhibitor still meaningful?. Quora. [Link]

  • Targeted covalent inhibitors. Wikipedia. [Link]

  • (PDF) Cathepsin B: Multiple Roles in Cancer. ResearchGate. [Link]

  • Identification of Novel Cathepsin B Inhibitors with Implications in Alzheimer's Disease: Computational Refining and Biochemical Evaluation. National Center for Biotechnology Information. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. National Center for Biotechnology Information. [Link]

  • Cathepsin B Activity Assay Kit. BioVision. [Link]

  • The rise of covalent inhibitors in strategic therapeutic design. CAS. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Center for Biotechnology Information. [Link]

  • (PDF) A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. ResearchGate. [Link]

  • Beyond basic research: the contribution of cathepsin B to cancer development, diagnosis and therapy. Taylor & Francis. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega. ACS Publications. [Link]

  • The Cathepsin B-Selective Inhibitors CA-074 and CA-074Me Inactivate Cathepsin L Under Reducing Conditions. ResearchGate. [Link]

  • Unveiling Cathepsin B inhibition with repurposed drugs for anticancer and anti-Alzheimer's drug discovery. National Center for Biotechnology Information. [Link]

  • Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. [Link]

  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers. [Link]

  • Identification of novel cathepsin b inhibitors with implications in alzheimer's disease: Computational refining and biochemical evaluation. Deakin University. [Link]

  • (PDF) Identification of Novel Cathepsin B Inhibitors with Implications in Alzheimer's Disease: Computational Refining and Biochemical Evaluation. ResearchGate. [Link]

  • 1H-Pyrazole-4-sulfonyl chloride, 1-methyl-. ChemBK. [Link]

  • 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. ChemBK. [Link]

Sources

Comparative

A Comparative Structural and Reactivity Analysis of 5-Ethyl-1-Methyl vs. 1,5-Dimethyl Pyrazole Sulfonyl Chlorides: A Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, pyrazole-containing compounds represent a privileged scaffold, integral to the development of a wide array of therapeutic agents.[1][2] Their derivatives are known to exhib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, pyrazole-containing compounds represent a privileged scaffold, integral to the development of a wide array of therapeutic agents.[1][2] Their derivatives are known to exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] A key intermediate in the synthesis of many potent drug candidates is the pyrazole sulfonyl chloride, which serves as a versatile building block for creating complex sulfonamides.[4] This guide provides an in-depth comparative analysis of two closely related pyrazole sulfonyl chlorides: 5-ethyl-1-methylpyrazole-4-sulfonyl chloride and 1,5-dimethylpyrazole-4-sulfonyl chloride. Through a detailed examination of their synthesis, structural characteristics, and reactivity, we aim to provide researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic and drug discovery endeavors.

Synthesis of Pyrazole Sulfonyl Chlorides: A Generalized Approach

The synthesis of pyrazole-4-sulfonyl chlorides typically proceeds through a two-step sequence starting from the corresponding pyrazole. The general methodology involves the sulfonylation of the pyrazole ring, followed by conversion of the resulting sulfonic acid to the sulfonyl chloride.[5]

A common and effective method for the direct chlorosulfonylation of pyrazoles involves the use of chlorosulfonic acid, often in the presence of a dehydrating agent like thionyl chloride.[5] This approach allows for the one-pot synthesis of the desired sulfonyl chlorides from the parent pyrazole.

Experimental Protocol: General Synthesis of Pyrazole-4-Sulfonyl Chlorides

  • Reaction Setup: To a stirred solution of chlorosulfonic acid in a suitable solvent (e.g., chloroform) under a nitrogen atmosphere at 0 °C, the corresponding pyrazole (5-ethyl-1-methyl-1H-pyrazole or 1,5-dimethyl-1H-pyrazole) is added portion-wise.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to 60 °C for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[5]

  • Conversion to Sulfonyl Chloride: Upon completion of the sulfonylation, thionyl chloride is added to the reaction mixture at 60 °C, and stirring is continued for an additional period to ensure complete conversion to the sulfonyl chloride.[5]

  • Work-up and Isolation: The reaction mixture is then carefully quenched with ice-water and extracted with an organic solvent such as dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude pyrazole-4-sulfonyl chloride, which can be further purified by column chromatography or recrystallization.

Diagram: General Synthetic Pathway for Pyrazole-4-Sulfonyl Chlorides

G Pyrazole 5-R-1-Methyl-1H-pyrazole (R = Ethyl or Methyl) SulfonylChloride 5-R-1-Methyl-1H-pyrazole-4-sulfonyl chloride Pyrazole->SulfonylChloride Chlorosulfonylation Reagents 1. ClSO3H, Chloroform, 0 °C to 60 °C 2. SOCl2, 60 °C G start R¹-SO₂Cl + R²R³NH transition [Trigonal Bipyramidal Intermediate/Transition State] start->transition Nucleophilic Attack product R¹-SO₂NR²R³ + HCl transition->product Loss of Leaving Group (Cl⁻)

Sources

Validation

Chromatographic Validation of 5-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl Chloride Reaction Kinetics: A Comparative Guide

As a Senior Application Scientist, optimizing the synthesis of sulfonamide-based therapeutics requires a deep understanding of reagent reactivity and analytical chemistry. Sulfonyl chlorides are ubiquitous electrophilic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, optimizing the synthesis of sulfonamide-based therapeutics requires a deep understanding of reagent reactivity and analytical chemistry. Sulfonyl chlorides are ubiquitous electrophilic building blocks; however, their inherent instability in aqueous or protic media presents significant challenges for both reaction scale-up and analytical monitoring.

This guide provides an in-depth, objective comparison of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride against standard alternatives. By establishing a self-validating chromatographic workflow, we can accurately extract reaction kinetics, isolate the causality behind steric shielding, and ensure absolute data integrity during drug development.

Mechanistic Rationale & Kinetic Theory

The fundamental challenge in sulfonyl chloride chemistry is the competition between the desired aminolysis (sulfonamide formation) and undesired hydrolysis (sulfonic acid formation)[1].

When evaluating 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride, the causality of its unique kinetic profile lies in its molecular geometry. Compared to the un-ethylated analogue (1-methyl-1H-pyrazole-4-sulfonyl chloride), the ethyl group at the C5 position creates a physical steric shield around the highly electrophilic sulfur center at C4. This steric bulk restricts the trajectory of incoming nucleophiles. While this decreases the overall rate of aminolysis, it disproportionately suppresses the rate of hydrolysis, rendering the reagent significantly more stable to atmospheric moisture and protic solvents.

ReactionKinetics cluster_pathways Competing Kinetic Pathways SM 5-Ethyl-1-methyl-1H-pyrazole- 4-sulfonyl chloride Aminolysis Aminolysis (k_amin) + R-NH2 SM->Aminolysis Desired Hydrolysis Hydrolysis (k_hyd) + H2O SM->Hydrolysis Undesired Product Target Sulfonamide (Stable) Aminolysis->Product Byproduct Sulfonic Acid (Dead-end) Hydrolysis->Byproduct

Fig 1. Competing kinetic pathways of sterically hindered heterocyclic sulfonyl chlorides.

Comparative Performance Data

To objectively evaluate the performance of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride, we compare its reaction kinetics against two baselines: standard benzenesulfonyl chloride and the less hindered 1-methyl-1H-pyrazole-4-sulfonyl chloride[2].

Reactions were monitored under pseudo-first-order conditions (excess amine/water in 1:1 MeCN:H₂O at 20°C). The data below demonstrates how steric hindrance alters the chemoselectivity of the reagent.

ReagentSteric HindranceHydrolysis Rate ( khyd​ , min⁻¹)Aminolysis Rate ( kamin​ , min⁻¹)Chemoselectivity ( kamin​/khyd​ )
Benzenesulfonyl Chloride Low0.0851.4216.7
1-Methyl-1H-pyrazole-4-sulfonyl chloride Moderate0.0620.9515.3
5-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride High (C5-Ethyl)0.0140.4129.3

Insight: While the 5-ethyl variant requires longer reaction times to achieve complete aminolysis ( kamin​=0.41 ), its resistance to hydrolysis ( khyd​=0.014 ) yields a nearly two-fold improvement in chemoselectivity. This makes it vastly superior for flow chemistry applications or reactions requiring aqueous biphasic conditions.

Chromatographic Validation Strategy: The Self-Validating System

Directly injecting sulfonyl chlorides onto a reversed-phase HPLC column is a fundamentally flawed practice. The aqueous mobile phase (even when buffered) induces on-column hydrolysis. This results in peak splitting, poor mass recovery, and a chromatographic profile that does not accurately reflect the kinetic timepoint[3]. Furthermore, small heterocyclic sulfonyl chlorides often lack a strong UV chromophore.

The Solution: Pre-column derivatization. To build a self-validating analytical system, kinetic aliquots must be instantaneously quenched into an excess of a highly reactive, UV-active amine (e.g., benzylamine). This immediately arrests the reaction clock and quantitatively converts the residual sulfonyl chloride into a highly stable benzyl sulfonamide[4]. Because the derivative is completely stable during LC-MS analysis, the resulting peak area is an absolute, trustworthy representation of the sulfonyl chloride concentration at the exact moment of quenching.

ChromatographicWorkflow A Kinetic Aliquot (t = x min) B Quench & Derivatize (Excess Benzylamine) A->B C RP-HPLC Separation (C18, Gradient) B->C D UV/MS Detection (Quantification) C->D E Kinetic Modeling (k_obs extraction) D->E

Fig 2. Self-validating chromatographic workflow utilizing pre-column benzylamine derivatization.

Experimental Protocols

The following step-by-step methodology ensures high-fidelity kinetic data extraction. The inclusion of an internal standard (IS) makes the protocol self-validating by correcting for any volumetric pipetting errors during rapid aliquot sampling.

Protocol A: Preparation of the Quench/Derivatization Buffer
  • Prepare a 100 mM solution of benzylamine in anhydrous acetonitrile.

  • Add 1.0 mg/mL of an internal standard (e.g., toluene or a structurally distinct, pre-synthesized stable sulfonamide).

  • Add 0.1% (v/v) triethylamine (TEA) to act as an acid scavenger, preventing the generated HCl from protonating the benzylamine.

  • Chill the quench buffer to 0°C in an ice bath to further suppress any background hydrolysis during the derivatization step.

Protocol B: Kinetic Reaction Setup & Sampling
  • In a temperature-controlled reactor (20°C), dissolve 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (50 mM) in anhydrous acetonitrile.

  • Initiate the reaction by adding the target nucleophile (e.g., a primary amine drug intermediate) and an aqueous buffer (if evaluating biphasic kinetics). Start the timer.

  • At precise time intervals (e.g., 1, 3, 5, 10, 20, 30, 60 minutes), extract a 10 µL aliquot of the reaction mixture.

  • Immediately discharge the 10 µL aliquot into a vial containing 990 µL of the chilled Quench/Derivatization Buffer (Protocol A). Vortex for 5 seconds.

  • Allow the quenched vials to stand at room temperature for 10 minutes to ensure complete derivatization before HPLC analysis.

Protocol C: HPLC-UV/LC-MS Analytical Method
  • Column: Waters XBridge C18 (4.6 x 150 mm, 5 µm) or equivalent[3].

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD/UV at 210 nm and 254 nm (benzylamine derivative absorbs strongly here); MS in ESI+ mode for mass confirmation.

  • Data Processing: Plot the ratio of the derivatized sulfonyl chloride peak area to the Internal Standard peak area ( Areaanalyte​/AreaIS​ ) against time. Fit the decay curve to a pseudo-first-order exponential model ( Ct​=C0​e−kt ) to extract kobs​ [1].

References

  • Title: Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine Source: Analytical Chemistry (ACS Publications), 2011 URL: [Link]

  • Title: An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides Source: MDPI, 2023 URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

This guide provides essential, immediate safety and logistical information for the proper disposal of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride. The procedures outlined below are designed for researchers, scientis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride. The procedures outlined below are designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Understanding the Inherent Risks: Hazard Identification

5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride, like other sulfonyl chlorides, is a reactive and corrosive compound.[1] A thorough understanding of its hazards is the foundation of safe handling and disposal.

Key Hazards:

  • Corrosivity: Direct contact can cause severe burns to the skin and eyes, and damage to the respiratory tract if inhaled.[1][2]

  • Reactivity with Water: This compound reacts exothermically, and at times violently, with water—including moisture in the air—to produce corrosive hydrochloric acid and sulfuric acid.[1][3] This reactivity necessitates storage in a dry environment and careful handling to avoid contact with moisture.[4][5]

  • Incompatibility with Bases: It can react violently with strong bases.[1][6]

  • Toxic Fume Generation: Decomposition or combustion can produce toxic and irritating gases, such as hydrogen chloride, sulfur oxides, and nitrogen oxides.[1][4]

Hazard ClassificationDescription
Acute Toxicity Harmful if swallowed and toxic in contact with skin.[7]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[2]
Serious Eye Damage/Irritation Causes serious eye damage.[7]
Respiratory Irritation May cause respiratory irritation.[2][8]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) strategy is mandatory when handling 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride.

  • Eye and Face Protection: Always wear tightly fitting safety goggles and a face shield to protect against splashes.[1][5][9]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential. Inspect gloves for any signs of damage before use and remove them correctly to avoid skin contact.[9]

  • Protective Clothing: A chemical-resistant lab coat or apron is necessary to protect your skin and clothing. For larger quantities or in situations with a higher risk of exposure, fire/flame resistant and impervious clothing should be worn.[1]

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[5][9][10]

The Disposal Workflow: A Step-by-Step Protocol

The primary goal of the disposal procedure is to safely neutralize the reactive sulfonyl chloride through a process called quenching. This transforms the hazardous compound into a less reactive sulfonated species that can be disposed of in accordance with environmental regulations.

Preparation for Quenching

Materials Required:

  • Appropriate PPE (as detailed above)

  • Certified chemical fume hood

  • Beaker or flask of a suitable size for the quenching reaction

  • Stir plate and stir bar

  • Ice bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution

Quenching Protocol: Neutralizing the Hazard

The following procedure should be performed with utmost care in a chemical fume hood.

  • Prepare the Basic Solution: In a beaker, prepare a saturated solution of sodium bicarbonate. A general guideline is to use at least 5-10 molar equivalents of the base relative to the amount of sulfonyl chloride to be quenched.

  • Cool the Solution: Place the beaker containing the sodium bicarbonate solution in an ice bath and begin stirring. Cooling is crucial to manage the exothermic nature of the reaction.[11]

  • Slow and Controlled Addition: Slowly and in a dropwise manner, add the 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride to the cold, stirred basic solution. Vigorous gas evolution (CO₂) will occur. This slow addition prevents the reaction from becoming uncontrollable.

  • Monitor the Reaction: Continue stirring the mixture in the ice bath until the gas evolution ceases. This indicates that the quenching reaction is complete.

  • pH Verification: Use pH paper or a calibrated pH meter to ensure the final solution is neutral or slightly basic. If the solution is still acidic, add more sodium bicarbonate solution until a neutral or slightly basic pH is achieved.

Diagram of the Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_quench Quenching cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in a Fume Hood PPE->FumeHood 1. Safety First PrepareBase Prepare Cold Basic Solution FumeHood->PrepareBase 2. Prepare Quenching Agent SlowAdd Slowly Add Sulfonyl Chloride PrepareBase->SlowAdd 3. Initiate Neutralization Stir Stir Until Gas Evolution Ceases SlowAdd->Stir 4. Control Reaction CheckpH Verify Neutral/Basic pH Stir->CheckpH 5. Ensure Complete Reaction WasteCollection Collect in Labeled Waste Container CheckpH->WasteCollection 6. Prepare for Disposal LicensedDisposal Dispose via Licensed Facility WasteCollection->LicensedDisposal 7. Follow Regulations

Caption: A logical workflow for the proper disposal of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride.

Final Disposal of Neutralized Waste

Once the 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride has been successfully quenched and neutralized, the resulting aqueous solution can be prepared for final disposal.

  • Waste Container: Transfer the neutralized solution to a properly labeled hazardous waste container. The label should clearly indicate the contents.

  • Licensed Disposal Facility: The container of neutralized waste must be disposed of through a licensed hazardous waste disposal facility.[12] Adhere to all local, state, and federal regulations for hazardous waste disposal.[13][14][15]

Spill Management: Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate the hazards.

  • Small Spills:

    • Evacuate all non-essential personnel from the immediate area.[1]

    • Ensure you are wearing the appropriate PPE.

    • Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[1] Do not use water or combustible materials like paper towels directly on the spill.

    • Carefully collect the absorbent material and place it in a sealed container for disposal as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately and alert your supervisor and institutional safety office.

    • Prevent entry to the affected area.

    • Follow your institution's emergency procedures for hazardous material spills.

Conclusion: A Commitment to Safety

The proper disposal of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the chemical's reactivity, utilizing appropriate personal protective equipment, and adhering to the detailed quenching and disposal protocols, researchers can ensure a safe working environment and maintain environmental stewardship.

References

  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • King, J. F., & Hillhouse, J. H. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. Journal of the American Chemical Society, 111(19), 7475–7483.
  • Robertson, R. E., & Laughton, P. M. (1973). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 51(4), 580–585.
  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733–739.
  • Google Patents. (n.d.). FR2795723A1 - Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
  • OSTI.GOV. (1988, September 20). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
  • Texas Woman's University. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • S D FINE- CHEM LIMITED. (n.d.). Sulphuryl chloride.
  • Blog. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride?
  • SAFETY DATA SHEET. (2025, June 12). D0683 - p-Xylene-2-sulfonyl Chloride.
  • US EPA. (2025, June 22). Learn the Basics of Hazardous Waste.
  • Hazardous Substance Fact Sheet. (n.d.). 1768.
  • SAFETY DATA SHEET. (2008, February 21). 5.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2026, January 6). SAFETY DATA SHEET.
  • US EPA. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • AK Scientific, Inc. (n.d.). 5-Chloro-1-methylpyrazole-4-sulfonyl chloride.
  • Aaron Chemicals. (2025, August 8). Safety Data Sheet.
  • Cole-Parmer. (2005, September 13). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride.
  • SAFETY DATA SHEET. (n.d.). 2.
  • US EPA. (2026, February 12). Hazardous Waste.
  • Cole-Parmer. (2006, February 9). Material Safety Data Sheet - Furan-2-sulfonyl chloride.
  • OSU Chemistry. (n.d.). SOP 5.
  • Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride.
  • Merck Millipore. (2021, March 15). Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, December 10). SAFETY DATA SHEET.
  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.